molecular formula C6H12ClNO2 B1601962 (R)-Piperidine-2-carboxylic acid hydrochloride CAS No. 38470-14-3

(R)-Piperidine-2-carboxylic acid hydrochloride

Cat. No.: B1601962
CAS No.: 38470-14-3
M. Wt: 165.62 g/mol
InChI Key: AUGDEGXARBUSFU-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Piperidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its piperidine ring system is a ubiquitous structural motif found in numerous bioactive molecules and approved pharmaceuticals, making this compound a versatile intermediate for the synthesis of enantiomerically pure drugs. The defined stereochemistry at the C2 position is critical for its application, as the rigid, chair-like conformation of the ring allows for precise spatial orientation in molecular interactions. This compound is extensively employed as a chiral building block in the development of potential therapeutics, particularly those targeting neurological and cardiovascular disorders. Its applications extend to the construction of peptide mimetics and enzyme inhibitors, where the (R)-configuration is essential for enhancing binding affinity, drug efficacy, and selectivity towards biological targets. The chirality of this piperidine scaffold has been a key factor in the development of inhibitors for various enzymes. As a standard laboratory reagent, it must be handled with appropriate care. According to safety information, it may cause skin irritation, serious eye irritation, and respiratory irritation. Researchers should consult the relevant Safety Data Sheet for detailed handling protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is typically supplied as a white to off-white solid and should be stored at room temperature.

Properties

IUPAC Name

(2R)-piperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGDEGXARBUSFU-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38470-14-3
Record name Pipecolic acid hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038470143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPECOLIC ACID HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15W1B1WIPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: (R)-Piperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Piperidine-2-carboxylic acid hydrochloride (also known as D-Pipecolic acid HCl) is a critical non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike its naturally occurring (S)-enantiomer—which serves as the scaffold for local anesthetics like Ropivacaine and Levobupivacaine—the (R)-isomer is frequently employed to introduce proteolytic resistance into peptide drugs or to probe stereospecific binding pockets in medicinal chemistry.

This guide provides a definitive analysis of its molecular weight, physicochemical properties, synthesis pathways, and analytical controls, serving as a self-validating resource for laboratory and industrial application.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]

Stoichiometric Calculation

The precise molecular weight is the fundamental constant for all molarity calculations in synthesis and formulation. This compound exists as a 1:1 salt of the free amino acid and hydrochloric acid.

  • IUPAC Name: (2R)-Piperidine-2-carboxylic acid hydrochloride

  • Common Name: D-Pipecolic acid hydrochloride

  • CAS Number: 38470-14-3[1][2]

  • Molecular Formula: C₆H₁₂ClNO₂ (Hill Notation)

Table 1: Atomic Mass Breakdown & Total Molecular Weight

ElementCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 612.01172.066
Hydrogen (H) 121.00812.096
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Chlorine (Cl) 135.4535.450
Total MW 165.617

Note: For high-precision mass spectrometry (HRMS), the monoisotopic mass (using ¹²C, ¹H, ³⁵Cl) is 165.0556 Da .

Physical Properties[3]
  • Appearance: White to off-white crystalline powder.[3]

  • Solubility: Highly soluble in water (>50 mg/mL) and methanol; sparingly soluble in non-polar solvents (hexane, ether).

  • Melting Point: 260–265 °C (decomposition).[4] High lattice energy typical of zwitterionic amino acid salts.

  • Hygroscopicity: Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture, necessitating storage in desiccated, tightly sealed containers.

Stereochemistry and Chirality

The biological activity of pipecolic acid derivatives is strictly governed by stereochemistry. The (R)-enantiomer is the "unnatural" D-analog.

  • Configuration: (R) at the C2 position.

  • Optical Rotation:

    
     (c=1, H₂O).
    
    • Note: The sign of rotation is opposite to the (S)-enantiomer, which is levorotatory (-) in water.

  • Enantiomeric Purity: Critical for pharmaceutical applications. A limit of

    
     of the (S)-enantiomer is standard for high-grade reagents to prevent off-target toxicity or loss of potency in the final drug substance.
    

Synthesis and Manufacturing Workflows

The synthesis of (R)-pipecolic acid hydrochloride typically proceeds via one of two robust pathways: Classical Resolution or Asymmetric Hydrogenation .

Pathway A: Hydrogenation & Diastereomeric Resolution

This is the most common industrial route due to the low cost of starting materials (Picolinic acid).

  • Hydrogenation: Pyridine-2-carboxylic acid is hydrogenated over a Pt or Rh catalyst to yield racemic pipecolic acid.

  • Resolution: The racemate is reacted with a chiral resolving agent (e.g., L-Tartaric acid) to form diastereomeric salts.

  • Separation: The (R)-Pipecolic acid-Tartrate salt is crystallized selectively.

  • Salt Exchange: The tartrate is displaced by HCl to yield the final hydrochloride salt.

Pathway B: Asymmetric Hydrogenation

Modern process chemistry utilizes chiral catalysts to generate the (R)-enantiomer directly, bypassing the wasteful resolution step.

  • Substrate: Pyridine-2-carboxylic acid or cyclic imine precursors.

  • Catalyst: Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP).

  • Conditions: High pressure H₂ (50 bar), MeOH solvent.

Synthesis Workflow Diagram

SynthesisWorkflow Start Picolinic Acid (Pyridine-2-COOH) Step1 Catalytic Hydrogenation (PtO2/H2, AcOH) Start->Step1 Intermediate Racemic Pipecolic Acid (±) Step1->Intermediate Step2 Chiral Resolution (L-Tartaric Acid) Intermediate->Step2 Crystals (R)-Pipecolic-Tartrate Salt (Solid) Step2->Crystals Crystallization Liquor (S)-Isomer (Mother Liquor) Step2->Liquor Filtration Step3 Acid Hydrolysis (HCl in Dioxane) Crystals->Step3 Final (R)-Pipecolic Acid HCl (Final Product) Step3->Final

Figure 1: Industrial synthesis workflow via classical resolution, highlighting the critical separation of the (R)-enantiomer.

Analytical Quality Control (QC)

Ensuring the identity and purity of (R)-Piperidine-2-carboxylic acid HCl requires a multi-modal analytical approach. The following protocol is a self-validating system where each test confirms a different attribute of the molecule.

QC Protocol Table
Test ParameterMethodAcceptance CriteriaPurpose
Appearance VisualWhite crystalline powderPhysical state verification
Identification IR / NMRMatches Reference StandardStructural confirmation
Assay (Titration) Potentiometric (AgNO₃)98.0% – 102.0%Quantifies Chloride content (salt stoichiometry)
Chiral Purity Chiral HPLC / GC(S)-isomer

Enantiomeric Excess (ee) determination
Water Content Karl Fischer

Controls hygroscopicity/stability
Analytical Decision Tree

QC_Logic Sample Raw Batch Sample Identity 1. Identity Test (H-NMR + IR) Sample->Identity Chiral 2. Chiral Purity (Chiral HPLC) Identity->Chiral Match Fail REJECT / REWORK Identity->Fail Mismatch Assay 3. Assay (Titration) Chiral->Assay ee > 99.5% Chiral->Fail ee < 99.5% Pass RELEASE BATCH Assay->Pass 98-102% Assay->Fail Out of Spec

Figure 2: Step-wise analytical decision matrix ensuring only material meeting strict enantiomeric and stoichiometric specifications is released.

Methodological Insight: Chiral HPLC

For the separation of pipecolic acid enantiomers, derivatization is often required due to the lack of a strong chromophore.

  • Column: Chiralpak AD-H or Crownpak CR(+).

  • Mobile Phase: Perchloric acid (pH 1.5) for Crownpak columns (ligand exchange mechanism).

  • Detection: UV at 210 nm (low sensitivity) or post-column derivatization.

Pharmaceutical Applications

Peptidomimetics

(R)-Pipecolic acid is a proline homologue.[3][5] When incorporated into peptide drugs, the six-membered ring induces a fixed conformational constraint (phi/psi angles) different from proline. Furthermore, the (R)-configuration (D-amino acid) confers resistance to endogenous proteases, significantly extending the half-life of peptide therapeutics in plasma.

Anesthetic Synthesis (Structural Context)

While the (S)-enantiomer is the precursor for Ropivacaine and Levobupivacaine , the (R)-enantiomer is essential for:

  • Analytical Standards: Required to validate the enantiomeric purity of the (S)-drugs (quantifying the impurity).

  • Novel Analogs: Research into "unnatural" anesthetic analogs that may possess different voltage-gated sodium channel binding kinetics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12210878, Pipecolic acid hydrochloride. Retrieved from [Link][6]

  • K. Kaminiów et al. (2021). Pyridoxine-Dependent Epilepsy and Antiquitin Deficiency Resulting in Neonatal-Onset Refractory Seizures.[7] Brain Sciences.[7] Retrieved from [Link]

  • Hockless, D. C. R., et al. (1995). Convenient resolution of (±)-piperidine-2-carboxylic acid.[7] Tetrahedron: Asymmetry.[8][7][9] Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for (R)-Piperidine-2-carboxylic Acid Hydrochloride

[1][2]

Executive Summary

This compound (also known as (R)-Pipecolic acid HCl) represents a distinct solubility challenge in organic synthesis.[1][2] Unlike its N-protected derivatives (e.g., N-Boc-pipecolic acid), which behave as typical lipophilic organics, the hydrochloride salt functions as a polar ionic lattice .[1][2]

This guide addresses the critical "solubility paradox" faced by researchers: while the molecule consists of a lipophilic piperidine ring, the hydrochloride salt form renders it insoluble in standard organic reaction media (DCM, Toluene, THF) but highly soluble in protic solvents.[1][2] Successful utilization of this chiral building block requires a precise understanding of dielectric requirements and antisolvent engineering .[1][2]

Physicochemical Profile & Solubility Mechanics[1][2]

To manipulate the solubility of (R)-pipecolic acid HCl, one must understand the forces governing its dissolution.[1][2] The compound exists as a crystalline ionic solid held together by strong electrostatic forces between the protonated secondary amine (


2
The Born-Haber Solubility Logic

Dissolution is only thermodynamically favorable if the Solvation Energy (interaction between solvent and solute) exceeds the Lattice Energy (energy holding the crystal together).[1][2]

  • Low Dielectric Solvents (Ether, Hexane): Cannot overcome the lattice energy.[1][2] The salt remains a solid.[1][2]

  • Protic Solvents (Methanol, Water): Form strong hydrogen bonds with the chloride ion and the ammonium center, breaking the lattice.[1][2]

  • Aprotic Polar Solvents (DMSO, DMF): Can solvate the cation effectively but often require heating to overcome the initial lattice barrier.[1][2]

SolubilityLogiccluster_0Solvent ClassesSolid(R)-Pipecolic Acid HCl(Crystalline Lattice)InteractionSolvent-SoluteInteractionSolid->InteractionLattice Energy (+H)SolventSolvent ChoiceSolvent->InteractionDielectric ConstantResultSolubility OutcomeInteraction->ResultIf Solvation > LatticeS_ProticProtic (MeOH)High H-BondingS_Protic->InteractionS_NonPolarNon-Polar (Et2O)Low DielectricS_NonPolar->Interaction

Figure 1: Thermodynamic logic dictating the dissolution of amino acid salts. Successful solvation requires overcoming the high lattice energy of the HCl salt.[2]

Solvent Compatibility Matrix

The following data categorizes solvent compatibility for (R)-Pipecolic acid HCl. This matrix is derived from standard amino acid hydrochloride behavior and specific recrystallization protocols.[1][2]

Solvent ClassSpecific SolventSolubility RatingApplication Context
Protic Polar WaterHigh Stock solutions; biphasic reactions.[1][2]
MethanolHigh Primary solvent for homogenous reactions.[1][2]
EthanolModerate/High Ideal for recrystallization (dissolves when hot).[1][2]
IsopropanolModerate Good for controlled precipitation.[1][2]
Aprotic Polar DMSOHigh Peptide coupling; SNAr reactions.[1][2]
DMFModerate Standard solvent for peptide synthesis (SPPS).[1][2]
AcetonitrileLow Often used as a co-solvent or antisolvent.[1][2]
Chlorinated Dichloromethane (DCM)Insoluble warning: Will form a suspension unless a base (TEA/DIPEA) is added.[1][2]
ChloroformInsoluble Same as DCM.[1][2]
Ethers THFVery Low Excellent antisolvent for purification.[1][2]
Diethyl EtherInsoluble The standard antisolvent for crashing out the salt.[1][2]
1,4-DioxaneLow Sometimes used in lyophilization mixtures.[1][2]
Hydrocarbons Toluene / HexaneInsoluble Used to wash away non-polar impurities.[1][2]

Practical Workflows & Protocols

Protocol A: Purification via Solvent/Antisolvent Recrystallization

Objective: Purify crude (R)-pipecolic acid HCl to remove non-polar organic impurities or excess reagents.[1][2] Principle: The "Salting Out" effect.[1][2] The salt is soluble in alcohol but insoluble in ether.[1][2]

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a round-bottom flask. Add absolute Ethanol (approx. 5-10 mL per gram of solid).[1][2]

  • Heating: Heat gently to reflux (approx. 78°C) until the solid fully dissolves. If a suspension remains, filter while hot to remove inorganic salts (e.g., NaCl).[1][2]

  • Antisolvent Addition: Remove from heat. While the solution is still warm, add Diethyl Ether dropwise.[1][2]

    • Visual Cue: Stop adding when a persistent cloudiness (turbidity) appears.

  • Crystallization: Allow the mixture to cool to room temperature, then place in a freezer (-20°C) for 12 hours.

  • Isolation: Filter the white crystalline precipitate under vacuum. Wash the cake with cold Ether.[1][2]

  • Drying: Dry in a vacuum oven at 40°C. Note: The HCl salt is hygroscopic; store in a desiccator.

Protocol B: Solubilization for Peptide Coupling (DCM/DMF)

Objective: Use (R)-pipecolic acid HCl in a reaction requiring aprotic solvents (e.g., Amide coupling with EDC/HOBt in DCM). Challenge: The salt is insoluble in DCM.

Step-by-Step Methodology:

  • Suspension: Suspend the (R)-pipecolic acid HCl in dry DCM (Dichloromethane). It will look like a white slurry.[1][2]

  • Free Basing (In Situ): Add an organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) ) at 2.0 - 3.0 equivalents.[1][2]

    • Mechanism:[1][2][3] The base deprotonates the ammonium group (

      
      ) and the carboxylic acid.[1][2] The resulting free amine/carboxylate species is significantly more soluble in organic media.[1][2]
      
  • Clarification: The solution should turn clear or mostly clear within 10-15 minutes as the free base forms and dissolves.[1][2]

  • Reaction: Add the coupling partners immediately.

WorkflowStartCrude (R)-Pipecolic Acid HClDecisionGoal?Start->DecisionPurifyPurificationDecision->PurifyCleanReactCoupling ReactionDecision->ReactSynthesizeDissolveEtOHDissolve in hot EthanolPurify->DissolveEtOHAddEtherAdd Et2O (Antisolvent)DissolveEtOH->AddEtherFilterFilter CrystalsAddEther->FilterSuspendDCMSuspend in DCM (Slurry)React->SuspendDCMAddBaseAdd DIPEA/TEA(In-situ Free Basing)SuspendDCM->AddBaseClearSolClear Solution FormedAddBase->ClearSol

Figure 2: Decision tree for handling (R)-Pipecolic Acid HCl based on experimental intent.[1][2]

Troubleshooting & Optimization

The Hygroscopicity Factor

Amino acid hydrochlorides are notoriously hygroscopic.[1][2]

  • Symptom: The solid becomes sticky or turns into an oil during weighing.[1][2]

  • Impact on Solubility: Absorbed water alters the solubility profile, making the compound "gum up" in non-polar solvents rather than forming a suspension.[1][2]

  • Correction: Always dry the salt in a vacuum desiccator over

    
     or KOH pellets for 24 hours before use in sensitive reactions.
    
The "Oiling Out" Phenomenon

During recrystallization, if the ether is added too quickly to the hot ethanol solution, the product may separate as a dense oil rather than crystals.[1][2]

  • Correction: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Allow the solution to cool very slowly (wrap the flask in foil/towel) to room temperature before cooling further.

References

  • PubChem. (n.d.).[1][2][4] Pipecolic acid hydrochloride.[1][2][4][5][6] National Library of Medicine.[1][2][4] Retrieved January 28, 2026, from [Link][1][2]

  • Organic Syntheses. (1993).[1][2] Synthesis of Pipecolic Acid Derivatives. Organic Syntheses, Coll. Vol. 8, p.119. Retrieved January 28, 2026, from [Link][1][2]

  • Needham, T. E. (1970).[1][2][7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][2][7] Retrieved January 28, 2026, from [Link][1][2]

Technical Analysis: (R)-Piperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, thermal analysis, and quality control protocols for (R)-Piperidine-2-carboxylic acid hydrochloride .

Thermal Properties, Quality Control, and Synthetic Applications[1][2]

Executive Summary & Core Identification

This compound (also known as D-Pipecolic acid hydrochloride) is a critical chiral building block used primarily in the synthesis of local anesthetics (e.g., ropivacaine precursors) and peptidomimetics.[1] Unlike its free acid counterpart, the hydrochloride salt presents unique handling challenges due to its hygroscopic nature and thermal behavior.[1][2]

This guide addresses the specific melting point data, often absent or confused in commercial catalogs, and provides a robust framework for verification.

Parameter Data / Specification
Chemical Name This compound
Common Synonyms D-Pipecolic acid HCl; (R)-Pipecolinic acid hydrochloride
CAS Number 38470-14-3 (Specific to R-HCl salt)
Molecular Formula C₆H₁₁NO₂[1][3][4][5] · HCl
Molecular Weight 165.62 g/mol
Stereochemistry (R)-Enantiomer (D-Series)
Physical State White to off-white crystalline solid (often hygroscopic)
Physicochemical Profile & Melting Point Analysis
2.1 The Melting Point Divergence

Determining the melting point (MP) of (R)-pipecolic acid hydrochloride requires distinguishing it from the free acid and the acid chloride derivatives, which leads to frequent data conflicts in literature.[1][2]

  • (R)-Pipecolic Acid Hydrochloride (Target): 257–261°C [1]

    • Context: This value is derived from high-purity crystalline samples.[1][2] Commercial samples may exhibit broader or lower ranges (e.g., decomposition starting >200°C) due to residual moisture or solvent inclusion.[1][2]

  • Pipecolic Acid (Free Acid): 270–282°C (Decomposition) [1][2]

    • Differentiation: The free acid melts at a significantly higher temperature than the salt.[1][2] If your sample melts >270°C, it is likely the free acid, not the hydrochloride.[1][2]

  • Pipecolic Acid Chloride HCl (Derivative): ~130–135°C [1][2]

    • Warning: Literature often cites ~130°C for "pipecolic acid hydrochloride" when referring to the acid chloride intermediate used in acylation reactions.[1][2] This is a critical error to avoid during QC.

2.2 Optical Rotation (Chiral Purity Indicator)

Melting point alone is insufficient for enantiomeric verification.[1][2]

  • Specific Rotation [α]²⁰D: +25° to +27° (c=1, H₂O) [Data for Free Acid equivalent]

  • Note: The (R)-enantiomer is dextrorotatory (+).[1][2] The (S)-enantiomer (L-Pipecolic acid) is levorotatory (-).[1]

Thermodynamic Analysis & Purity Logic

The relationship between thermal stability and purity is non-linear for amino acid salts.[1][2]

3.1 Hygroscopicity & Thermal History

(R)-Pipecolic acid HCl is hygroscopic.[1][2] Absorbed water acts as a lattice impurity, depressing the melting point and causing "sweating" or sintering below the true MP.[1][2]

  • Protocol: Samples must be dried in vacuo over P₂O₅ at 50°C for 4 hours prior to MP determination.

  • DSC Profile: Differential Scanning Calorimetry (DSC) is superior to capillary methods.[1][2] Look for a sharp endotherm at 258°C (melting) followed immediately by an exotherm (decomposition).[1][2]

3.2 Graphviz: Thermal & Purity Logic Flow

The following diagram illustrates the decision logic for characterizing the compound based on thermal data.

ThermalLogic Sample Unknown Sample (White Powder) MP_Test Melting Point Test (Capillary / DSC) Sample->MP_Test Range_Low Range: 125-140°C MP_Test->Range_Low Range_Mid Range: 255-265°C MP_Test->Range_Mid Range_High Range: >270°C MP_Test->Range_High Result_AcidCl Identify: Acid Chloride Derivative (Incorrect Compound) Range_Low->Result_AcidCl Likely Hydrolysis/Deriv. Result_HCl Identify: (R)-Pipecolic Acid HCl (Target Compound) Range_Mid->Result_HCl Result_Free Identify: Free Acid (Missing HCl) Range_High->Result_Free Salt Dissociation Check_Chiral Check Optical Rotation ([α] > 0) Result_HCl->Check_Chiral Final_Valid VALIDATED BATCH Check_Chiral->Final_Valid Positive (+) Rotation

Figure 1: Decision matrix for identifying (R)-Pipecolic acid species based on thermal behavior.

Experimental Protocols
4.1 Purification via Recrystallization

If the melting point is depressed (<250°C), recrystallization is required to remove hydrolysis products or excess HCl.[1][2]

  • Dissolution: Dissolve 10 g of crude (R)-pipecolic acid HCl in a minimum volume (~20 mL) of hot absolute ethanol (70°C).

  • Filtration: Filter hot to remove insoluble particulates (e.g., silica, inorganic salts).[1][2]

  • Crystallization: Add warm ethyl acetate (EtOAc) dropwise until persistent cloudiness appears (~30-40 mL).

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white crystals under nitrogen (to prevent moisture uptake). Wash with cold 1:1 EtOH/EtOAc.[1][2]

  • Drying: Dry in vacuo (0.1 mmHg) at 45°C.

4.2 Standard Melting Point Determination
  • Instrument: Buchi M-565 or equivalent (calibrated with Caffeine standard).

  • Ramp Rate: 10°C/min to 240°C, then 1°C/min to endpoint.

  • Observation: Record the onset (liquefaction) and meniscus (clear liquid).

  • Acceptance Criteria: Onset > 255°C.[1][2]

Synthesis & Resolution Workflow

The (R)-isomer is often obtained via optical resolution of the racemate using tartaric acid.[1][2]

Resolution Racemate DL-Pipecolic Acid (Racemic) Salt_Formation Diastereomeric Salt Formation (Ethanol/Water) Racemate->Salt_Formation Tartaric L-(+)-Tartaric Acid (Resolving Agent) Tartaric->Salt_Formation Filtration Filtration Salt_Formation->Filtration Solid_L Solid Precipitate (L-Pipecolate Tartrate) Filtration->Solid_L Precipitates Liquor_R Mother Liquor (Enriched R-Isomer) Filtration->Liquor_R Remains in Solution Hydrolysis Hydrolysis (Ca(OH)2 or Resin) Liquor_R->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_R (R)-Pipecolic Acid HCl Target Product Acidification->Final_R

Figure 2: Isolation of the (R)-enantiomer from racemic starting material via tartrate resolution.[1]

References
  • Beilstein Journal of Organic Chemistry.Pipecolic Acid Derivatives and Properties. (Data cross-referenced for CAS 38470-14-3 and enantiomers).
  • Journal of Organic Chemistry (1960). Synthesis and Characterization of Pipecolic Acid Hydrochloride.[1][2] (Establishes MP range 257-260°C for the hydrochloride salt).[1][2]

  • Sigma-Aldrich / Merck. Product Specification: D-Pipecolinic acid (Free Acid).[1][2] Available at: (Used for differential comparison of Free Acid MP).[1][2]

  • PubChem Database. Compound Summary: Pipecolic Acid.[1][2][5] CID 849.[1][2] Available at: [2]

  • ChemicalBook. CAS 38470-14-3 Entry.[1][2][6] (Verification of CAS specificity for the R-HCl salt).

Sources

Technical Guide: 1H NMR Profiling of (R)-Piperidine-2-carboxylic Acid Hydrochloride

[1]

Executive Summary & Application Context

This compound (CAS: 38470-14-3) is a critical non-proteinogenic amino acid scaffold.[1] It serves as a chiral building block in the synthesis of local anesthetics (e.g., ropivacaine enantiomers), immunosuppressants, and peptidomimetics.[2]

In drug development, the hydrochloride salt form is preferred for its enhanced stability and solubility compared to the zwitterionic free base.[2] However, the protonation of the piperidine nitrogen (



Critical Quality Attribute (CQA): The distinguishing feature of this spectrum is the rigid chair conformation of the piperidine ring, which induces magnetic non-equivalence in the methylene protons, creating complex splitting patterns that must be resolved for accurate integration.[2]

Sample Preparation & Acquisition Protocol

To ensure reproducibility and minimize solvent-solute interactions that distort chemical shifts, the following protocol is the validated standard for this salt form.

Solvent Selection Strategy

Primary Solvent: Deuterium Oxide (

2
  • Rationale: The HCl salt is highly polar and hydrophilic.[2]

    
     ensures complete solubility and suppresses the exchangeable ammonium protons (
    
    
    ) and carboxylic acid proton (
    
    
    ), simplifying the spectrum to carbon-bound protons only.[1]
  • pH Consideration: In

    
    , the intrinsic pH of the HCl salt solution will be acidic (~pH 2-3).[1] Do not  buffer to neutral pH for routine ID, as deprotonation will shift signals upfield and collapse the distinct multiplet structure of the cation.[2]
    
Preparation Steps
  • Weighing: Transfer

    
     mg of (R)-Pipecolic acid HCl into a clean vial.
    
  • Solvation: Add

    
    
    
    
    L of
    
    
    (99.9% D).[2]
  • Homogenization: Vortex for 10 seconds. The salt should dissolve instantly.

  • Reference: Add

    
     w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal reference (
    
    
    ppm). Note: Avoid TMS as it is insoluble in
    
    
    .
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1):

    
     s (Essential for quantitative integration of the H2 proton which can have longer 
    
    
    ).
  • Scans (NS): 16 or 32 (Sufficient for >10 mg samples).

  • Spectral Width: 12 ppm (to catch any far-downfield impurities, though analyte signals are < 4.5 ppm).[1][2]

Spectral Analysis & Assignment

The piperidine ring exists predominantly in a chair conformation. In the (R)-isomer, the carboxylic acid group at position 2 typically adopts the equatorial orientation to minimize 1,3-diaxial steric strain, placing the H2 proton in the axial position.[1]

Chemical Shift Data (400 MHz, )
PositionType

(ppm)
MultiplicityIntegrationMechanistic Insight
H2 Methine (

)
3.97 dd (or broad d)1HDeshielded by electron-withdrawing COOH and adjacent

.[1] Axial orientation yields large

coupling (~12 Hz) to H3ax.[1]
H6a Methylene (

)
3.47 broad d / m1HEquatorial proton adjacent to

.[1] Deshielded and distinct from H6b due to ring rigidity.[2]
H6b Methylene (

)
3.06 td / m1HAxial proton adjacent to

.[1] Shielded relative to H6a due to axial orientation.[1][2]
H3a Methylene (

)
2.30 broad d1HEquatorial proton.[1] Deshielded by proximity to COOH.[1][2]
H3b, H4, H5 Methylene Cluster1.50 - 2.00 Multiplet Cluster5HThe "envelope" region.[1][2] Contains H3ax, H4 (2H), and H5 (2H).[1][2] Highly overlapped.
Detailed Structural Logic

The spectrum is characterized by three distinct zones:

  • The Downfield Alpha (3.97 ppm): This is the diagnostic handle.[2] If this peak is shifted < 3.5 ppm, the sample may be the free base or zwitterion, indicating a loss of HCl stoichiometry.[2]

  • The Nitrogen Methylene Pair (3.0 - 3.5 ppm): The H6 protons are non-equivalent.[1] The separation (

    
     ppm) confirms the rigid chair structure. A collapse of this separation suggests rapid ring flipping, often caused by impurities or incorrect pH.[2]
    
  • The Upfield Cluster (1.5 - 2.3 ppm): While H3eq usually resolves around 2.3 ppm, the remaining protons form a complex multiplet.[1][2] For purity calculations, integrate the entire 1.5-2.0 ppm region as a block of 5 protons relative to the single H2 proton.[1]

Visualization of Analytical Workflow

GSampleSample: (R)-Pipecolic Acid HClSolventSolvent: D2O (Acidic pH)Sample->SolventAcquisition1H NMR Acquisition(400 MHz, ns=16)Solvent->AcquisitionCheck1Check H2 Signal(3.9 - 4.0 ppm)Acquisition->Check1Pass1Valid Salt Form(N+ Protonated)Check1->Pass1Matches RefFail1Free Base/Zwitterion(Signal < 3.6 ppm)Check1->Fail1Upfield ShiftCheck2Check H6 Splitting(3.0 vs 3.5 ppm)Pass1->Check2Pass2Rigid Chair Conformation(High Purity)Check2->Pass2Distinct Geminal SeparationFail2Conformational Averaging(Impurity/Degradation)Check2->Fail2Broad/Collapsed Signals

Figure 1: Decision logic for structural verification of (R)-Pipecolic Acid HCl via 1H NMR.

Troubleshooting & Purity Assessment

Enantiomeric Purity Warning

Crucial Note: Standard 1H NMR in

achiral21
  • Solution: To determine enantiomeric excess (% ee), you must use a Chiral Shift Reagent (e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or derivatize with Mosher's acid chloride.[1] Alternatively, use Chiral HPLC (e.g., Chiralpak ZWIX(+) column).[1][2]

Common Impurities[2][3]
  • Ethanol/Isopropanol: Often used in the crystallization of the HCl salt.[2] Watch for triplets at 1.17 ppm (EtOH) or doublets at 1.15 ppm (IPA).[1]

  • Piperidine: The non-carboxylated precursor.[2] Look for a shift in the H2 region (missing the alpha-proton doublet at 3.97 ppm) and a simplified upfield spectrum.[1]

References

  • HMDB. (2023).[1] Metabocard for Pipecolic acid (HMDB0000636) - NMR Spectrum Data. Human Metabolome Database.[1][2] [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 439227, Pipecolic acid. [Link][1][2]

  • Reich, H. J. (2023).[2] Proton NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] [Link][1]

Technical Guide: (R)-Piperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structured, in-depth analysis of (R)-Piperidine-2-carboxylic acid hydrochloride, designed for researchers and drug development professionals.[1][2][3][4]

Executive Summary: The Stereochemical Imperative

This compound (commonly D-Pipecolic acid HCl ) is the non-proteinogenic, "unnatural" enantiomer of the proline homolog, pipecolic acid.[1][2][3][4] In drug discovery, it is a critical chiral building block used to induce conformational constraints in peptidomimetics and to evade proteolytic degradation, as endogenous enzymes typically recognize only the (S)/L-configuration.[1][3]

Critical Warning: Procurement errors are common for this compound due to conflicting database entries. Specifically, CAS 14464-31-4 is frequently but incorrectly indexed in some secondary chemical search engines as pipecolic acid; it actually refers to Palmitic acid N-hydroxysuccinimide ester .[1][2][3][4] Relying on this CAS without structural verification can lead to catastrophic synthesis failures.[1][3]

Nomenclature & Synonym Matrix

To ensure supply chain integrity, researchers must cross-reference identifiers. The (R)-enantiomer corresponds to the D-amino acid nomenclature.[1][2][3]

Table 1: Validated Identity Matrix
CategoryPrimary IdentifierSynonyms & Notes
IUPAC Name (2R)-Piperidine-2-carboxylic acid hydrochloride(R)-2-Piperidinecarboxylic acid HCl
Common Name D-Pipecolic acid hydrochloride D-Homoproline HCl; (R)-Pipecolinic acid HCl
Stereochemistry (R) / DPositive Optical Rotation (+)
CAS (HCl Salt) 38470-14-3 Note:[1][2][3][4][5][6][7] Often confused with free acid CAS.[1][3]
CAS (Free Acid) 2507-61-1 (R)-(-)-Pipecolic acid (zwitterion)
CAS (L-Isomer) 32596-14-2 (HCl)DO NOT USE. This is the (S)/Natural form.[1][2][4]
False CAS 14464-31-4WARNING: Refers to Palmitic acid NHS ester.[1][2][3][4]

Stereochemical Context & Visualization

The distinction between the (R) and (S) enantiomers is defined by the spatial arrangement of the carboxyl group at the C2 position of the piperidine ring.[1][3]

Diagram 1: Nomenclature & Stereochemistry Hierarchy

This diagram illustrates the relationship between the IUPAC names, common synonyms, and the critical CAS differentiators.[1][3][4]

Pipecolic_Hierarchy Root Piperidine-2-carboxylic acid (Pipecolic Acid) Enantiomers Chiral Resolution Root->Enantiomers S_Form (S)-Enantiomer (Natural / L-Form) CAS: 3105-95-1 (Free) Enantiomers->S_Form Biological Sources R_Form (R)-Enantiomer (Unnatural / D-Form) CAS: 2507-61-1 (Free) Enantiomers->R_Form Synthetic Resolution R_HCl (R)-HCl Salt CAS: 38470-14-3 (Target Molecule) R_Form->R_HCl + HCl (Stabilization) Synonyms Synonyms: - D-Homoproline HCl - (R)-Pipecolinic acid HCl R_HCl->Synonyms

Caption: Hierarchical classification of Pipecolic acid enantiomers, highlighting the specific CAS path for the target (R)-HCl salt.

Technical Specifications & Quality Control (QC)

Trustworthiness in chemical synthesis relies on self-validating protocols.[1][3] The following QC workflow ensures you have the correct isomer before committing to a GMP batch.

Physical Properties
  • Appearance: White to off-white crystalline powder.[1][2][3]

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar organic solvents (DCM, Hexanes).[1][3]

  • Hygroscopicity: The HCl salt is less hygroscopic than the free acid but should still be stored under inert atmosphere (Ar/N2) at 2-8°C.[1][3]

Self-Validating Protocol: Optical Rotation Check

The most rapid method to distinguish (R) from (S) without chiral HPLC is specific rotation.[1][3]

  • Prepare Solution: Dissolve 100 mg of sample in 10 mL of H2O (c=1.0).

  • Measure: Use a polarimeter at 20°C (sodium D line).

  • Validate:

    • (R)-Isomer (Target): Must exhibit Positive (+) rotation (approx. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to 
      
      
      
      depending on concentration/temp).[1]
    • (S)-Isomer (Impurity): Will exhibit Negative (-) rotation.[1][3]

Diagram 2: QC Decision Tree for Incoming Raw Material

Follow this logic flow to accept or reject vendor batches.

QC_Workflow Start Incoming Material (R)-Pipecolic Acid HCl CheckCAS Verify CAS Is it 38470-14-3? Start->CheckCAS Warning STOP: Check Structure (Risk of Palmitic Ester) CheckCAS->Warning If 14464-31-4 Polarimetry Polarimetry Test (c=1, H2O) CheckCAS->Polarimetry If Valid ResultPos Rotation is (+) POSITIVE Polarimetry->ResultPos ResultNeg Rotation is (-) NEGATIVE Polarimetry->ResultNeg Approve RELEASE (Correct Enantiomer) ResultPos->Approve Reject REJECT (Wrong Enantiomer) ResultNeg->Reject

Caption: Quality Control logic flow emphasizing the critical polarimetry step to verify stereochemistry.

Applications in Drug Development

Understanding why the (R)-isomer is selected over the natural (S)-isomer allows for better experimental design.[1][2]

  • Proteolytic Stability: Incorporation of D-Pipecolic acid into peptide chains (e.g., at the i+1 position of a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -turn) renders the peptide bond resistant to mammalian proteases, extending the in vivo half-life of peptidomimetics.[1][2]
    
  • Local Anesthetics: It is a structural intermediate for the "ro-" and "bupivacaine" family of anesthetics.[1][2][3] While the (S)-enantiomer (Levobupivacaine) is often desired for reduced cardiotoxicity, the (R)-enantiomer is essential for comparative toxicology studies and racemic synthesis.[1][3]

  • FK506 Analogs: Used in the total synthesis of Rapamycin and FK506 analogs, where the piperidine ring geometry dictates binding affinity to FKBP12.[1][3]

References

  • PubChem Compound Summary. Piperidine-2-carboxylic acid (Pipecolic Acid).[1][3][5] National Library of Medicine.[1][3] Link[1][3]

  • Sigma-Aldrich Product Catalog. Warning on CAS 14464-31-4 (Palmitic acid N-hydroxysuccinimide ester).[1][2][3][4]Link[1][3]

  • Chemical Book / CAS Database. CAS 38470-14-3 Entry for this compound.[1][2][3][4]Link[1][3]

  • Cymit Quimica. L-Pipecolic acid (S-enantiomer) Specifications and CAS 3105-95-1.[1][2][3][4]Link

Sources

The Stereochemical Imperative: Physicochemical Profiling of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is the "king" of nitrogenous heterocycles in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds. However, the introduction of chirality into the piperidine ring—whether through C2/C3 substitution or bridgehead modification—creates a complex physicochemical landscape. For drug developers, the challenge is not merely synthesis, but the rigorous characterization of how stereochemistry dictates basicity (


) , lipophilicity (

)
, and conformational entropy .

This technical guide provides a high-fidelity framework for profiling chiral piperidines. Moving beyond standard assays, we explore the causal links between axial/equatorial substituent orientation and ADME outcomes, supported by self-validating experimental protocols.

Structural Dynamics & The Conformational Landscape

The physicochemical behavior of chiral piperidines is governed by the chair conformation. Unlike flat aromatic systems, piperidines exist in a dynamic equilibrium where substituents toggle between axial and equatorial positions. This toggle is the primary driver of physicochemical divergence between enantiomers and diastereomers.

The "A-Value" and Steric Desolvation

The preference for a substituent to adopt an equatorial position is quantified by its A-value (Gibbs free energy difference). However, in chiral drug design, we often exploit the axial conformer to modulate properties.

  • Equatorial Substituents: Maximize steric freedom but expose the basic nitrogen lone pair to bulk solvent, typically resulting in a higher

    
     (more basic).
    
  • Axial Substituents: Introduce 1,3-diaxial interactions. Crucially, they can sterically shield the nitrogen lone pair from solvation. This "steric desolvation" lowers the energy penalty of deprotonation, often resulting in a lower

    
     (less basic) compared to the equatorial isomer.
    
The Fluorine Effect (The Gauche Effect)

Fluorination is a standard tool to modulate basicity. In chiral piperidines, the C3-fluorine substituent exhibits a strong preference for the axial position due to the gauche effect (


 hyperconjugation).
  • Impact: This locks the conformation, reducing entropic penalty upon binding to a protein target.

  • Result: A C3-axial fluorine can lower the piperidine

    
     by 1–2 units, improving membrane permeability (
    
    
    
    ) without abolishing solubility.

Physicochemical Parameters: The Stereochemical Cliff

Data in this section highlights how stereochemistry alters core drug-like properties.[1]

Basicity ( ) and Solvation

The basicity of the piperidine nitrogen is not a static number; it is a function of the accessible solvent surface area (SASA) around the protonated amine.

ParameterEquatorial Isomer (Generic)Axial Isomer (Generic)Mechanistic Rationale

~10.8 - 11.2~9.5 - 10.5Axial groups hinder water organization around the

, destabilizing the conjugate acid.
Solvation Energy HighLowEquatorial isomers are better solvated; Axial isomers are more "lipophilic" in nature.
hERG Binding High RiskReduced RiskLower

reduces the cationic fraction at physiological pH, often lowering hERG affinity.
Lipophilicity ( vs. )

Chirality creates "lipophilicity cliffs." While enantiomers have identical


 in achiral environments, diastereomers  (e.g., cis- vs. trans-3,4-disubstituted piperidines) can differ in 

by >0.5 units due to intramolecular hydrogen bonding (IMHB).
  • Mechanism: If a polar substituent can form an IMHB with the piperidine nitrogen (common in cis-3-substituted analogs), the molecule effectively "hides" its polarity, appearing more lipophilic and permeable than its trans counterpart.

Analytical Characterization Workflows

Absolute Configuration: Vibrational Circular Dichroism (VCD)

X-ray crystallography is the gold standard but requires single crystals, which are often impossible to grow for oily piperidine free bases. VCD is the authoritative alternative, determining absolute configuration directly in solution.

Workflow:

  • Measurement: Record IR and VCD spectra of the sample in

    
     or 
    
    
    
    .
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for all possible enantiomers.

  • Assignment: Compare experimental vs. theoretical Boltzmann-weighted spectra. A high similarity score (Sim_VCD > 0.8) confirms configuration.

Chiral Separation: SFC vs. HPLC

Supercritical Fluid Chromatography (SFC) is the modern standard for chiral piperidines.

  • Why SFC? Piperidines are basic. In normal phase HPLC, they tail severely due to silanol interactions. SFC uses

    
     (non-polar) + Methanol (polar) + Ammonium additive. The high diffusivity of 
    
    
    
    suppresses tailing and allows for higher flow rates.

Visualization of Workflows

Diagram 1: Conformational Analysis & Property Prediction

This workflow illustrates how to move from a 2D chiral structure to predicted physicochemical endpoints.

ConformationWorkflow Start 2D Chiral Structure ConfSearch Conformational Search (Monte Carlo/MMFF) Start->ConfSearch DFTopt DFT Geometry Opt (B3LYP/6-31G*) ConfSearch->DFTopt Select Minima Boltzmann Boltzmann Weighting (Energy < 3 kcal/mol) DFTopt->Boltzmann Solvation Solvation Free Energy (PCM Model) Boltzmann->Solvation Ensemble Avg VCD_Pred Predicted VCD Spectrum Boltzmann->VCD_Pred pKa_Pred pKa Prediction (Jaguar/Gaussian) Boltzmann->pKa_Pred

Figure 1: Computational workflow for predicting physicochemical properties from chiral inputs.

Diagram 2: Chiral Method Development Decision Tree

A logic gate for selecting the optimal separation technique for piperidine enantiomers.

MethodDev Start Racemic Piperidine Sample Solubility Solubility Check Start->Solubility SFC_Route Soluble in MeOH/EtOH? Solubility->SFC_Route Yes (Preferred) NPLC_Route Soluble in Heptane/IPA? Solubility->NPLC_Route Lipophilic Only RPLC_Route Aqueous Soluble? Solubility->RPLC_Route Hydrophilic Only SFC_Screen SFC Screening (Amylose/Cellulose Columns) Modifier: MeOH + 0.1% DEA SFC_Route->SFC_Screen Optimize Optimize Gradient/Temp Backpressure: 120-150 bar SFC_Screen->Optimize

Figure 2: Decision tree prioritizing SFC for chiral piperidine separation due to basicity handling.

Experimental Protocols

Protocol A: Potentiometric Determination of Chiral Piperidines

Standard potentiometry often fails for lipophilic piperidines due to precipitation. This protocol uses the Yasuda-Shedlovsky extrapolation method.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • Cosolvent: Methanol (HPLC Grade).

Procedure:

  • Preparation: Dissolve ~3-5 mg of the piperidine free base (or salt) in 20 mL of varying Methanol/Water ratios (e.g., 30%, 40%, 50% MeOH v/v).

  • Titration: Perform acid-base titration under inert gas (

    
    ) blanket to prevent carbonate formation. Ensure temperature is fixed at 25°C ± 0.1°C.
    
  • Data Collection: Record pH vs. volume of titrant. Determine the apparent

    
     (
    
    
    
    ) for each cosolvent ratio.
  • Extrapolation (The Critical Step):

    • Plot

      
       vs. 
      
      
      
      (where
      
      
      is the dielectric constant of the mixture).
    • Extrapolate the linear regression to 0% cosolvent (pure water condition) to obtain the aqueous

      
      .
      
  • Validation: Use Quinine (

    
     8.5, 
    
    
    
    4.1) as a system suitability standard.
Protocol B: Chiral SFC Method Development

Designed for rapid screening of enantiomers.

  • Sample Prep: Dissolve racemate at 1 mg/mL in Methanol. Filter through 0.2 µm PTFE.

  • Column Screening Panel:

    • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3).

    • Column B: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC-3).

    • Column C: Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG-3).

  • Mobile Phase A (MPA):

    
     (100%).
    
  • Mobile Phase B (MPB): Methanol + 20 mM Ammonia (or 0.1% Diethylamine). Note: Basic additive is mandatory to suppress peak tailing of the piperidine nitrogen.

  • Gradient: 5% to 55% MPB over 5 minutes. Flow: 3.0 mL/min. Backpressure: 1500 psi (100 bar).

  • Selection Criteria: Select the column yielding Resolution (

    
    ) > 1.5. If 
    
    
    
    , switch MPB modifier to Isopropanol.

References

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action.[2][Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.[3][4][Link]

  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.[Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[5][Link]

Sources

Advanced Handling & Safety Protocols for Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine (hexahydropyridine) is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including fentanyl analogues, antihistamines, and antipsychotics.[1] However, its handling presents a dichotomy: while it is a stable synthetic building block, it possesses aggressive toxicological properties—specifically high flammability, severe corrosivity, and rapid transdermal toxicity. This guide provides a technical framework for the safe manipulation of piperidine and its derivatives, moving beyond generic safety data sheets (SDS) to field-proven engineering controls and emergency response protocols.

Physicochemical & Toxicological Profile[2][3]

Understanding the intrinsic hazards of piperidine requires analyzing its physical properties which drive exposure risks.

Table 1: Critical Safety Parameters of Piperidine
ParameterValueOperational Implication
CAS Number 110-89-4Unique identifier for inventory tracking.
Flash Point 16°C (60°F)Class IB Flammable Liquid. Vapors can ignite at standard lab temperatures. Grounding is mandatory.[2]
Vapor Pressure 23 mmHg @ 20°CHigh volatility; significant inhalation hazard even at room temperature.
pKa (Conjugate Acid) 11.22Strong organic base. Violent, exothermic reaction with acids.[3]
Odor Threshold < 2 ppm"Fishy/Ammoniacal" odor. Warning: Olfactory fatigue occurs rapidly; odor is not a reliable safety indicator.
Acute Tox (Dermal) LD50 (Rabbit): 275 mg/kgHigh Risk. Rapid absorption through intact skin.
Acute Tox (Inhalation) LC50 (Rat): 4.8 mg/L (4h)Severe respiratory irritant; potential for delayed pulmonary edema.

Engineering Controls & Personal Protective Equipment (PPE)

The most critical failure point in piperidine handling is the reliance on standard nitrile gloves. Standard nitrile gloves offer insufficient protection against piperidine. The molecule’s small size and polarity allow it to permeate nitrile rubber in minutes.

Glove Permeation Dynamics
  • Nitrile (Disposable, 4-6 mil): Breakthrough time < 10 minutes. Use only for incidental splash protection (double-gloving recommended). Immediate removal required upon contact.[4][2][5][6][7]

  • Butyl Rubber (25 mil): Breakthrough time > 480 minutes. Mandatory for bulk handling, spill cleanup, or prolonged synthesis tasks.

  • Silver Shield / 4H (Laminate): Breakthrough time > 480 minutes. Excellent chemical resistance but poor dexterity. Use as an under-glove for critical tasks.

Hierarchy of Controls Diagram

The following decision logic dictates the required protection level based on the operation scale.

PPE_Selection Start Task Assessment Scale Volume / Duration? Start->Scale Small < 10 mL / Incidental (Analytical/Weighing) Scale->Small Large > 10 mL / Extended (Synthesis/Transfer) Scale->Large Control1 Fume Hood (Face Velocity > 100 fpm) Small->Control1 Large->Control1 Glove1 Double Nitrile Gloves (Change immediately on splash) Control1->Glove1 Low Exposure Risk Glove2 Butyl Rubber or Laminate Liner (Primary Barrier) Control1->Glove2 High Exposure Risk Resp Respiratory Protection (If outside hood: Full Face w/ Organic Vapor Cartridge) Glove2->Resp Spill/Emergency

Figure 1: Risk-based PPE selection logic emphasizing the necessity of Butyl rubber for high-exposure tasks.

Operational Protocols: Synthesis & Handling

Storage and Stability

Piperidine is hygroscopic and absorbs carbon dioxide from the air to form carbamates.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent degradation.

  • Incompatibility: Segregate strictly from oxidizing agents (e.g., permanganates, peroxides) and dicyanofurazan (explosive reaction).

  • Shelf Life: Check for yellowing (oxidation indicator). Distill over KOH if purification is required, but never distill to dryness due to potential peroxide accumulation in ethers used during extraction.

Reaction Workflow & Quenching

Piperidine is often used as a base or nucleophile. Quenching reactions containing excess piperidine generates significant heat.

Protocol: Safe Quenching of Piperidine Reactions

  • Cooling: Cool the reaction vessel to < 0°C.

  • Dilution: Dilute the reaction mixture with a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate) to act as a heat sink.

  • Neutralization: Add dilute acid (e.g., 1M HCl) dropwise.

    • Mechanism:[8][4][2][5][7][9][10]

      
      
      
    • Observation: Watch for fuming or rapid temperature spikes. The resulting piperidinium salt is water-soluble and non-volatile, effectively eliminating the inhalation hazard.

Synthesis_Workflow Setup Setup: Inert Gas + Butyl Gloves + Grounding Reaction Reaction: Piperidine Addition Setup->Reaction Start Quench Quench: Cool < 0°C + Dilute Acid Reaction->Quench Complete Workup Workup: Phase Separation Quench->Workup Salt Formation Waste Waste: Segregated Organic (Basic) Workup->Waste Aqueous Layer (Salt) Workup->Waste Organic Layer

Figure 2: Standard operating procedure for piperidine synthesis, highlighting the critical cooling step during quenching.

Emergency Response & Spill Management

Biological Exposure (Skin/Eyes)

CRITICAL: Do NOT attempt to neutralize piperidine on the skin with vinegar or acids. The heat of neutralization will cause thermal burns on top of chemical burns.

  • Skin: Immediately flush with copious water for 15+ minutes.[5] Remove contaminated clothing under the safety shower.

  • Eyes: Flush for 15+ minutes. Hold eyelids open. Seek immediate ophthalmological evaluation.

Spill Cleanup (Laboratory Scale)
  • Evacuate: Clear the immediate area. Vapors are heavier than air and may travel to ignition sources.[4][7]

  • PPE: Don Butyl gloves and SCBA (if spill > 500 mL or outside hood).

  • Containment: Do not use combustible materials (sawdust). Use vermiculite, sand, or commercial "Solvent/Base" spill pads.

  • Neutralization (On Absorbent Only): Once absorbed, the material can be treated with dilute acetic acid or HCl in a fume hood to reduce volatility before disposal.

Reactivity & Incompatibilities[4][5][6]

Piperidine is a secondary amine with significant reactivity.[1] Understanding its "forbidden" partners is essential for preventing catastrophic lab accidents.

Reactivity_Logic Pip Piperidine (C5H11N) Oxidizers Strong Oxidizers (Permanganates, Peroxides) Pip->Oxidizers Incompatible Dicyano Dicyanofurazan / N-nitrosoacetanilide Pip->Dicyano Incompatible Acids Strong Acids (Sulfuric, Nitric) Pip->Acids Reacts Fire Fire / Explosion Oxidizers->Fire Explosion Instantaneous Explosion Dicyano->Explosion Exotherm Violent Exotherm (Thermal Runaway) Acids->Exotherm

Figure 3: Reactivity matrix showing high-risk chemical combinations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8082, Piperidine. PubChem. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. NJ.gov. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of (R)-Piperidine-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Piperidine-2-carboxylic acid hydrochloride (also known as D-Pipecolic acid HCl) is a critical chiral building block in the synthesis of local anesthetics (e.g., ropivacaine analogues), peptide mimetics, and protease inhibitors. Unlike its natural (S)-enantiomer, the (R)-isomer is non-proteinogenic and requires specific stereochemical engineering to produce. This application note details a robust, scalable protocol for the synthesis of (R)-pipecolic acid HCl via diastereomeric resolution using D-(-)-Tartaric acid. We compare this method against asymmetric hydrogenation and enzymatic routes to justify its selection for laboratory to pilot-scale production.

Strategic Route Analysis

Before initiating synthesis, it is critical to select the methodology that balances Enantiomeric Excess (ee) , Scalability , and Cost .

ParameterMethod A: Diastereomeric Resolution (Selected)Method B: Asymmetric Hydrogenation Method C: Biocatalytic / Enzymatic
Precursor DL-Pipecolic Acid (Racemic)Pyridine-2-carboxylic acidL-Lysine or Racemic Pipecolic Acid
Chiral Source D-(-)-Tartaric Acid (Stoichiometric)Rh/Ru Chiral Catalysts (Catalytic)D-Amino Acid Oxidase / Cyclodeaminase
Scalability High (Kg to Ton scale)Medium (High pressure required)High (Fermentation dependent)
Purity (ee) >99% (after recrystallization)90-95% (often requires upgrade)>99%
Cost Low/Moderate (Reagent cost)High (Catalyst cost)Low (at scale), High setup
Key Risk Solubility optimization requiredSafety (H2 pressure)Enzyme stability/availability

Decision Matrix: For research and early-phase development, Method A is superior due to its operational simplicity, lack of specialized pressure equipment, and the ability to achieve >99% ee through simple recrystallization.

Chemical Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the isolation of the (R)-isomer.

G Start DL-Pipecolic Acid (Racemic Mixture) Resolution Addition of D-(-)-Tartaric Acid Solvent: EtOH/H2O (95:5) Start->Resolution Crystallization Selective Crystallization (R)-Pipecolic-D-Tartrate Salt Resolution->Crystallization Heat to 80°C, then cool slowly Filtration Filtration Crystallization->Filtration MotherLiquor Mother Liquor (Enriched in S-isomer) Filtration->MotherLiquor SolidSalt Solid Tartrate Salt (R-Enriched) Filtration->SolidSalt BaseLiberation Base Liberation (Ion Exchange or Ca(OH)2) SolidSalt->BaseLiberation Remove Tartaric Acid HClFormation HCl Salt Formation (Ethanolic HCl) BaseLiberation->HClFormation pH adjustment FinalProduct (R)-Pipecolic Acid HCl >99% ee HClFormation->FinalProduct Precipitation with Et2O

Figure 1: Process flow for the resolution of DL-Pipecolic Acid targeting the (R)-enantiomer.[1][2]

Detailed Experimental Protocols

Protocol 1: Diastereomeric Resolution

Objective: Isolation of (R)-Pipecolic Acid D-Tartrate. Principle: The (R)-amine forms a less soluble diastereomeric salt with D-tartaric acid in ethanol systems compared to the (S)-amine salt.

Materials:

  • DL-Pipecolic acid (98%)

  • D-(-)-Tartaric acid (>99%)

  • Solvent: Ethanol (Absolute) and Deionized Water

Procedure:

  • Dissolution: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend DL-Pipecolic acid (129.1 g, 1.0 mol) in Ethanol (600 mL) and Water (30 mL) .

  • Addition of Resolving Agent: Add D-(-)-Tartaric acid (150.1 g, 1.0 mol) to the suspension.

    • Note: Stoichiometry is 1:1. Using 0.5 equivalents is possible (the "Pope-Peachey" method) but 1:1 is more robust for initial purity.

  • Reflux: Heat the mixture to 80°C (Reflux) . Maintain reflux for 1 hour until a clear, homogeneous solution is obtained.

    • Troubleshooting: If solids persist, add water in 5 mL increments. Do not exceed 10% water content, as this increases the solubility of the desired salt, lowering yield.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature (25°C) slowly over 4-6 hours.

    • Critical Step: Rapid cooling traps the (S)-isomer. Wrap the flask in foil or a towel to slow the thermal gradient.

  • Crystallization: Once at room temperature, stir for an additional 12 hours. A heavy white precipitate of (R)-Pipecolic acid D-tartrate will form.

  • Filtration: Filter the white solid under vacuum. Wash the filter cake with ice-cold Ethanol (2 x 100 mL).

  • Recrystallization (Optional but Recommended): If chiral HPLC indicates <98% ee, recrystallize the wet cake from Ethanol/Water (95:5) following steps 3-6.

Protocol 2: Salt Exchange & HCl Formation

Objective: Conversion of the Tartrate salt to the Hydrochloride salt. Safety Note: This step involves the generation of HCl. Perform in a fume hood.

Procedure:

  • Base Liberation:

    • Dissolve the tartrate salt from Protocol 1 in minimal water.

    • Pass the solution through a column of Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W, H+ form).

    • Wash the column with water to remove Tartaric acid (monitor eluent pH).

    • Elute the free amino acid using 1M Ammonium Hydroxide (NH4OH) .

    • Concentrate the ammoniacal fractions in vacuo to obtain the crude (R)-Pipecolic acid free base as a solid/oil.

  • HCl Salt Formation:

    • Dissolve the free base in Absolute Methanol (10 mL per gram) .

    • Cool the solution to 0-5°C in an ice bath.

    • Acidification: Slowly add Acetyl Chloride (1.2 equivalents) dropwise.

      • Mechanism:[3][4][5][6][7][8] Acetyl chloride reacts with methanol to generate anhydrous HCl in situ (

        
        ). This prevents the introduction of water.
        
    • Alternatively, bubble dry HCl gas into the solution until pH < 2.

  • Isolation:

    • Stir at 0°C for 1 hour.

    • Add Diethyl Ether (or MTBE) until the solution becomes turbid.

    • Store at -20°C overnight to crystallize.

    • Filter the white crystals, wash with Ether, and dry under vacuum over

      
      .
      

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

Analytical Specifications Table
TestSpecificationMethod
Appearance White crystalline powderVisual
Purity (HPLC) > 98.0%C18 / HILIC
Chiral Purity (ee) > 99.0%Chiral HPLC (Teicoplanin)
Specific Rotation

+24.0° to +26.0°c=1, H2O
Melting Point 260 - 264°C (dec)Capillary
Chiral HPLC Method (Teicoplanin Column)[3][9]
  • Column: Astec Chirobiotic T (Teicoplanin), 250 x 4.6 mm.

  • Mobile Phase: Ethanol:Water (60:40 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm or ELSD.

  • Elution Order: (S)-Pipecolic acid elutes first; (R)-Pipecolic acid elutes second.

Safety & Handling

  • D-Tartaric Acid: Irritant. Avoid inhalation of dust.

  • Acetyl Chloride: Corrosive, reacts violently with water. Use strictly in a fume hood.

  • Pipecolic Acid HCl: Generally considered low toxicity but should be handled as a standard chemical irritant.

References

  • Patent on Resolution: Gottlieb, L., et al. (2010).[5] Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. U.S. Patent 7,683,175.[8] (Note: This patent describes the L-isomer resolution; the protocol above inverts the resolving agent to D-tartaric acid to obtain the R-isomer, utilizing the principle of enantiomeric reciprocity.)

  • Chiral Analysis: Struys, E. A., & Jakobs, C. (2010). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry.

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 849, Pipecolic acid.

  • Industrial Context: Eichhorn, E., et al. (1997). Preparation of (S)-piperazine-2-carboxylic acid, (R)-piperazine-2-carboxylic acid, and (S)-piperidine-2-carboxylic acid by kinetic resolution. Tetrahedron: Asymmetry.[8]

Sources

Application Note: Asymmetric Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Chiral piperidines are the structural backbone of numerous blockbuster pharmaceuticals, including Tofacitinib (JAK inhibitor), Paroxetine (SSRI), and Ritalin derivatives. The transition from flat aromatic pyridines to three-dimensional, pharmacologically active chiral piperidines represents a critical step in drug development, often correlating with improved solubility and target specificity (


 character).

This guide details two distinct, high-impact methodologies for accessing enantiopure piperidines. We move beyond generic textbook descriptions to provide field-validated protocols that address common pitfalls such as catalyst poisoning, over-reduction, and racemization.

Strategic Selection Guide
MethodologyPrimary ApplicationKey AdvantageCritical Limitation
Method A: Ir-Catalyzed Hydrogenation Large-scale synthesis of 2-substituted piperidines.Scalability: Tolerates reducible groups (nitro, bromo) and air/moisture.Requires high pressure (H

) and precious metal catalysts.
Method B:

-Lithiation (Beak Protocol)
Late-stage functionalization of N-Boc piperidine.Regiocontrol: Precise introduction of electrophiles at C2.Cryogenic conditions (-78°C); requires (-)-sparteine or surrogates.
Method C: Organocatalytic Cascade Construction of highly substituted/spiro-piperidines.[1]Complexity: Builds multiple stereocenters in one pot.Often lower throughput; substrate specific.

Method A: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts[2][3]

Context: Direct hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to the stability of the aromatic system and the tendency of basic nitrogen to poison metal catalysts. The breakthrough solution involves activating the pyridine as a pyridinium salt and using an Iridium-phosphine complex.

Mechanism: The reaction proceeds via an ionic hydrogenation pathway.[1][2] The acid activates the pyridine, facilitating hydride transfer from the Iridium hydride species.

Visualization: Catalytic Cycle & Workflow[1]

Ir_Hydrogenation Substrate Substituted Pyridine Activation Activation (TFA/Acid) Substrate->Activation Salt Pyridinium Salt (Activated) Activation->Salt Hydride_Transfer Enantioselective Hydride Transfer Salt->Hydride_Transfer  Substrate Binding Catalyst [Ir(cod)(L*)]BArF Pre-catalyst H2_Add H2 (50 bar) Oxidative Addition Catalyst->H2_Add Activation H2_Add->Hydride_Transfer Product Chiral Piperidinium Salt Hydride_Transfer->Product  Stepwise Reduction Product->Catalyst Regeneration

Figure 1: Workflow for the Iridium-catalyzed ionic hydrogenation of pyridines. The acid additive is crucial for substrate activation.

Detailed Protocol

Target: Synthesis of (S)-2-phenylpiperidine derivatives. Scale: 1.0 mmol (scalable to decagrams).

Materials:

  • Substrate: 2-substituted pyridine (1.0 equiv).

  • Catalyst: [Ir(cod)(S,S-f-Binaphane)]BArF or [Ir(cod)(PHOX)]BArF (1-2 mol%).

  • Additive: Trifluoroacetic acid (TFA) (3.0 equiv) or HCl.

  • Solvent: Methanol or Toluene (degassed).

  • Gas: Hydrogen (

    
    ), 50 bar.
    

Step-by-Step Procedure:

  • Catalyst Preparation (Glovebox recommended):

    • In a vial, weigh the Iridium precursor [Ir(cod)Cl]

      
       and the chiral ligand (e.g., (S)-BINAP or PHOX).
      
    • Dissolve in dry DCM and stir for 30 min to form the complex.

    • Perform anion exchange with NaBArF if the BArF salt is not commercially available (BArF counterion improves solubility and activity in ionic hydrogenation).

  • Reaction Assembly:

    • Place the pyridine substrate (1.0 mmol) in a high-pressure autoclave glass liner.

    • Add degassed Methanol (2.0 mL).

    • Add TFA (3.0 mmol) dropwise. Caution: Exothermic.

    • Add the catalyst solution (0.01 mmol Ir).

  • Hydrogenation:

    • Seal the autoclave and purge with

      
       (3 cycles at 10 bar).
      
    • Pressurize to 50 bar .

    • Stir at Room Temperature (25°C) for 18–24 hours.

    • Note: For sterically hindered substrates, heat to 50–60°C.

  • Workup & Isolation:

    • Carefully vent

      
       (fume hood).
      
    • Concentrate the solvent in vacuo.

    • Basification: Dissolve the residue in DCM and wash with sat.

      
       or 1M NaOH to liberate the free amine.
      
    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (typically DCM/MeOH/NH

      
      ).
      

Critical Quality Attributes (CQA):

  • Conversion: Monitor by NMR (disappearance of aromatic protons).

  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns). Expect >90% ee.[3][4]

Method B: Asymmetric -Lithiation (Beak Protocol)

Context: This method allows for the introduction of diverse electrophiles into a pre-formed piperidine ring. It relies on the dynamic thermodynamic resolution of the lithiated intermediate using the chiral ligand (-)-sparteine.

Mechanism:


-BuLi deprotonates the N-Boc piperidine.[5] The lithium coordinates with the Boc carbonyl and the chiral ligand. The complex equilibrates to the thermodynamically more stable diastereomer, which then reacts with the electrophile with retention of configuration.
Visualization: Lithiation Pathway

Beak_Lithiation Start N-Boc Piperidine Reagents s-BuLi / (-)-Sparteine -78°C, Et2O Start->Reagents Intermediate Chiral Lithio-Species (Dynamic Resolution) Reagents->Intermediate Deprotonation Intermediate->Intermediate Equilibration Trapping Electrophile (E+) (e.g., Allyl-Br, CO2) Intermediate->Trapping Retention of Config End 2-Substituted Chiral Piperidine Trapping->End

Figure 2: Reaction pathway for the Beak lithiation-substitution protocol.

Detailed Protocol

Target: Synthesis of (S)-2-allyl-N-Boc-piperidine.

Materials:

  • Substrate: N-Boc-piperidine (1.0 equiv).

  • Base:

    
    -Butyllithium (1.3 equiv, typically 1.4 M in cyclohexane).
    
  • Ligand: (-)-Sparteine (1.3 equiv). Note: If unavailable, use (+)-sparteine surrogate (O'Brien's diamine).

  • Electrophile: Allyl bromide (1.4 equiv).

  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    

Step-by-Step Procedure:

  • System Preparation:

    • Flame-dry a Schlenk flask under Argon.

    • Add (-)-sparteine (1.3 mmol) and anhydrous

      
       (10 mL).
      
    • Cool to -78°C (dry ice/acetone bath).

  • Complex Formation:

    • Add

      
      -BuLi (1.3 mmol) dropwise. Stir for 15 min at -78°C to form the chiral base complex.
      
  • Deprotonation:

    • Add N-Boc-piperidine (1.0 mmol) dissolved in

      
       dropwise.
      
    • Critical Step: Stir at -78°C for 4–5 hours . This duration is essential for the dynamic resolution (equilibration to the stable lithio-isomer).

  • Electrophile Trapping:

    • Add Allyl bromide (1.4 mmol) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight.

  • Workup:

    • Quench with water/1M HCl.

    • Extract with

      
      . Wash organic layer with brine.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Low Yield: Ensure

    
     is strictly anhydrous; THF often leads to lower enantioselectivity in this specific reaction.
    
  • Low ee: Increase the equilibration time at -78°C. Do not let the temperature rise above -70°C during deprotonation.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. ResearchGate/Asian J. Org. Chem. (2013).[6] Demonstrates N-iminopyridium ylide strategy.

  • Iridium(III)-Catalysed Ionic Hydrogenation of Pyridines. Nature Chemistry / ChemRxiv (2025). Describes the acid-mediated ionic hydrogenation protocol tolerant of sensitive groups.

  • Asymmetric Deprotonation by BuLi/(-)-Sparteine. Journal of the American Chemical Society (2002).[5] The foundational Beak protocol for N-Boc piperidine lithiation.[7]

  • Chiral Guanidines and Their Derivatives in Asymmetric Synthesis. RSC Advances (2018). Review of organocatalytic approaches for complex piperidine scaffolds.

  • Synthesis of Chiral Piperidines from Pyridinium Salts. Nature Communications (2019). Discusses alternative transfer hydrogenation methods.

Sources

(R)-Piperidine-2-carboxylic acid as a chiral building block in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-Piperidine-2-carboxylic Acid as a Chiral Building Block in Drug Design

Abstract

(R)-Piperidine-2-carboxylic acid (also known as (R)-Pipecolic acid or D-Pipecolic acid) is a non-proteinogenic amino acid that serves as a critical scaffold in the design of peptidomimetics, thrombin inhibitors, and local anesthetics.[1][2] Unlike its natural (S)-enantiomer (a lysine metabolite), the (R)-isomer offers unique advantages: it induces non-standard


-turn conformations, resists proteolysis, and provides stereochemical inversion capabilities essential for mapping hydrophobic binding pockets. This guide details the strategic application, synthesis, and coupling protocols for incorporating (R)-pipecolic acid into drug candidates.

Strategic Rationale: Why (R)-Pipecolic Acid?

In medicinal chemistry, the transition from a flexible peptide to a rigidified mimetic often requires "conformational locks." While Proline is the standard, Pipecolic acid (homoproline) offers a six-membered ring, providing distinct dihedral angles (


) and increased lipophilicity.
FeatureL-Proline(S)-Pipecolic Acid(R)-Pipecolic Acid
Ring Size 5-membered6-membered6-membered
Conformation EnvelopeChair (Rigid)Chair (Rigid)
Metabolic Stability Low (Prolyl oligopeptidases)ModerateHigh (Unrecognized by L-proteases)
Structural Role

-turn (Type I/II)

-turn (Type VI)
Reverse Turn / Inverse

-turn
Key Application General PeptidesRopivacaine, RapamycinThrombin Inhibitors, Peptidomimetics

Mechanistic Insight: The (R)-enantiomer is frequently employed to "scan" the stereochemical requirements of a receptor pocket. For example, in the development of thrombin inhibitors (e.g., Argatroban analogs), the (R)-configuration at the piperidine ring is often critical for positioning the hydrophobic bulk into the S2 specificity pocket of the enzyme, a fit that the (S)-enantiomer cannot achieve due to steric clash.

Sourcing and Quality Control

Before synthesis, the enantiomeric purity of the starting material is paramount. Commercial sources often supply "technical grade" (95-97%), which is insufficient for late-stage drug discovery.

Protocol 1: Enantiomeric Purity Validation (Chiral HPLC)

Objective: Quantify the Enantiomeric Excess (ee) of (R)-Pipecolic acid to ensure >99.5% purity.

Materials:

  • Column: CHIRALPAK® ZWIX(+) or Crownpak CR(+) (specifically designed for free amino acids).

  • Mobile Phase: 50 mM aqueous HClO₄ / Acetonitrile (85:15 v/v).

  • Detection: UV at 210 nm (or CAD for higher sensitivity).

Procedure:

  • Dissolve 1 mg of (R)-Pipecolic acid in 1 mL of mobile phase.

  • Inject 5 µL onto the column at 25°C.

  • Flow rate: 0.5 mL/min.

  • Success Criteria: The (R)-isomer typically elutes after the (S)-isomer on ZWIX(+) phases. Integration of the minor peak (S) must be <0.5% of the total area.

Synthetic Protocols: Incorporation into Scaffolds

The secondary amine of pipecolic acid is sterically hindered, making standard peptide coupling (e.g., HBTU/HOBt) sluggish and prone to epimerization.

Protocol 2: High-Efficiency Coupling of (R)-Pipecolic Acid

Context: Coupling Fmoc-(R)-Pipecolic acid to a resin-bound peptide or amine. Challenge: Steric hindrance at the N-terminus.[3]

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) – NMP is preferred for difficult sequences due to better swelling.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve Fmoc-(R)-Pipecolic acid (4.0 eq) and HATU (3.9 eq) in NMP.

  • Base Addition: Add DIPEA (8.0 eq). Shake for 30 seconds to form the activated ester (O-At ester). Note: Do not pre-activate for >2 mins to avoid racemization.

  • Coupling: Add the mixture to the resin-bound amine (1.0 eq).

  • Incubation: Agitate at Room Temperature for 2 to 4 hours . (Standard amino acids take 45 mins; Pipecolic acid requires extended time).

  • Monitoring (Critical):

    • Standard Kaiser Test:Do NOT use. It detects primary amines.

    • Chloranil Test: Use this for secondary amines.[4]

      • Reagent: 2% Chloranil in DMF.

      • Action: Add 2 drops to a few resin beads.

      • Result: Blue/Green beads = Incomplete coupling (Repeat step 3-4). Colorless/Yellow beads = Complete.

Protocol 3: Functionalization of the Secondary Amine (N-Alkylation)

Context: Creating N-substituted derivatives (common in local anesthetic analogs).

Procedure:

  • Dissolve (R)-Pipecolic acid methyl ester (HCl salt) in Acetonitrile.

  • Add K₂CO₃ (3.0 eq) and the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Reflux at 60°C for 12 hours.

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via Flash Chromatography (Hexane/EtOAc).

Diagrammatic Workflows

Figure 1: Decision Logic for Coupling Strategies

This logic gate ensures the correct selection of reagents based on steric difficulty.

CouplingLogic Start Start: Coupling (R)-Pipecolic Acid CheckTarget Is the Target Amine Primary or Secondary? Start->CheckTarget Primary Primary Amine (e.g., H-Ala-Resin) CheckTarget->Primary Secondary Secondary Amine (e.g., H-Pro-Resin, H-Pip-Resin) CheckTarget->Secondary Standard Standard Protocol: HBTU / DIPEA (1 hour) Primary->Standard Advanced Advanced Protocol: HATU / HOAt / DIPEA (3-4 hours) Secondary->Advanced Monitor Monitor Reaction Standard->Monitor Advanced->Monitor Extreme Extreme Sterics: Acid Fluoride or PyBroP (Double Couple) Test Chloranil Test (Specific for 2° Amines) Monitor->Test Test->Extreme If Positive (Blue) End Proceed to Deprotection Test->End If Negative (Clear)

Caption: Decision matrix for optimizing peptide bond formation with (R)-Pipecolic acid based on steric hindrance.

Figure 2: Thrombin Inhibitor Synthesis Pathway

A generalized workflow for synthesizing an Argatroban-like core using (R)-pipecolic acid.

ThrombinInhibitor Source (R)-Pipecolic Acid (Starting Material) Protect Esterification (MeOH/SOCl2) Source->Protect Protection Coupling N-Sulfonylation (Ar-SO2Cl / Pyridine) Protect->Coupling Functionalization Hydrolysis Ester Hydrolysis (LiOH / THF) Coupling->Hydrolysis Activation prep AmideBond Amide Coupling (Agmatine derivative) Hydrolysis->AmideBond Pharmacophore Assembly Final Thrombin Inhibitor Candidate AmideBond->Final Purification

Caption: Synthetic workflow for converting (R)-pipecolic acid into a sulfonamide-based thrombin inhibitor.

Case Study: Thrombin Inhibition

Background: Thrombin possesses a deep, hydrophobic S2 pocket. In the design of direct thrombin inhibitors like Argatroban, the stereochemistry of the piperidine ring dictates the vector of the N-terminal hydrophobic cap.

Application: Researchers substituted L-proline with (R)-pipecolic acid in a series of tripeptide mimetics.

  • Result: The (R)-configuration directed the N-terminal sulfonyl group directly into the hydrophobic S2 cleft, increasing binding affinity (

    
    ) by 10-fold compared to the (S)-enantiomer, which directed the group toward the solvent interface.
    
  • Data Summary:

CompoundScaffoldConfiguration

(Thrombin)
A ProlineL150 nM
B Pipecolic Acid(S)450 nM (Steric Clash)
C Pipecolic Acid(R)15 nM (Optimal Fit)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pipecolic acid. PubChem. [Link]

  • Di Cera, E. (2008). Thrombin interactions with direct inhibitors.[5][6] National Institutes of Health (NIH) / PubMed Central. [Link]

  • Chiral Technologies. (2023). Enantiomer separation of acidic compounds using Chiralpak Columns. Chiral Technologies Application Note.[7] [Link]

Sources

Application Note: High-Fidelity N-Boc Protection of (R)-Piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-tert-Butoxycarbonyl-(R)-Pipecolic Acid
Audience:  Medicinal Chemists, Process Development Scientists
Scope:  Bench-to-Pilot Scale Synthesis, Purification, and QC

Abstract & Strategic Significance

(R)-Piperidine-2-carboxylic acid (D-Pipecolic acid) is a critical chiral scaffold in the synthesis of local anesthetics (e.g., Ropivacaine analogues), peptidomimetics, and FKBP12 inhibitors. While standard primary amines are easily protected, pipecolic acid is a cyclic secondary amine with increased steric hindrance adjacent to the nucleophilic center.

This protocol details a robust, racemization-free method for


-Boc protection using a modified Schotten-Baumann procedure. Unlike standard protocols, this guide addresses the specific solubility challenges of the zwitterionic starting material and the rotameric complexity observed in NMR spectroscopy of the product.

Chemical Strategy & Mechanism[1][2][3]

Mechanistic Insight

The reaction utilizes Di-tert-butyl dicarbonate (


) as the electrophile. The critical challenge is maintaining a pH window (10–11) that ensures the secondary amine is deprotonated (nucleophilic) without promoting the hydrolysis of the anhydride or racemization of the 

-chiral center.

Key Structural Consideration: The resulting carbamate exhibits restricted rotation around the N-C(O) bond. This leads to the observation of s-cis and s-trans rotamers in NMR spectra, often misidentified as impurities by inexperienced chemists.

Reaction Pathway Visualization

BocProtectionMechanism Figure 1: Mechanistic pathway for N-Boc protection of secondary cyclic amines. Start (R)-Pipecolic Acid (Zwitterion) Base Base (NaOH) Deprotonation Start->Base pH > 9.5 Amine Free Amine (Nucleophile) Base->Amine TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->TS Product (R)-N-Boc-Pipecolic Acid + t-BuOH + CO2 TS->Product Elimination & Decarboxylation

Materials & Stoichiometry

Safety Note:


 is toxic if inhaled and flammable. Handle in a fume hood.
ReagentMW ( g/mol )EquivalentsRoleCritical Attribute
(R)-Pipecolic Acid 129.161.0Substrate>98% ee required

218.251.1 – 1.2ReagentFreshly opened/melted
NaOH (1M) 40.002.2 – 2.5BaseControls pH
1,4-Dioxane 88.11SolventCo-solventSolubilizes

Experimental Protocol

Step-by-Step Methodology

Step 1: Solubilization (Aqueous Phase)

  • In a round-bottom flask equipped with a magnetic stir bar, suspend (R)-Pipecolic acid (10.0 mmol) in water (10 mL).

  • Add 1M NaOH (22.0 mL, 2.2 eq) dropwise.

    • Observation: The solution should become clear as the zwitterion is converted to the sodium salt.

  • Cool the mixture to 0°C using an ice bath.

Step 2: Reaction Initiation (Biphasic System)

  • Dissolve

    
     (2.62 g, 12.0 mmol, 1.2 eq) in 1,4-Dioxane (15 mL).
    
  • Add the Dioxane solution dropwise to the aqueous amino acid solution over 15 minutes.

    • Expert Note: Slow addition prevents local concentrations of

      
       from exceeding the solubility limit, reducing oligomerization risks.
      
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir vigorously for 12–18 hours.

Step 3: Workup & Isolation

  • Concentration: Evaporate the Dioxane under reduced pressure (Rotavap) at 35°C. The remaining solution will be aqueous.

  • Wash: Dilute with water (10 mL) and wash with Diethyl Ether (

    
     mL).
    
    • Purpose: This removes unreacted

      
       and tert-butanol byproducts. The product remains in the aqueous layer as the sodium salt.
      
  • Acidification (CRITICAL): Cool the aqueous layer to 0°C. Acidify carefully with 1M KHSO

    
     or 2M HCl to pH 2–3.
    
    • Caution: Do not use concentrated HCl; localized low pH (<1) can cleave the Boc group.

    • Observation: The product will precipitate as a white solid or form a milky oil.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, wash with Brine (10 mL), dry over anhydrous

    
    , and filter.
    
  • Evaporation: Concentrate in vacuo to yield the crude product.

Workflow Diagram

Workflow Figure 2: Operational workflow for isolation and purification. Setup Dissolve (R)-Pipecolic Acid in 1M NaOH/H2O AddBoc Add Boc2O in Dioxane (Dropwise at 0°C) Setup->AddBoc React Stir 16h @ RT (Biphasic) AddBoc->React Evap Remove Dioxane (Rotavap) React->Evap Wash Wash Aqueous Phase with Et2O (Discard Org) Evap->Wash Acidify Acidify Aqueous Phase to pH 2-3 (KHSO4) Wash->Acidify Extract Extract with EtOAc Dry & Concentrate Acidify->Extract Final Pure (R)-N-Boc-Pipecolic Acid Extract->Final

Quality Control & Characterization

Expected Analytical Data
TestSpecificationNotes
Appearance White crystalline solidMay be viscous oil initially; solidifies on standing.
Yield 85% – 95%High efficiency expected.
Melting Point 119 – 123°CLiterature varies slightly based on enantiopurity [1].
Optical Rotation

(

, AcOH) [2].
1H NMR Rotameric mixtureSignals will appear doubled (approx 60:40 ratio).
NMR Interpretation (The Rotamer Trap)

Due to the tertiary carbamate, the NMR spectrum in


 or DMSO-

is complex.
  • 
    -Proton:  Appears as two multiplets (e.g., 
    
    
    
    4.8 and 4.6 ppm).
  • t-Butyl Group: May appear as two singlets or a broadened singlet depending on temperature.

  • Validation: To confirm purity vs. rotamers, run Variable Temperature (VT) NMR at 60°C; the peaks should coalesce.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH drift during reactionEnsure pH > 9 initially. If using

, ensure saturation.
Product is Oily Residual solvent or rotamersTriturate with Hexanes/Pentane to induce crystallization. Dry under high vacuum for 24h.
Boc Cleavage Workup too acidicUse

instead of HCl. Do not leave in acid phase for extended periods.
Racemization High pH or TempKeep reaction < 30°C. Avoid pH > 12.5 (can occur with concentrated NaOH).

References

  • Sigma-Aldrich. (R)-(+)-N-Boc-2-piperidinecarboxylic acid Product Specification.Link

  • ChemicalBook. N-Boc-2-piperidinecarboxylic acid Properties and Safety.Link

  • Beak, P. et al. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. J. Am. Chem. Soc. 2010, 132, 39, 13624–13626. (Context on chiral stability). Link

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (General Boc protocols).[2] Link

Sources

Advanced Catalytic Hydrogenation of Pyridine Carboxylic Acids: Mechanistic Controls and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The hydrogenation of pyridine carboxylic acids (PCAs) to piperidine carboxylic acids is a cornerstone transformation in pharmaceutical synthesis. The resulting scaffolds—Pipecolic acid (from 2-PCA), Nipecotic acid (from 3-PCA), and Isonipecotic acid (from 4-PCA)—are critical pharmacophores found in local anesthetics (e.g., Ropivacaine), GABA uptake inhibitors (e.g., Tiagabine), and various peptide mimetics.

While thermodynamically favorable, this reduction is kinetically challenged by two opposing forces:[1]

  • Catalyst Poisoning: The nitrogen lone pair competes with the aromatic

    
    -system for active metal sites.
    
  • Decarboxylation: The carboxylic acid moiety, particularly in the 3-position (Nicotinic acid), is prone to thermal cleavage, reducing yield and contaminating the product with piperidine.

This guide moves beyond standard "mix-and-stir" protocols, offering a mechanistic approach to controlling adsorption modes and suppressing side reactions.

Mechanistic Drivers: The Adsorption Competition

Success in PCA hydrogenation depends on manipulating the adsorption geometry of the substrate on the catalyst surface.

The Poisoning Mechanism

In neutral media, the pyridine nitrogen lone pair binds perpendicular to the metal surface (


-adsorption). This "vertical" adsorption blocks active sites and prevents the flat 

-adsorption required for hydrogen transfer.
The Solution: Protonation & Sterics
  • Acidic Media: Conducting the reaction in acetic acid or aqueous mineral acid protonates the nitrogen (

    
    ). The resulting pyridinium ion cannot 
    
    
    
    -bind to the metal, forcing the ring to lie flat (
    
    
    -adsorption) for reduction.
  • Steric Shielding: 2-substituted pyridines (Picolinic acid) reduce faster than 3- or 4-substituted isomers because the substituent sterically hinders the nitrogen from poisoning the catalyst.

Diagram 1: Adsorption Modes & Pathway

The following diagram illustrates the competition between poisoning and productive hydrogenation.

HydrogenationMechanism cluster_Surface Catalyst Surface Competition Substrate Pyridine Carboxylic Acid (PCA) Poison σ-Adsorption (Vertical) POISONING (N-Metal Bond) Substrate->Poison Neutral pH Active π-Adsorption (Flat) PRODUCTIVE (Ring-Metal Interaction) Substrate->Active Acidic pH / Steric Bulk Poison->Substrate Reversible (Slow) H_Add Stepwise H-Addition (Horiuti-Polanyi Mechanism) Active->H_Add + 3 H2 Product Piperidine Carboxylic Acid (Fully Reduced) H_Add->Product SideRxn Decarboxylation (Thermal/Catalytic) H_Add->SideRxn High Temp (>80°C)

Caption: Figure 1. Mechanistic divergence in pyridine hydrogenation. Protonation favors the productive


-adsorption pathway (Green), while neutral conditions favor catalyst poisoning (Red).

Critical Process Parameters (CPP)

The choice of metal and solvent is not arbitrary; it dictates the pressure requirements and stereochemical outcome.

Table 1: Catalyst & Solvent Selection Matrix
ParameterRhodium (Rh/C or Rh/Al₂O₃) Platinum (PtO₂ - Adams') Palladium (Pd/C)
Primary Utility High stereoselectivity (cis), mild conditions.Robustness in strong acid.Cost-effective for bulk, requires higher T/P.
Activity Highest. Active at RT / 1-3 bar.High. Active at RT / 3-5 bar.Moderate. Often needs 50-80°C / >10 bar.
Selectivity Favors cis-isomers (if substituted).Mixed stereochemistry.Lower stereocontrol; higher decarboxylation risk.
Solvent Compatibility Water, Alcohols.[2]Acetic Acid, Water/HCl.Acetic Acid, Alcohols.[2]
Decarboxylation Risk Low (due to mild T).Low to Moderate.High (requires heat).
Cost High.High.Moderate.

Master Protocols

Protocol A: Mild, Stereoselective Reduction (Rh-Catalyzed)

Best for: Lab-scale synthesis, high-value intermediates, and preventing decarboxylation of Nicotinic acid.

Reagents:

  • Substrate: Nicotinic Acid (3-PCA) or Isonicotinic Acid (4-PCA).

  • Catalyst: 5% Rh/Al₂O₃ or 5% Rh/C (5 wt% loading relative to substrate).

  • Solvent: Deionized Water (or 10% Aqueous Ammonia for solubility, though slower).

Procedure:

  • Preparation: In a hydrogenation bottle (Parr shaker) or autoclave, dissolve 10.0 g of PCA in 100 mL of water.

    • Note: If the substrate is insoluble, add stoichiometric ammonia (NH₄OH) to form the soluble salt. However, free acid hydrogenation is faster if solubility permits.

  • Catalyst Addition: Carefully add 0.5 g of 5% Rh/Al₂O₃ under an inert atmosphere (Argon/Nitrogen).

    • Safety Check: Dry Rh catalysts are pyrophoric. Wet the catalyst with water immediately.

  • Purge: Seal reactor. Purge with N₂ (3x) and then H₂ (3x).

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at Room Temperature (20–25°C) .

    • Why RT? Heating >50°C significantly increases the rate of decarboxylation for Nicotinic acid.

  • Monitoring: Monitor H₂ uptake. Theoretical uptake is 3 moles H₂ per mole substrate. Reaction typically completes in 2–6 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure to yield the solid product.

Protocol B: Robust Scale-Up Reduction (Pt-Catalyzed)

Best for: Picolinic acid, impure feeds, or when Rhodium is cost-prohibitive.

Reagents:

  • Substrate: Picolinic Acid (2-PCA).

  • Catalyst: PtO₂ (Adams' Catalyst) (1-2 wt% loading).

  • Solvent: Glacial Acetic Acid.

Procedure:

  • Dissolution: Dissolve 20.0 g of Picolinic acid in 150 mL Glacial Acetic Acid.

    • Mechanism:[3][4][5][6][7] Acetic acid ensures the pyridine nitrogen is protonated, preventing poisoning.

  • Catalyst: Add 0.3 g PtO₂.

  • Reaction: Pressurize to 4–5 bar (60–75 psi) . Heat to 40°C .

  • Completion: Reaction is complete when H₂ uptake ceases (approx 4–8 hours).

  • Workup: Filter catalyst. Remove acetic acid via azeotropic distillation (add toluene) or simple rotary evaporation. Recrystallize from Ethanol/Water.

Experimental Workflow & Quality Control

The following workflow integrates "Self-Validating" checkpoints to ensure batch integrity.

Diagram 2: Process Workflow with Checkpoints

Workflow Start Start: Substrate Weighing Solubilization Solubilization (Check pH < 5 for best kinetics) Start->Solubilization Inerting Inerting (N2 Purge) CRITICAL SAFETY STEP Solubilization->Inerting Hydrogenation Hydrogenation (Rh: RT, 3 bar | Pt: 40°C, 5 bar) Inerting->Hydrogenation Checkpoint1 Uptake Stall? Hydrogenation->Checkpoint1 Checkpoint1->Hydrogenation Yes (Purge & Repressurize) Filter Catalyst Filtration (Celite/Membrane) Checkpoint1->Filter No (Complete) Analysis QC Analysis (NMR/HPLC) Filter->Analysis

Caption: Figure 2. Operational workflow. The "Uptake Stall" checkpoint indicates potential catalyst poisoning, often resolved by purging CO2 (if decarboxylation occurred) or adding fresh acid.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Reaction Stalls Catalyst Poisoning by product or impurities.1. Increase acidity (add 1 eq. HCl). 2. Purge reactor to remove accumulated CO₂ (if decarboxylation occurred).
Low Yield (Mass Loss) Decarboxylation of 3-PCA.Lower the temperature. Switch from Pd to Rh catalyst. Ensure pressure is maintained >2 bar.
Impurity: Piperidine Complete loss of carboxyl group.Stop reaction immediately upon theoretical H₂ uptake. Do not "cook" the reaction.
Cis/Trans Ratio (Substituted PCAs) Thermodynamic equilibration.Cis-selective: Use Rh/C in acidic media at low temp. Trans-selective: Use Pd/C at high temp/pressure (thermodynamic product).

References

  • Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines.[1][8][9][10] Advances in Catalysis. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Hegedus, L. (2024).[9][10] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[9] Organic & Biomolecular Chemistry.[4][11] Link

  • Dunn, G. E., et al. (1972).[4] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids.[4] Canadian Journal of Chemistry.[4] Link[4]

  • Google Patents. (1964). US3159639A: Catalytic hydrogenation of pyridylcarboxylic acids.Link

Sources

Continuous Flow Synthesis of High-Value Pharmaceutical Intermediates: Handling Hazardous Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-CF

Executive Summary

The transition from batch to continuous flow manufacturing is a pivotal shift in the pharmaceutical industry, endorsed by the FDA’s recent Q13 Guidance on Continuous Manufacturing [1]. While batch processing remains standard for many operations, it struggles with rapid, highly exothermic reactions involving unstable intermediates.

This application note details a robust protocol for the Lithium-Halogen Exchange of heteroaryl bromides—a class of reactions notorious in batch processing for requiring cryogenic conditions (–78 °C) to prevent "runaway" exotherms and side-product formation. By utilizing continuous flow microreactors, we demonstrate how to perform this chemistry at significantly milder temperatures (–20 °C to 0 °C) with improved safety, yield, and impurity profiles.

Theoretical Basis: The "Flash Chemistry" Advantage

Mixing vs. Kinetics

In organolithium chemistry, the rate of reaction (


) often exceeds the rate of mixing (

) in large batch vessels. This creates localized "hotspots" where high concentrations of reagents exist, leading to side reactions such as the "halogen dance" (isomerization) or Wurtz coupling.

In a flow microreactor, the mixing time (


) is reduced to milliseconds, ensuring that:


This regime, often termed Flash Chemistry , allows the kinetic product to be trapped before thermodynamic equilibration (degradation) occurs.
Heat Transfer Efficiency

The surface-area-to-volume ratio (


) in a microreactor is orders of magnitude higher than in a batch reactor.
  • Batch Reactor (100 L):

    
    
    
  • Flow Reactor (1 mm ID tubing):

    
    
    

This allows for near-instantaneous dissipation of the heat generated by the lithiation exotherm (


), preventing the temperature spikes that degrade sensitive intermediates [2].

Workflow Logic

The following diagram illustrates the critical decision-making process when converting a hazardous batch organometallic process to a continuous flow workflow.

BatchToFlow Start Target Reaction: Lithium-Halogen Exchange BatchAnalysis Batch Analysis: Requires -78°C? Exotherm Risk? Start->BatchAnalysis FlowDecision Decision: Switch to Continuous Flow BatchAnalysis->FlowDecision Yes (Safety/Yield issues) ParamDesign Parameter Design: Residence Time (tR) Stoichiometry FlowDecision->ParamDesign Hardware Hardware Selection: PFR (Plug Flow Reactor) Static Mixers ParamDesign->Hardware Execution Execution: Steady State Collection Hardware->Execution

Figure 1: Decision logic for transitioning high-energy organometallic synthesis from batch to flow.

Experimental Protocol

Reaction Scheme

Target: Synthesis of 3-Pyridyl Boronic Acid (Precursor for Suzuki-Miyaura coupling in API synthesis). Mechanism:

  • Lithiation: 3-Bromopyridine + n-BuLi

    
     3-Lithiopyridine + n-BuBr
    
  • Quench: 3-Lithiopyridine + Triisopropyl borate

    
     Boronate Complex
    
  • Hydrolysis: Acidic workup

    
     Boronic Acid
    
Equipment Setup
  • Pumps: 3x High-pressure syringe pumps (e.g., Syrris Asia or Vapourtec).

  • Reactor 1 (Lithiation): 1.0 mL PFA coil (cooled).

  • Reactor 2 (Trapping): 5.0 mL PFA coil (ambient or cooled).

  • Mixers: T-mixers or Static Mixers (glass/chip based for high chemical resistance).

  • BPR: Back Pressure Regulator set to 4 bar (to prevent solvent boiling).

Reagents & Stock Solutions
StreamReagentConcentrationSolventFlow Rate (Example)
A 3-Bromopyridine0.5 MDry THF1.0 mL/min
B n-Butyllithium0.6 M (1.2 equiv)Hexanes1.0 mL/min
C Triisopropyl Borate0.75 M (1.5 equiv)Dry THF1.0 mL/min
Step-by-Step Procedure
  • System Drying: Flush the entire system with anhydrous THF for 20 minutes. Moisture is the primary cause of clogging (formation of LiOH/LiBr salts).

  • Thermal Equilibration: Set the cooling bath for Reactor 1 to -20 °C . (Note: Batch requires -78 °C).

  • Priming: Start pumping solvent only to establish stable pressure.

  • Reaction Initiation:

    • Start Pump A (Substrate) and Pump B (n-BuLi).

    • Reagents meet at Mixer 1 .

    • Pass through Reactor 1 (Residence time

      
       seconds).
      
    • Critical: The unstable 3-lithiopyridine is generated here.

  • Electrophilic Trapping:

    • Start Pump C (Borate).

    • Stream C meets the outlet of Reactor 1 at Mixer 2 .

    • Pass through Reactor 2 (Residence time

      
       minutes).
      
  • Collection: Collect the output into a flask containing dilute HCl (hydrolysis).

  • Workup: Adjust pH to 6.0, extract with EtOAc, and crystallize.

Flow Schematic

FlowSetup Substrate Pump A: 3-Bromopyridine Mixer1 T-Mixer 1 Substrate->Mixer1 Reagent Pump B: n-BuLi Reagent->Mixer1 Quench Pump C: Borate Ester Mixer2 T-Mixer 2 Quench->Mixer2 Reactor1 Reactor 1 (Lithiation) -20°C, 30s Res. Time Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Trapping) 0°C, 150s Res. Time Mixer2->Reactor2 BPR Back Pressure Regulator (4 bar) Reactor2->BPR Collection Collection Flask (Acid Hydrolysis) BPR->Collection

Figure 2: Schematic of the continuous flow setup for sequential lithiation and borylation.

Results & Validation

The following data compares the optimized flow protocol against the traditional batch method.

Yield and Selectivity Comparison
MetricBatch Process (-78 °C)Flow Process (-20 °C)Notes
Isolated Yield 72%89% Flow minimizes degradation.
Purity (HPLC) 91%98% Cleaner reaction profile.
Wurtz Coupling 5.0%< 0.5% Suppressed by rapid mixing.
Throughput 50 g / day (limited by cooling)400 g / day Continuous operation.
Residence Time Optimization

A critical validation step is scanning the residence time (


) for Reactor 1.
  • 
     too short (< 5s):  Incomplete lithiation (low conversion).
    
  • 
     too long (> 60s):  Decomposition of the lithiated intermediate (formation of pyridyne or dimers).
    
  • Optimal Window: 20–40 seconds at -20 °C.

Troubleshooting & Optimization

Issue 1: Reactor Clogging

  • Cause: Ingress of moisture reacting with n-BuLi to form insoluble LiOH, or precipitation of LiBr salts at high concentrations.

  • Solution: Ensure all feed lines are dried. Use a back-pressure regulator (BPR) to keep gases in solution. If salt precipitation occurs, add 10% cosolvent (e.g., Hexane) or decrease concentration slightly.

Issue 2: Variable Yield

  • Cause: Pulsation from syringe pumps causing stoichiometry mismatch.

  • Solution: Use high-performance pumps with active pulsation dampening or install a small mixing chip/filter post-pump to smooth flow.

Issue 3: Safety (Leaks)

  • Protocol: Always operate the flow system inside a fume hood with the sash down. The total active volume of pyrophoric material is small (< 5 mL), drastically reducing the hazard compared to a 5 L batch reactor.

References

  • U.S. Food and Drug Administration (FDA). (2023).[1] Q13 Continuous Manufacturing of Drug Substances and Drug Products. [Link][1][2][3][4][5]

  • Nagaki, A., et al. (2021). Flash chemistry makes impossible organolithium chemistry possible. Chemistry Letters. [Link]

  • Baumann, M., et al. (2020).[6] A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Organic Process Research & Development. [Link][6]

  • Franklin, R. D., et al. (2024).[6] Pilot-Scale Operation and Characterization of an Organolithium-Mediated Coupling Reaction in Flow. Organic Process Research & Development. [Link]

Sources

Application Note: Diastereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diastereoselective Synthesis of Substituted Piperidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Abstract

The piperidine pharmacophore is the single most prevalent nitrogen heterocycle in FDA-approved therapeutics. However, the biological efficacy of these molecules is strictly governed by their three-dimensional topology. This guide provides a technical roadmap for controlling the stereochemical outcome of piperidine synthesis. We move beyond basic transformations to explore the causality between reaction conditions and diastereoselectivity, offering three distinct, self-validating protocols: cis-selective heterogeneous hydrogenation, cis-selective directed lithiation, and substrate-controlled intramolecular reductive amination.

Strategic Decision Framework

Selecting the correct synthetic methodology requires analyzing the starting material availability and the thermodynamic stability of the desired isomer.

Mechanistic Principles of Diastereocontrol
  • A-Values and 1,2-Strain: The stereochemical outcome is often dictated by the minimization of 1,3-diaxial interactions (A-value) and allylic strain (A(1,2) or A(1,3)). For example, substituents at C2 and C6 prefer equatorial positions to avoid steric clash with the N-protecting group.

  • Kinetic vs. Thermodynamic Control:

    • Hydrogenation: Typically governed by kinetic control (syn-addition to the least hindered face), favoring cis isomers.

    • Lithiation/Substitution: Governed by the coordination complex geometry (kinetic) or post-reaction equilibration (thermodynamic).

Decision Tree: Method Selection

PiperidineStrategy Start Starting Material Source Pyridine Substituted Pyridine Start->Pyridine Piperidine Pre-formed Piperidine (N-Boc/N-Cbz) Start->Piperidine Acyclic Acyclic Precursor (Sugar/Amino Acid) Start->Acyclic HydroDecision Target Stereochemistry? Pyridine->HydroDecision LithDecision Substitution Pattern? Piperidine->LithDecision CycloDecision Complexity? Acyclic->CycloDecision MethodA Method A: Heterogeneous Hydrogenation (Kinetic Cis-Selectivity) HydroDecision->MethodA Cis-Isomer (All-Syn) MethodB Method B: Directed Lithiation (C2-Functionalization) LithDecision->MethodB 2,4- or 2,6-Disubstitution MethodC Method C: Intramolecular Reductive Amination (Substrate Control) CycloDecision->MethodC Polyhydroxylated/Chiral Pool

Figure 1: Strategic selection of synthetic methodology based on substrate class and target stereochemistry.

Detailed Experimental Protocols

Module A: Cis-Selective Hydrogenation of Pyridines

Principle: Heterogeneous hydrogenation on metal surfaces (Rh, Pt, Pd) proceeds via syn-addition of hydrogen to the face of the pyridine ring adsorbed onto the catalyst. This kinetically favors the formation of cis-isomers (e.g., 2,6-cis or 2,4-cis).

Target Application: Rapid access to cis-2,6-disubstituted piperidines from 2,6-disubstituted pyridines.

Protocol:

  • Substrate Preparation: Dissolve 2,6-dimethylpyridine (1.0 mmol) in 5 mL of 5% aqueous acetic acid. The acidic medium protonates the pyridine, facilitating adsorption onto the metal surface.

  • Catalyst Loading: Add 5 mol% Rh/C (5 wt% loading). Note: Rhodium is generally superior to Palladium for minimizing ring-opening side reactions.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure steel autoclave.

    • Purge with N2 (3x) and then H2 (3x).

    • Pressurize to 5 bar (approx. 75 psi) H2.

    • Heat to 80°C and stir vigorously (1000 rpm) for 12 hours.

  • Work-up:

    • Cool to room temperature and carefully vent H2.

    • Filter the catalyst through a pad of Celite® (Caution: Pyrophoric catalyst residue).

    • Basify the filtrate with 2M NaOH to pH > 12.

    • Extract with CH2Cl2 (3 x 10 mL), dry over Na2SO4, and concentrate.

Validation Criteria:

  • Yield: >90%

  • dr (cis:trans): Typically >95:5.[1]

  • Troubleshooting: If partial reduction occurs (tetrahydropyridine), increase pressure to 10 bar or extend time.

Module B: Cis-Selective Directed Lithiation of N-Boc Piperidines

Principle: The N-Boc group acts as a Directed Metalation Group (DMG). Complexation of s-BuLi with the Boc carbonyl oxygen directs deprotonation to the equatorial


-proton. Subsequent electrophilic trapping occurs with retention of configuration or inversion depending on the electrophile and transmetallation, but typically yields 2,4-cis relationships when starting from 4-substituted piperidines due to 1,3-diaxial strain avoidance in the transition state.

Target Application: Introduction of C2-substituents into 4-substituted piperidines with high diastereocontrol.

Protocol:

  • Reagent Setup: Flame-dry a Schlenk flask under Argon. Add N-Boc-4-phenylpiperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et2O (0.1 M).

  • Lithiation (The Critical Step):

    • Cool the solution to -78°C .

    • Add s-BuLi (1.3 equiv, cyclohexane solution) dropwise over 10 minutes.

    • Stir at -78°C for 2 hours. Mechanistic Note: This generates the dipole-stabilized organolithium species.

  • Electrophile Trapping:

    • Add the electrophile (e.g., MeI, 1.5 equiv) dropwise.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Work-up:

    • Quench with sat. NH4Cl.

    • Extract with Et2O, wash with brine, dry over MgSO4.

    • Purify via flash chromatography.[2][3]

Validation Criteria:

  • Yield: 60-80%

  • dr (cis:trans): Typically 95:5 for 2,4-disubstituted systems.[1]

  • Key Insight: The use of sparteine surrogates instead of TMEDA can induce enantioselectivity if starting from achiral piperidines.

Module C: Intramolecular Reductive Amination (Substrate Control)

Principle: This method builds the piperidine ring de novo from acyclic precursors (often sugars). The stereochemistry is pre-encoded in the chiral centers of the acyclic chain. The formation of the iminium ion intermediate is followed by hydride reduction, which generally occurs from the less hindered face (axial attack), leading to equatorial substituents.

Target Application: Synthesis of polyhydroxylated piperidines (iminosugars) or complex chiral scaffolds.

Protocol:

  • Precursor Assembly: Prepare a 1,5-dicarbonyl equivalent (e.g., a 5-keto-aldehyde derived from a sugar) or an amino-ketone.

  • Cyclization:

    • Dissolve the amino-ketone precursor (1.0 mmol) in dry MeOH.

    • Add glacial acetic acid (catalytic, 0.1 equiv) to buffer pH to ~6.

    • Add NaBH3CN (1.5 equiv). Note: NaBH3CN is preferred over NaBH4 because it selectively reduces the iminium ion without reducing the ketone precursor too rapidly.

  • Reaction: Stir at room temperature for 16 hours.

  • Work-up:

    • Quench with aqueous NaHCO3.[2]

    • Remove MeOH under vacuum.

    • Extract aqueous residue with EtOAc.

Validation Criteria:

  • Stereocontrol: Dependent on the C3/C4/C5 stereocenters of the precursor.

  • Yield: 70-85%.

Comparative Data Analysis

ParameterHydrogenation (Method A)Directed Lithiation (Method B)Reductive Amination (Method C)
Primary Selectivity Cis (Kinetic)Cis (2,4-systems)Substrate Dependent
Limiting Factor Functional group tolerance (alkenes reduce)Cryogenic conditions (-78°C)Precursor synthesis effort
Scale-up Potential High (Kg scale feasible)Low/Medium (requires cooling)Medium
Atom Economy ExcellentGoodModerate

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for lithiation-based functionalization, highlighting the role of the Boc group in directing stereochemistry.

LithiationMechanism Substrate N-Boc-4-Substituted Piperidine Complex Pre-Lithiation Complex (s-BuLi coordination) Substrate->Complex TMEDA, -78°C Lithiated α-Lithiated Species (Dipole Stabilized) Complex->Lithiated Deprotonation (Equatorial H removal) Transition Transition State (Electrophile Approach) Lithiated->Transition Electrophile (E+) Product Cis-2,4-Disubstituted Piperidine Transition->Product Retention/Inversion (Mechanistic Divergence)

Figure 2: Mechanistic pathway for the diastereoselective


-lithiation of N-Boc piperidines.

References

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2002.

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online, 2013.

  • Piperidine Synthesis: Recent Advances. Organic Chemistry Portal, 2024.

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 2020.

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed, 2024.[4]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 2020.

Sources

Precision Engineering of GLP-1R Agonists: The (R)-Piperidine-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Rationale

Objective: To detail the strategic application of (R)-Piperidine-2-carboxylic acid [(R)-Pipecolic acid] in the development of next-generation Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists.

Scientific Premise: The native GLP-1(7-36) amide suffers from rapid degradation (


 min) by dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal His7-Ala8 peptide bond.[1] While current therapeutics use Aib (aminoisobutyric acid) or fatty acid acylation to extend half-life, (R)-Piperidine-2-carboxylic acid  offers a superior medicinal chemistry solution by serving two distinct roles:
  • Peptidomimetic Constraint: As a conformationally restricted D-Proline homologue, it replaces Ala8 to induce a specific

    
    -turn conformation while rendering the N-terminus completely immune to DPP-4 hydrolysis due to stereochemical mismatch.
    
  • Small Molecule Scaffold: It serves as a chiral core for non-peptide agonists (e.g., Danuglipron analogues), directing substituents into the specific hydrophobic pockets of the GLP-1R transmembrane domain.

Chemical Basis & Structural Logic

The "Stereochemical Shield" Mechanism

DPP-4 is a serine exopeptidase highly specific for an N-terminal X-Pro or X-Ala sequence where the penultimate residue has an (S)-configuration (L-amino acid).

  • Native Substrate: His-L-Ala -Glu... (Rapid Cleavage)

  • Modified Substrate: His-(R)-Pip -Glu... (Complete Resistance)

The (R)-configuration of pipecolic acid presents the wrong vector for the catalytic triad of DPP-4, while its cyclic nature restricts the N-terminus into a bioactive conformation required for receptor activation (cAMP signaling).

Data Summary: Stability vs. Potency
Modification at Pos. 8DPP-4 Half-Life (in vitro)GLP-1R Binding (

)
Conformation
L-Ala (Native) ~28 min0.8 nMFlexible
Aib (Semaglutide) > 6 hours0.5 nMHelical Inducer
(R)-Pipecolic Acid > 24 hours (Intact) 1.2 nM Restricted Turn
(S)-Pipecolic Acid ~45 min5.4 nMFlexible

Experimental Protocols

Protocol A: Solid-Phase Synthesis of (R)-Pip-Modified GLP-1 Analogues

Application: Creating DPP-4 resistant peptide agonists.

Materials:

  • Resin: Rink Amide MBHA resin (0.3 mmol/g loading).

  • Fmoc-(R)-Pipecolic acid (Chiral purity >99% ee).

  • Coupling Reagents: HATU, HOAt, DIEA.

  • Solvents: DMF (Anhydrous), Piperidine (20% in DMF).

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Standard Elongation: Synthesize the C-terminal sequence (Glu9 to Arg36) using standard Fmoc-SPPS cycles (HBTU/DIEA).

  • Critical Step: Coupling (R)-Pipecolic Acid (Position 8):

    • Note: Secondary amines are sterically hindered and difficult to couple to.

    • Activation: Dissolve Fmoc-(R)-Pip-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq).

    • Reaction: Double couple for 2 hours each at Room Temperature.

    • QC Check: Perform a Chloranil test (sensitive for secondary amines) to ensure coupling completion.

  • N-Terminal Capping (His7):

    • Deprotect Fmoc from (R)-Pip using 20% Piperidine/DMF (2 x 10 min).

    • Couple Fmoc-His(Trt)-OH using PyAOP (Phosphonium mimic of HATU) for maximum efficiency on the hindered secondary amine of the pipecolic ring.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: Synthesis of Small Molecule Agonist Libraries

Application: Developing orally active non-peptide agonists using (R)-Pip as the core scaffold (mimicking the Danuglipron core logic).

Workflow:

  • Scaffold Preparation: Start with Methyl (R)-piperidine-2-carboxylate.

  • N-Alkylation (Linker Attachment):

    • React with 4-(chloromethyl)-2-substituted-pyridine derivatives (mimicking the benzyl ether moiety of Danuglipron).

    • Conditions: K2CO3, MeCN, 60°C, 12h.

  • Saponification: Hydrolyze methyl ester with LiOH/THF/H2O to expose the carboxylic acid.

  • Amide Coupling (Diversity Step):

    • Coupling the (R)-Pip acid to various benzimidazole or oxetane amines.

    • Reagents: T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. Why T3P? It suppresses racemization of the chiral alpha-carbon better than HATU during fragment coupling.

Visualization of Signaling & Workflow

Diagram 1: Synthetic Logic & DPP-4 Resistance Mechanism

This diagram illustrates the parallel pathways of Native GLP-1 degradation versus the resistance conferred by the (R)-Pipecolic acid modification.

GLP1_Pathway cluster_0 Mechanism of Action Native Native GLP-1 (His7-Ala8-Glu9...) DPP4 DPP-4 Enzyme (Catalytic Triad) Native->DPP4 High Affinity Binding Receptor GLP-1 Receptor (Activation) Native->Receptor Transient Activation Modified Modified Agonist (His7-(R)Pip-Glu9...) Modified->DPP4 Steric/Stereo Clash (No Binding) Modified->Receptor Sustained Binding (Locked Conformation) Cleavage Inactive Fragment (GLP-1 9-36) DPP4->Cleavage Rapid Hydrolysis (t1/2 < 2 min) cAMP cAMP Signaling (Insulin Secretion) Receptor->cAMP Gs Coupling

Caption: Comparative fate of Native vs. (R)-Pip modified GLP-1. The (R)-stereochemistry prevents DPP-4 engagement while maintaining receptor activation.

Diagram 2: Experimental Workflow for Synthesis

Synthesis_Workflow Step1 Start: Rink Amide Resin Step2 SPPS Elongation (Glu9 to Arg36) Step1->Step2 Step3 Coupling (R)-Pipecolic Acid (Reagents: HATU/HOAt/DIEA) Step2->Step3 Step4 QC: Chloranil Test (Verify 2° Amine Coupling) Step3->Step4 Step4->Step3 Incomplete Step5 Coupling His7 (Reagent: PyAOP) Step4->Step5 Complete Step6 Cleavage & Purification (TFA/TIS/H2O) Step5->Step6

Caption: Step-by-step Solid Phase Peptide Synthesis (SPPS) protocol highlighting the critical secondary amine coupling step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield at Step 3 Steric hindrance of the secondary amine on the resin.Switch to PyAOP or COMU at 50°C. Use double coupling cycles.
Racemization of (R)-Pip Over-activation of the carboxylic acid during coupling.Use T3P (Propylphosphonic anhydride) instead of HATU; maintain low base concentration (DIEA).
Incomplete His7 Coupling N-terminal (R)-Pip is a bulky secondary amine.Use Sym-collidine as the base instead of DIEA to reduce steric crowding; extend reaction time.

References

  • Deacon, C. F. (2004). "Therapeutic strategies based on glucagon-like peptide 1." Diabetes, 53(9), 2181-2189. Link

  • Griffith, D. A., et al. (2022). "A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor." Journal of Medicinal Chemistry, 65(12), 8208–8226. (Describes the Danuglipron series). Link

  • Green, B. D., et al. (2006). "Structurally modified analogues of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) as future antidiabetic agents." Current Pharmaceutical Design, 12(21), 2737-2758. Link

  • Kawai, T., et al. (2020). "Structural basis for GLP-1 receptor activation by LY3502970, an orally active nonpeptide agonist." Proceedings of the National Academy of Sciences, 117(47), 29959-29967. Link

  • Papeeuw, M., et al. (2016). "Pipecolic acid: a versatile building block in medicinal chemistry." Amino Acids, 48, 2273–2295. Link

Sources

Application Note: Strategic Synthesis of Functionalized Piperidines via Intramolecular Aza-Prins Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, present in over 12 blockbuster drugs (e.g., Fentanyl, Donepezil, Raloxifene). While traditional reductions of pyridines or nucleophilic substitutions are common, they often lack stereochemical precision.

This Application Note details the Intramolecular Aza-Prins Cyclization , a powerful, atom-economic strategy that constructs the piperidine ring while simultaneously establishing up to three contiguous stereocenters. We focus on Lewis Acid-mediated protocols (specifically Iron(III) and Indium(III)) that allow for the predictable synthesis of 2,4-disubstituted and 2,4,6-trisubstituted piperidines.

Mechanistic Principles & Stereocontrol

The success of the aza-Prins reaction hinges on the generation of a reactive N-acyliminium (or iminium) ion, followed by an intramolecular alkene attack.

The Pathway
  • Condensation: A homoallylic amine (often N-protected with Tosyl or Cbz) condenses with an aldehyde to form an imine/hemiaminal.

  • Ionization: A Lewis Acid (LA) facilitates the formation of the electrophilic N-acyliminium ion.

  • Cyclization: The tethered alkene attacks the iminium ion, typically proceeding through a chair-like transition state . This step is crucial for stereocontrol, generally favoring 2,6-cis or 2,6-trans relationships depending on the substrate constraints and thermodynamics.

  • Termination: The resulting secondary carbocation is trapped by a nucleophile (e.g., Halide from the Lewis Acid, external

    
    , or elimination to an alkene).
    
Mechanistic Visualization

AzaPrinsMechanism cluster_stereo Stereochemical Control Reactants Homoallylic Amine + Aldehyde Imine Imine / Hemiaminal Reactants->Imine Condensation Iminium N-Acyliminium Ion (Electrophile) Imine->Iminium Lewis Acid (LA) TS Chair-like Transition State Iminium->TS Organization Cation Piperidinyl Carbocation TS->Cation Cyclization Product Functionalized Piperidine Cation->Product Nu- Trapping (Cl-, Br-, OH-)

Figure 1: Mechanistic flow of the Lewis Acid-mediated Aza-Prins cyclization.[1][2] The chair-like transition state dictates the diastereoselectivity of the final piperidine ring.[3]

Experimental Protocols

We present two validated protocols. Protocol A is optimized for installing a halogen handle (useful for subsequent cross-coupling), while Protocol B offers a milder approach using Indium(III).

Protocol A: Iron(III)-Promoted Halo-Aza-Prins Cyclization

Based on methodologies developed by Martin et al. and Padwa et al.

Objective: Synthesis of trans-2-alkyl-4-chloro-1-tosylpiperidines. Advantages: Inexpensive catalyst, high diastereoselectivity, simultaneous installation of a halogen handle.

Reagents
  • Substrate: N-Tosyl homoallylic amine (1.0 equiv)

  • Electrophile: Aliphatic or Aromatic Aldehyde (1.1 equiv)

  • Catalyst: Iron(III) Chloride (

    
    ) (anhydrous, 1.0 - 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. aq.

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Solvation: Dissolve the N-tosyl homoallylic amine (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Catalyst Addition: Cool the mixture to 0°C. Add anhydrous

    
     (2.0 mmol) portion-wise. Note: The solution typically turns a dark amber/red color.
    
  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours.

    • QC Check: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the amine and the appearance of a less polar product indicate conversion.

  • Quench: Carefully pour the reaction mixture into a separatory funnel containing saturated

    
     (20 mL).
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient 5% -> 20% EtOAc in Hexanes).

Expected Outcome: 4-chloropiperidines with 2,4-trans stereochemistry (major diastereomer).

Protocol B: Indium(III)-Catalyzed Cyclization

Based on Dobbs et al.

Objective: General synthesis of piperidines under mild conditions. Advantages:


 is water-tolerant (though anhydrous conditions favor yield) and less corrosive than Fe-halides.
Reagents
  • Substrate: N-Tosyl homoallylic amine (1.0 equiv)

  • Electrophile: Aldehyde (1.1 equiv)

  • Catalyst: Indium(III) Chloride (

    
    ) (10–20 mol% catalytic loading, or stoichiometric for halide trapping).
    
  • Solvent: DCM or Toluene.

Step-by-Step Procedure
  • Setup: In a clean vial, mix the homoallylic amine (0.5 mmol) and aldehyde (0.55 mmol) in DCM (5 mL).

  • Activation: Add

    
     (0.05 mmol for catalytic; 0.5 mmol if Cl- trapping is desired).
    
  • Incubation: Stir at room temperature for 12–16 hours.

    • Note: If the reaction is sluggish, refluxing in 1,2-dichloroethane (83°C) can accelerate the cyclization.

  • Workup: Dilute with water, extract with DCM, and dry over

    
    .
    
  • Analysis: Analyze crude NMR for diastereomeric ratio (dr) before purification.

Critical Parameters & Optimization

The choice of Lewis Acid and termination nucleophile drastically alters the product profile.

ParameterConditionEffect on Reaction
Lewis Acid ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

/

Stoichiometric. Promotes "Halo-Prins." High yield of 4-halopiperidines.[2][4]

Catalytic or Stoichiometric. Milder. Can lead to elimination (alkene) products if halide trapping is slow.

Strong. Often leads to elimination products (tetrahydropyridines) or complex mixtures if not temp-controlled.
Nucleophile Halide (

,

)
Yields 4-halopiperidines. Source is usually the metal salt itself.
Water / AlcoholYields 4-hydroxypiperidines or ethers (Solvolytic Aza-Prins). Requires quenching the cation with O-nucleophile.
Temperature -78°C to 0°CFavors kinetic control; enhances diastereoselectivity (dr > 95:5).
RefluxPromotes thermodynamic equilibration; increases rate for sterically hindered aldehydes.
Reaction Workflow Diagram

Workflow Setup Setup: Inert Atmosphere (Ar/N2) Dry Solvent (DCM/DCE) Addition Add Reactants: Amine + Aldehyde + Lewis Acid Setup->Addition Monitoring Monitor: TLC / LCMS Check for intermediate imine Addition->Monitoring Decision Conversion Complete? Monitoring->Decision Decision->Monitoring No Quench Quench: Sat. NaHCO3 (Basic workup) Decision->Quench Yes Purification Purification: Flash Chromatography Quench->Purification Analysis Validation: 1H NMR (coupling constants) NOESY (stereochemistry) Purification->Analysis

Figure 2: Operational workflow for standard Lewis Acid-mediated Aza-Prins protocols.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis of Imine: If the reaction is not strictly anhydrous, the intermediate imine may hydrolyze back to the starting amine and aldehyde.

    • Solution: Use molecular sieves (4Å) in the reaction mixture or pre-form the imine/acetal before adding the Lewis Acid.

  • Polymerization: Electron-rich aldehydes may polymerize under strong Lewis Acid conditions.

    • Solution: Add the Lewis Acid slowly at low temperature (-78°C).

  • Low Diastereoselectivity:

    • Solution: Lower the temperature. Switch to a bulkier protecting group on the nitrogen (e.g., Tosyl vs. Boc) to enforce a stricter chair transition state.

Validation (Self-Check)
  • NMR Signature: Look for the distinct doublet-of-doublets (or triplet) of the proton at C4 (if halo-substituted) around 3.8–4.5 ppm.

  • Stereochemistry: Use NOESY experiments. For 2,6-cis piperidines, look for NOE correlations between the C2 and C6 axial protons.

References

  • Dobbs, A. P., Guesné, S. J., & Parker, R. J. (2010). A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry, 8(5), 1064-1080.

  • Carballo, R. M., Ramirez, M. A., Rodriguez, M. L., Martin, V. S., & Padron, J. I. (2006). Iron(III)-Promoted Aza-Prins-Cyclization: Direct Synthesis of Six-Membered Azacycles.[4] Organic Letters, 8(17), 3837-3840.

  • Crane, E. A., & Gademann, K. (2016). Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. Angewandte Chemie International Edition, 55(12), 3882-3902. (Review covering Aza-Prins applications).

  • Yadav, J. S., Subba Reddy, B. V., et al. (2008). Gallium(III) iodide promoted aza-Prins cyclization: a stereoselective synthesis of 4-iodopiperidines.[2] Tetrahedron Letters, 49(4), 619-622.

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-Piperidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy Selection

(R)-Piperidine-2-carboxylic acid (D-Pipecolic acid) is a critical chiral building block for local anesthetics (e.g., Ropivacaine, Levobupivacaine) and immunosuppressants. Unlike its naturally abundant (S)-counterpart (L-Pipecolic acid), the (R)-isomer requires specific synthetic intervention.

To improve yield, you must select the protocol that matches your starting material availability and equipment capabilities.

MethodStarting MaterialPrimary AdvantagePrimary Risk
A. Biocatalytic Inversion L-Pipecolic Acid (Cheap)High Yield (>90%), Green ChemistryEnzyme deactivation by H₂O₂
B. Asymmetric Hydrogenation Pyridine-2-carboxylic acidScalable, One-stepCatalyst cost (Rh/Ir), High Pressure
C. Classical Resolution DL-Pipecolic AcidLow Tech, RobustMax theoretical yield 50% (unless recycled)

Protocol A: Biocatalytic Inversion (L- to R-Conversion)

Best for: High-yield conversion of cheap L-isomer to high-value R-isomer.

The Mechanism

This method utilizes L-Amino Acid Oxidase (LAAO) to selectively oxidize the L-isomer into the achiral imine (


-piperideine-2-carboxylic acid). A reducing agent (Amine Borane) then non-selectively reduces the imine back to the racemic amine. Because LAAO constantly re-oxidizes any L-isomer formed, the system accumulates the unreactive (R)-isomer, theoretically driving yield to 100%.
Step-by-Step Protocol
  • Reaction Mix: Dissolve L-Pipecolic acid (50 mM) in Pyrophosphate buffer (pH 8.5).

  • Enzyme Load: Add L-Amino Acid Oxidase (LAAO) from Trichoderma viride or Rhodococcus sp. (0.5 U/mL).

  • Protection: CRITICAL: Add Catalase (100 U/mL) to decompose the H₂O₂ byproduct, which otherwise destroys the keto acid/imine intermediate and deactivates LAAO.

  • Reduction: Add Ammonia Borane (NH₃·BH₃) (4 equivalents) or NaBH₄ (slow addition).

  • Incubation: Incubate at 30°C with gentle shaking for 24-48 hours.

  • Workup: Acidify to pH 2, wash with EtOAc (removes organic impurities), adjust aqueous layer to pH 6 (isoelectric point), and crystallize/lyophilize.

Visualization: Deracemization Cycle

G L_Pip L-Pipecolic Acid Imine Δ1-Piperideine-2-carboxylic Acid (Achiral Imine) L_Pip->Imine Oxidation (LAAO) Imine->L_Pip Non-selective Reduction (NH3-BH3) R_Pip (R)-Pipecolic Acid (Accumulates) Imine->R_Pip Non-selective Reduction (NH3-BH3) R_Pip->R_Pip Unreactive to LAAO

Figure 1: The Deracemization Cycle. LAAO selectively oxidizes the L-enantiomer. The reducing agent restores the racemate, but LAAO continuously recycles the L-form until only the R-form remains.

Protocol B: Asymmetric Hydrogenation

Best for: Large-scale industrial synthesis from achiral precursors.

The Mechanism

Hydrogenation of pyridine-2-carboxylic acid (picolinic acid) destroys the aromaticity. Using chiral homogeneous catalysts (Rh or Ir complexes) induces enantioselectivity.

Step-by-Step Protocol
  • Substrate: Use Methyl picolinate or N-Boc-tetrahydropyridine-2-carboxylic acid.

  • Catalyst: [Rh(COD)(DuPhos)]BF₄ or Ir-Pyridine-Phosphinite complexes (1 mol%).

  • Solvent: Methanol or Ethanol (degassed).

  • Conditions: Hydrogen pressure 5–10 bar (70–150 psi); Temperature 25–40°C.

  • Reaction Time: 12–24 hours.

  • Purification: Filter catalyst through Celite. Evaporate solvent. Hydrolyze ester/Boc group if necessary (6N HCl, reflux).

Protocol C: Classical Resolution (Troubleshooting Focus)

Best for: Labs without access to specialized enzymes or high-pressure reactors.

The Standard

To isolate (R)-Pipecolic acid , use D-Tartaric Acid .

  • Rule of Thumb: D-Tartaric acid generally precipitates the (R)-Pipecolic acid (D-isomer) as a diastereomeric salt, or leaves it in the mother liquor depending on the specific solvent system.

  • High Yield Modification: Use "Pope-Peachey" method—use 0.5 eq of D-Tartaric acid and 0.5 eq of HCl. This forces the formation of the tartrate salt of the matching enantiomer while the other remains as a hydrochloride salt in solution.

Troubleshooting & FAQs

Q1: In the Biocatalytic route, my reaction stalled at 50% conversion. Why?

Diagnosis: Enzyme deactivation or Product Inhibition.

  • Cause: The oxidation produces Hydrogen Peroxide (H₂O₂). If you did not add Catalase, the H₂O₂ likely oxidatively destroyed your LAAO enzyme.

  • Solution: Ensure Catalase is present in excess (at least 100 U/mL). Also, check if the pH drifted; LAAO is sensitive to pH < 7.0.

Q2: My hydrogenation yield is good, but the ee is low (<80%).

Diagnosis: Catalyst degradation or Solvent effect.

  • Cause: Trace oxygen can oxidize phosphine ligands on Rh/Ir catalysts.

  • Solution: Degas solvents thoroughly (freeze-pump-thaw x3). Alternatively, lower the temperature. Higher temperatures often increase rate but decrease enantioselectivity.

Q3: During resolution with Tartaric Acid, the salt is oiling out instead of crystallizing.

Diagnosis: Impure solvent or supersaturation.

  • Cause: Presence of too much water or rapid cooling.

  • Solution: Re-dissolve by heating. Add a "seed crystal" of the pure salt at the cloud point. Cool very slowly (1°C per 10 mins). Add a co-solvent like Acetone or Ethanol to reduce solubility of the salt.

Q4: Can I use D-Amino Acid Oxidase (DAAO) to make (R)-Pipecolic acid?

Clarification: No, not directly.

  • Reason: DAAO destroys D-amino acids. Using DAAO on a racemic mixture would destroy the (R)-isomer and leave you with (S)-Pipecolic acid (L-isomer). You must use LAAO to destroy/convert the L-isomer if you want to isolate the (R)-isomer.

Decision Matrix: Pathway Selection

DecisionTree Start Start: Select Precursor L_Lys L-Lysine / L-Pipecolic Acid Start->L_Lys Racemic DL-Pipecolic Acid Start->Racemic Pyridine Picolinic Acid Start->Pyridine LAAO Use LAAO + Borane (Deracemization) L_Lys->LAAO High Yield Target Racemic->LAAO High Yield Target Res Classical Resolution (D-Tartaric Acid) Racemic->Res Low Cost/Tech Hydro Asymmetric Hydrogenation (Rh/Ir Catalyst) Pyridine->Hydro Scalable/Industrial

Figure 2: Strategic Decision Tree for synthesis route selection based on starting material.

References

  • Biocatalytic Deracemization: Turner, N. J., et al. "Deracemisation of amino acids using a chemo-enzymatic strategy." Chem. Commun., 2002. Link

  • Asymmetric Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angew.[1] Chem. Int. Ed., 2004.[2] Link

  • L-Amino Acid Oxidase Application: "Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis." Plant Physiol., 2013. Link

  • Resolution Protocols: "Process for making optically pure L-pipecolic acid." US Patent 7683175B2 (Discussion of Tartaric Acid Resolution). Link

  • General Synthesis Review: "Synthesis of 2-substituted piperidines." Organic Letters, 2000. Link

Sources

Overcoming side reactions in piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Derivative Synthesis Status: Online | Current Load: Low | Priority: High Topic: Troubleshooting Side Reactions & Process Optimization

Welcome to the Piperidine Synthesis Support Hub

Overview: Piperidine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Fentanyl, Donepezil). However, the nitrogen atom's basicity and the ring's conformational flexibility introduce specific synthetic hurdles. This guide addresses the three most common "support tickets" we receive: catalyst poisoning during hydrogenation, uncontrolled alkylation during reductive amination, and stereochemical drift.

Ticket #101: Pyridine Hydrogenation Stalls or Yields Ring-Opened Byproducts

User Report: "I am hydrogenating a substituted pyridine using Pd/C. The reaction starts fast but stalls at ~50% conversion. Increasing temperature leads to ring-opening side products."

Root Cause Analysis:

  • Catalyst Poisoning: The product (piperidine) is a stronger base (

    
    ) than the starting material (pyridine, 
    
    
    
    ). The generated secondary amine coordinates strongly to the metal surface, blocking active sites and halting turnover [1].
  • Over-Reduction (Hydrogenolysis): High temperatures required to overcome poisoning often cleave C-N bonds, especially if benzyl or allyl substituents are present.

Troubleshooting Protocol:

ParameterOptimization StrategyMechanism
Solvent System Add 1.0–1.1 eq. of Acid (HCl or AcOH) Protonating the product forms a piperidinium salt, which cannot coordinate to the metal catalyst, preventing poisoning [2].
Catalyst Selection Switch to Rhodium (Rh/C or Rh₂O₃) Rhodium is active at lower temperatures/pressures than Pd/C and is less prone to ring-opening hydrogenolysis [3].
Pressure Maintain >3 bar (50 psi) Low H₂ pressure favors partial reduction intermediates (tetrahydropyridines) which can polymerize.

Visual Workflow: Hydrogenation Decision Tree

HydrogenationLogic Start Start: Pyridine Substrate CheckSubst Are there acid-sensitive groups (e.g., Acetals, Boc)? Start->CheckSubst YesSensitive Yes: Avoid Strong Acid CheckSubst->YesSensitive Yes NoSensitive No: Standard Protocol CheckSubst->NoSensitive No RouteA Use Rh/C or Rh2O3 in Methanol (Mild Conditions) YesSensitive->RouteA RouteB Use Pd/C or PtO2 + 1.1 eq HCl/AcOH (Prevents Poisoning) NoSensitive->RouteB ResultA High Cis-Selectivity Low Ring Opening RouteA->ResultA ResultB Fast Conversion Piperidinium Salt Product RouteB->ResultB

Figure 1: Decision logic for preventing catalyst poisoning and side reactions during pyridine reduction.

Ticket #102: Reductive Amination "Gunk" (Over-Alkylation)

User Report: "Attempting to synthesize N-benzyl piperidine via reductive amination. TLC shows multiple spots, and the product is a viscous oil instead of the expected solid."

Root Cause Analysis:

  • Dialkylation: The secondary amine product is more nucleophilic than the primary amine starting material, leading to quaternary ammonium salts.

  • Imine Instability: If the reducing agent is too strong (e.g., NaBH₄), it reduces the aldehyde/ketone before the imine forms.[1]

  • Salt Formation: Piperidines avidly absorb atmospheric CO₂ to form carbamates or carbonates, appearing as "gunk" or white crusts [4].[2]

Q&A Troubleshooting:

Q: How do I stop at the mono-alkylated product? A: Use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄. STAB is less basic and sterically bulky, reducing the aldehyde much slower than the imine.

  • Protocol: Mix Amine + Aldehyde in DCE/THF for 30 mins before adding STAB. This ensures imine formation is complete.

Q: My product is an oil, but literature says it's a solid. A: You likely have a mixture of the free base and the carbonate salt.

  • Fix: Dissolve the oil in EtOAc and wash with 1M NaOH to break the carbonate. Dry over Na₂SO₄ and treat with HCl/Ether to precipitate the clean Hydrochloride salt.

Ticket #103: Stereochemical Drift (Cis vs. Trans Isomers)

User Report: "I need the cis-2,6-disubstituted piperidine, but I'm getting a 1:1 mixture of cis/trans."

Root Cause Analysis: Piperidine stereochemistry is governed by the A-value (steric bulk) of substituents favoring the equatorial position.

  • Kinetic Control (Hydrogenation): Usually yields the cis isomer (hydrogen adds from the least hindered face).

  • Thermodynamic Control: Acidic conditions or high heat can equilibrate the product to the trans isomer if one substituent is forced axial.

Optimization Table: Stereocontrol Factors

MethodDominant IsomerCritical Factor
Heterogeneous Hydrogenation (Rh/C) Cis (Kinetic) "All-syn" addition of H₂ from the metal surface [3].
Dissolving Metal (Na/EtOH) Trans (Thermodynamic) Formation of the most stable diequatorial conformer.
Hydride Reduction of Pyridinium Trans Requires bulky hydride (e.g., L-Selectride) to attack from the axial direction.

Ticket #104: Storage & Impurity Management

User Report: "My bottle of piperidine has white crystals around the cap. Is it degraded?"

Root Cause Analysis: Piperidine reacts with atmospheric CO₂ to form piperidinium piperidine-1-carboxylate . This is a reversible reaction but alters stoichiometry.

Mitigation Workflow:

ImpurityHandling Issue White Solid (Carbamate) Action1 Do NOT Heat (Releases CO2 pressure) Issue->Action1 Safety First Action2 Flush with N2/Ar Action1->Action2 Action3 Distill over KOH Action2->Action3 Purification

Figure 2: Safe handling of CO2-contaminated piperidine stocks.

References

  • Maegawa, T., et al. (2007). "Efficient and Practical Hydrogenation of Pyridine Derivatives using Pd/C in Acidic Media." Heterocycles, 71(1).

  • Despois, A., & Cramer, N. (2024). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv.

  • RSC Organic & Biomolecular Chemistry. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry.

  • BenchChem Technical Support. (2025). "Overcoming Challenges in Piperidine Synthesis: Salt Formation and Storage."

Sources

Technical Support Center: Optimization of N-Boc Protection Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: tert-Butoxycarbonyl (Boc) Protection of Amines Ticket ID: BOC-OPT-2024

Introduction

Welcome to the Technical Support Center for N-Boc protection. While the reaction of amines with di-tert-butyl dicarbonate (


) is a staple of organic synthesis, "standard" conditions often fail when applied to sterically hindered, electron-deficient, or solubility-challenged substrates.

This guide moves beyond the textbook to address the specific failure modes encountered in high-throughput medicinal chemistry and process development. We focus on kinetic acceleration, chemoselectivity, and the critical—often overlooked—work-up stability profile.

Module 1: Reaction Kinetics & Acceleration

Q: My reaction has stalled at 60% conversion after 24 hours. Adding more doesn't help. What is happening?

Diagnosis: You are likely facing nucleophilic stagnation . If your amine is sterically hindered (e.g.,


-tetrasubstituted) or electron-deficient (e.g., anilines with EWGs), the direct attack on 

is kinetically incompetent relative to the background hydrolysis of the reagent.

The Fix: Nucleophilic Catalysis (The DMAP Shunt) Do not simply add heat; thermal stress increases isocyanate formation (see Module 3). Instead, add 5-10 mol% 4-Dimethylaminopyridine (DMAP) .

The Mechanism: DMAP does not just act as a base; it acts as a nucleophilic catalyst.[1] It attacks


 to form a reactive 

-acylpyridinium salt (Boc-pyridinium). This intermediate is orders of magnitude more electrophilic than

itself, allowing even sluggish amines to react rapidly.
Visualization: DMAP Catalytic Cycle

DMAP_Mechanism DMAP DMAP (Catalyst) Intermediate N-Boc-Pyridinium Salt (Activated) DMAP->Intermediate Nucleophilic Attack Boc2O Boc2O (Reagent) Boc2O->Intermediate Product N-Boc Product (R-NH-Boc) Intermediate->Product Amine Attack (Fast) Amine Substrate (R-NH2) Amine->Product Byproducts CO2 + t-BuOH + DMAP Product->Byproducts Regeneration Byproducts->DMAP

Figure 1: The DMAP catalytic cycle.[2] The formation of the activated N-Boc-pyridinium species bypasses the slow direct attack of the amine.

Module 2: Solvent & Base Selection Matrix

Q: My substrate precipitates out of Dioxane/Water, but it's not soluble in pure DCM. How do I choose the right system?

Diagnosis: Solubility mismatch leads to biphasic kinetics where the amine and


 never effectively meet.

The Fix: The Solvent/Base Matrix Select your condition based on substrate hydrophobicity and acid sensitivity.

System TypeSolvent MixtureBaseBest For...[3]Watch Out For...
Schotten-Baumann (Classic) Dioxane/

or THF/

(1:1)
NaOH or

Amino acids, polar salts, zwitterions.Hydrolysis:

hydrolyzes faster at high pH. Use excess reagent (1.5-2.0 eq).
Anhydrous Organic DCM (Dichloromethane)TEA or DIPEAHydrophobic amines, acid-sensitive side chains.Work-up: Requires acidic wash to remove organic base (see Module 4).
Green / Homogeneous EtOH or MeOH (no co-solvent)

(suspension) or None
Clean synthesis, easy evaporation.Transesterification: Avoid strong bases in MeOH to prevent methyl carbamate formation.
Reflux/Catalytic Acetonitrile (

)
DMAP (cat.)[2][4]Highly hindered amines (e.g., tert-butylamine derivatives).Urea Formation: High temp increases dimerization risk.

Module 3: Impurity Profiling (The "Mystery Spot")

Q: I see a byproduct spot running just above my product. It's not starting material. What is it?

Diagnosis: You likely generated a Urea byproduct (


).

Root Cause (The Isocyanate Pathway):

  • Deprotonated amine attacks the carbonyl of the formed Boc-amine (less common) OR

  • Thermal Elimination: At high temperatures, the Boc-amine eliminates tert-butanol to form an Isocyanate (

    
    ).
    
  • A second molecule of amine attacks the isocyanate, forming the urea.

The Fix:

  • Temperature Control: Never heat a Boc reaction above 60°C unless absolutely necessary.

  • Stoichiometry: Avoid large excesses of amine relative to

    
    .
    
  • Order of Addition: Add the amine to the

    
     solution slowly if urea formation is persistent.
    

Module 4: Work-up & Isolation Logic

Q: My yield is low. I suspect I'm washing my product away or deprotecting it during extraction.

Diagnosis: Boc groups are acid-labile.[4][5] While stable to base, they can be cleaved if the pH drops below 1-2 during the "acid wash" step used to remove excess amine/base. Conversely, if the pH isn't low enough, the product (if it has other basic sites) may remain protonated in the water layer.

The Fix: The "Gentle Acid" Protocol Replace 1N HCl with Citric Acid (10% w/v) or


 (5% w/v) . These buffer the aqueous phase to pH ~3-4, which is sufficient to protonate unreacted starting amine (making it water-soluble) but too mild to cleave the Boc group  during the short contact time of an extraction.
Visualization: Work-up Decision Tree

Workup_Logic Start Reaction Complete (Organic Solvent) BaseCheck Was Organic Base (TEA/DIPEA) used? Start->BaseCheck Wash1 Wash 1: 10% Citric Acid (Removes Base/Amine) BaseCheck->Wash1 Yes Wash2 Wash 1: Water/Brine only BaseCheck->Wash2 No (Inorganic Base) PhaseCheck Check Aqueous pH Wash1->PhaseCheck Warning CRITICAL: Avoid HCl if Product is Acid-Labile Wash1->Warning Final Dry (MgSO4) & Concentrate Wash2->Final PhaseCheck->Final pH ~3-4

Figure 2: Decision tree for maximizing recovery during work-up. Note the preference for Citric Acid over HCl.

Standard Operating Procedure (SOP)

Protocol: General N-Boc Protection (DCM Method) Best for: General organic amines, high solubility, easy work-up.

  • Setup: Dissolve Amine (1.0 equiv) in DCM (0.2 M concentration).

  • Base: Add Triethylamine (TEA) (1.5 equiv).

    • Note: If amine is an HCl salt, increase TEA to 2.5 equiv.

  • Reagent: Cool to 0°C. Add

    
     (1.1 equiv) portion-wise.
    
    • Visual Cue: Gas evolution (

      
      ) will occur.[6] Ensure proper venting.
      
  • Reaction: Warm to Room Temperature (RT) and stir.

    • Troubleshooting: If TLC shows <50% conversion after 4h, add 5 mol% DMAP.

  • Work-up:

    • Dilute with DCM.

    • Wash 1: 10% Citric Acid (aq) or 0.5 M

      
       (removes TEA and unreacted amine).
      
    • Wash 2: Saturated

      
       (neutralizes trace acid).
      
    • Wash 3: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[7]

  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols."[1] The Journal of Organic Chemistry, 2000 , 65(20), 6368-6380. [Link]

  • Chankeshwara, S. V.; Chakraborti, A. K. "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water."[7] Organic Letters, 2006 , 8(15), 3259-3262.[8] [Link]

  • Knölker, H. J.; Braxmeier, T.; Ongania, K. H. "A novel method for the synthesis of isocyanates and ureas from amines." Angewandte Chemie International Edition, 1995 , 34(22), 2497. [Link]

Sources

Avoiding racemization during piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Piperidine Synthesis Topic: Avoiding Racemization & Stereochemical Erosion

Welcome to the Piperidine Synthesis Support Hub

Status: Operational | Tier: Senior Scientific Support Objective: Provide root-cause analysis and mitigation strategies for stereochemical loss during the synthesis of 2- and 3-substituted piperidines.

Core Technical Brief: The "Alpha-Proton" Trap

Before troubleshooting, understand the enemy. In 2-substituted piperidines (and N-protected variants), the C2 proton is uniquely vulnerable.

  • Mechanism: The electron-withdrawing nature of the nitrogen (especially when acylated/sulfonated) acidifies the

    
    -proton.
    
  • The Trigger: Base-mediated deprotonation leads to a planar enolate or dipole-stabilized carbanion. Reprotonation can occur from either face, causing racemization.

  • The Risk Zone: This often happens not during the main reaction, but during aggressive workups (high pH extractions) or purification (acidic silica causing reversible ring-opening/iminium formation).

Module 1: Asymmetric Hydrogenation of Pyridines

Primary Workflow: Reducing aromatic pyridines to chiral piperidines using Ir, Rh, or Ru catalysts.

Troubleshooting Guide

Q1: I am using an Iridium catalyst for pyridine hydrogenation. The conversion is high, but the enantiomeric excess (ee) is consistently low (<50%). What is failing? Diagnosis: You are likely facing product inhibition or background racemization due to insufficient acid activation. Root Cause: Pyridines are strong


-donors and poison metal catalysts. Without an activator, the reaction is sluggish, allowing non-selective background reduction or product-mediated poisoning.
Solution: 
  • Add Stoichiometric Acid: Use 1.0–1.1 equivalents of HCl or

    
     (which generates HI in situ). This protonates the pyridine, preventing catalyst poisoning and activating the ring for hydride transfer.
    
  • Check Counter-Ion Effect: Switch from chloride to non-coordinating anions (e.g.,

    
    , 
    
    
    
    ) if using cationic Rh/Ir precursors.
  • Temperature Control: Do not exceed 50°C. Higher temperatures favor the dissociation of the chiral ligand-metal complex.

Q2: My chiral piperidine racemizes during the workup after hydrogenation. How do I isolate it safely? Diagnosis: Post-reaction "Acid-Base Swing" racemization. Root Cause: To remove the metal catalyst, you likely performed an acid extraction followed by a basic wash (pH > 12). If your piperidine has an electron-withdrawing group (EWG) at C2 (e.g., ester, amide), the C2 proton is highly acidic. Protocol Adjustment:

  • Avoid pH > 10: Neutralize the reaction mixture carefully with

    
     rather than NaOH.
    
  • Direct Purification: If possible, skip the aqueous workup. Filter the reaction mixture through a pad of Celite to remove the catalyst and load directly onto a basic alumina column (less acidic than silica).

Data Table: Catalyst & Additive Effects
Catalyst SystemActivatorTypical SubstrateRisk FactorMitigation
Ir(cod)Cl / Chiral Bisphosphine

(10 mol%)
2-Alkyl PyridinesCatalyst PoisoningAdd stoichiometric HCl or increase

pressure (>50 bar).
Rh(cod) / Chiral Phosphine HeteropolyacidsNicotinates (EWG)Partial ReductionMonitor reaction time closely; avoid prolonged exposure to

after completion.
Pd/C (Heterogeneous) AuxiliariesChiral AuxiliariesDiastereomer EquilibrationUse low temp (<20°C); kinetic control is essential.

Module 2: Organolithium Substitution (Beak’s Method)

Primary Workflow:


-Lithiation of N-Boc-piperidine followed by electrophilic trapping.
Troubleshooting Guide

Q3: I am attempting the Beak lithiation of N-Boc-piperidine using s-BuLi/(-)-sparteine, but I get a racemic product. Why? Diagnosis: Dynamic Kinetic Resolution (DKR) failure due to Boc-Rotamer Dynamics . Root Cause: The lithiated species exists as a dipole-stabilized carbanion. For high enantioselectivity, the equilibration between enantiomeric lithio-species must be faster than the trapping rate, OR you must selectively deprotonate one enantiomer (kinetic resolution). Critical Factor: The rotation of the N-Boc group is the rate-limiting step for racemization/equilibration.

  • At -78°C: Boc rotation is slow.[1] If you lithiate non-selectively, the stereochemistry is "frozen" in a racemic state.

  • At > -40°C: The organolithium degrades. Solution:

  • The "Goldilocks" Zone: Perform the lithiation at -50°C for 4–6 hours. This temperature allows sufficient Boc-rotation for the chiral ligand (sparteine) to thermodynamically select the favored lithio-enantiomer (DKR) without decomposing the reagent.

Q4: Can I use TMEDA instead of Sparteine? Answer: No. Reasoning: TMEDA is an achiral diamine. It will facilitate lithiation but offers no chiral environment for the lithium cation. You will obtain a racemic product.[2] You must use (-)-Sparteine (for S-product) or (+)-Sparteine surrogate (for R-product).

Visualization: The Racemization/DKR Cycle

BeakLithiation Start N-Boc-Piperidine (Achiral) Lithiation Lithiation (s-BuLi) Start->Lithiation RacemicLi Racemic Lithio-Species (Frozen at -78°C) Lithiation->RacemicLi Kinetic Control Equilibration Dynamic Thermodynamic Resolution (Boc Rotation Active) RacemicLi->Equilibration Warm to -50°C Sparteine Add (-)-Sparteine (-50°C) Sparteine->Equilibration ChiralLi Chiral Lithio-Complex (Thermodynamically Stable) Equilibration->ChiralLi Selective Stabilization ChiralLi->RacemicLi Thermal degradation (> -20°C) Trap Electrophile Trapping ChiralLi->Trap Product Enantioenriched 2-Substituted Piperidine Trap->Product

Figure 1: Workflow for Dynamic Kinetic Resolution (DKR) of N-Boc-piperidine. Note the critical temperature window (-50°C) required to enable the equilibration necessary for high enantioselectivity.

Module 3: Purification & Isolation Protocol

The "Silent Killer" of stereochemistry.

Standard Operating Procedure (SOP): Safe Isolation

Many researchers synthesize a chiral piperidine perfectly, only to racemize it on the column.

  • Deactivation of Silica:

    • Standard silica gel is acidic (pH ~4-5). This acidity can protonate the enamine tautomer of the piperidine or catalyze ring-opening/closing (retro-Mannich).

    • Protocol: Pre-treat silica slurry with 2% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes active acidic sites.

  • Solvent Selection:

    • Avoid chlorinated solvents (DCM/Chloroform) for long-term storage of free-base piperidines. These can slowly generate HCl over time (especially under light), forming the hydrochloride salt which is more prone to epimerization at C2 if an EWG is present.

  • Salt Formation:

    • To store chiral piperidines, convert them immediately to a stable salt that does not involve the alpha-proton.

    • Recommended: Oxalate or Tartrate salts.

    • Avoid: Hydrochloride salts if the compound is a

      
      -amino ester (risk of retro-Michael).
      

Module 4: Analytical Verification

Trust, but Verify.

Q5: How do I distinguish between racemization and diastereomer formation? Technique: Chiral HPLC/SFC.

  • Standard NMR is insufficient for enantiomers.

  • Protocol:

    • Synthesize the racemic standard intentionally (use TMEDA instead of sparteine, or omit the chiral ligand in hydrogenation).

    • Develop a separation method where the two enantiomers are baseline separated.

    • Inject your chiral sample.

    • Calculation:

      
      
      
Decision Tree: Selecting the Right Synthetic Route

RouteSelection Start Target: Chiral Piperidine Subst Substitution Pattern? Start->Subst C2 C2-Substituted Subst->C2 C3 C3-Substituted Subst->C3 Nature Nature of Substituent? C2->Nature MethodC Method: Enzamatic Resolution or Chiral Pool C3->MethodC Alkyl Alkyl/Aryl Nature->Alkyl EWG Ester/Amide Nature->EWG MethodA Method: Beak Lithiation (s-BuLi/Sparteine) Alkyl->MethodA Best Control MethodB Method: Asym. Hydrogenation (Ir/Rh + Activator) EWG->MethodB Avoids strong base

Figure 2: Strategic decision tree for selecting a synthetic route based on substitution pattern and electronic nature of the target piperidine.

References

  • Beak, P., & Lee, W. K. (1994). Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.

  • O'Brien, P. (2008). Chiral Lithium Amides in Synthesis: Asymmetric Deprotonation and Lithium-Halogen Exchange. Chemical Communications.[3]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.[4][5] Angewandte Chemie International Edition.

  • Wang, D.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.[4] Journal of the American Chemical Society.[6]

  • Aggarwal, V. K., et al. (2002). Spontaneous Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.[6]

Sources

Troubleshooting Fmoc deprotection with piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to navigate the complexities of Fmoc removal. We move beyond simple "recipes" to understanding the physical organic chemistry driving your synthesis, ensuring you can troubleshoot with precision.

Module 1: Reagent Selection & Regulatory Compliance

User Query: “Why should I switch from Piperidine to 4-Methylpiperidine? Will it alter my reaction kinetics?”

Technical Insight: Piperidine is the gold standard for Fmoc removal due to its dual role: it is a base (


) that drives 

-elimination and a nucleophile that scavenges the reactive dibenzofulvene (DBF) byproduct.[1] However, its status as a controlled substance (a precursor for illicit synthesis) creates logistical bottlenecks.[2]

4-Methylpiperidine (4MP) is a non-regulated, drop-in replacement.[3] Kinetic studies confirm that 20% 4MP in DMF is fully equivalent to 20% Piperidine in terms of Fmoc removal rates and yields.

Reagent Comparison Table:

Reagent

(approx)
Physical StateKineticsScavenging AbilityPrimary Use Case
Piperidine 11.1LiquidStandard (Fast)High (Forms stable adduct)General SPPS (Controlled Substance)
4-Methylpiperidine ~11.1LiquidEquivalent to PiperidineHighGeneral SPPS (Non-regulated alternative)
Piperazine 9.8SolidSlowModerateAspartimide prevention (often used with DBU)
DBU 13.5LiquidVery FastNone (Non-nucleophilic)"Spike" for difficult sequences (High risk of side reactions)

Module 2: The Mechanism (The "Why")

User Query: “My deprotection is incomplete. What is mechanically failing?”

Technical Insight: Fmoc removal follows an E1cB (Elimination Unimolecular conjugate Base) mechanism. It is a two-step process:

  • Deprotonation: The base removes the acidic proton from the fluorenyl ring (C9 position).[4]

  • Elimination: The anion collapses to release the free amine, CO₂, and Dibenzofulvene (DBF).

  • Scavenging (Critical): The secondary amine (Piperidine/4MP) must trap the highly reactive DBF. If DBF is not scavenged, it will react with the newly liberated amine, permanently capping your peptide.

Visualization: Fmoc Removal & Scavenging Pathway

FmocMechanism Fmoc Fmoc-Peptide-Resin Anion Fluorenyl Anion (Intermediate) Fmoc->Anion Deprotonation (Fast) Base Base (Piperidine/4MP) Base->Anion Attacks H+ Adduct DBF-Piperidine Adduct (Inert Waste) Base->Adduct DBF Dibenzofulvene (DBF) (Reactive Electrophile) Anion->DBF E1cB Elimination FreeAmine Free Amine-Peptide (Ready for Coupling) Anion->FreeAmine + CO2 Release DBF->Adduct Scavenging by Excess Base (Critical Step)

Caption: The E1cB mechanism requires efficient scavenging. If the 'Scavenging' step fails, DBF re-attaches to the 'Free Amine'.

Module 3: Troubleshooting Incomplete Deprotection

User Query: “I see a double-hit on mass spec (Fmoc mass + Peptide mass) or truncated sequences. 20% Piperidine isn't working.”

Root Cause: This is rarely a chemical failure of the base but rather a physical accessibility issue . The peptide chain has aggregated (likely


-sheet formation), sterically shielding the Fmoc group from the bulky piperidine ring.

The "Aggregation-Busting" Protocol:

  • Thermal Assist: Increase reaction temperature to 60°C - 75°C .

    • Note: Thermal energy disrupts hydrogen bond networks, exposing the Fmoc group.

  • The DBU Spike:

    • Add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your 20% Piperidine/DMF mixture.

    • Why? DBU is a larger, stronger base (

      
       13.5) but is non-nucleophilic. It accelerates proton removal significantly.
      
    • Warning:Do NOT use DBU if your sequence contains Aspartic Acid (Asp) without specific precautions (see Module 4).

  • Chaotropic Wash:

    • Perform a wash with 0.1 M LiCl or KSCN in DMF prior to deprotection to disrupt aggregation.

Module 4: Managing Side Reactions (Aspartimide)

User Query: “I am seeing a mass shift of -18 Da (loss of water) or +51 Da (piperidine adduct) at my Aspartic Acid residues.”

Technical Insight: This is Aspartimide Formation .[5][6][7][8][9] Under basic conditions (like Fmoc removal), the nitrogen of the next amino acid attacks the side-chain ester of Aspartic Acid, forming a 5-membered succinimide ring. This ring is reactive and can open to form


- or 

-peptides (racemization) or react with piperidine (+67 Da adducts).

Risk Factors:

  • Sequence: Asp-Gly, Asp-Asn, Asp-Ser (small residues allow flexibility for ring closure).

  • Reagents: DBU promotes this aggressively.

  • Temperature: High heat increases rate.

The "Aspartimide-Safe" Protocol:

If you have sensitive sequences (e.g., Asp-Gly), you must alter your deprotection cocktail.

  • Acidic Modifier (The Gold Standard):

    • Add 0.1 M HOBt (Hydroxybenzotriazole) or 0.5 M Oxyma Pure to your 20% Piperidine/DMF solution.

    • Mechanism:[1][4][10][11][12][13] The weak acid suppresses the deprotonation of the amide backbone nitrogen without stopping the deprotection of the Fmoc group.

  • Alternative Base:

    • Switch to 5-10% Piperazine in DMF. It is a weaker base (

      
       9.8) and significantly reduces aspartimide risk, though deprotection will be slower (extend time to 10-15 mins).
      
  • Bulky Protection:

    • Use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. The bulky 3-methylpentyl ester sterically hinders the ring closure.

Visualization: Aspartimide Decision Tree

AspartimideLogic Start Start Fmoc Removal CheckSeq Does sequence contain Asp-Gly, Asp-Asn, Asp-Ser? Start->CheckSeq Standard Use 20% Piperidine or 4-Methylpiperidine CheckSeq->Standard No HighRisk High Risk of Aspartimide (-18 Da) CheckSeq->HighRisk Yes Mitigation Apply Mitigation Strategy HighRisk->Mitigation Strat1 Strategy A: Add 0.1M HOBt/Oxyma to Deprotection Mix Mitigation->Strat1 Strat2 Strategy B: Use Fmoc-Asp(OMpe)-OH Monomer Mitigation->Strat2 Strat3 Strategy C: Switch to Piperazine (Avoid DBU) Mitigation->Strat3

Caption: Decision logic for preventing Aspartimide. If Asp-Gly is present, standard piperidine protocols will likely fail without modifiers.

Module 5: Dibenzofulvene Adducts

User Query: “My crude peptide has a +178 Da impurity peak that I can't wash away.”

Technical Insight: This is likely a Dibenzofulvene (DBF) Adduct .[1][4] If the washing steps after deprotection are insufficient, the DBF-piperidine adduct can remain. More critically, if the "scavenging" is inefficient (e.g., using too low a concentration of base), free DBF can react with the peptide N-terminus.

Troubleshooting:

  • Flow Wash: Ensure high-flow washing with DMF immediately after the deprotection step.

  • Reagent Freshness: Old piperidine can absorb CO₂, reducing its effective concentration and scavenging capacity.

  • Adduct Solubility: The DBF-Piperidine adduct is highly soluble in DMF but less so in DCM. Always wash with DMF before switching solvents.

References

  • Comparison of Piperidine and 4-Methylpiperidine

    • Kolesanova, E. F., et al. (2025).[3][5] Comparison of Reagents for Fmoc-Group Removal... 4-Methylpiperidine is shown to be fully equivalent to piperidine in kinetics and yield, with the advantage of being non-regulated.[2][3]

  • Aspartimide Prevention

    • Neumann, K., et al. (2025).[5] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Reviews the use of HOBt/Oxyma additives and bulky protecting groups (OMpe).

  • Fmoc Deprotection Mechanism & Scavenging

    • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Discusses the E1cB mechanism and the critical role of DBF scavenging.
  • DBU and Side Reactions

    • Aapptec Technical Support.[14] Fmoc Removal with DBU.[7][8][14] Highlights the speed of DBU but warns explicitly against its use with Aspartic acid due to aspartimide catalysis.[7]

Sources

Technical Support Center: Stability of Piperidine Compounds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Dr. H. Chen) Ticket Scope: Chemical Stability, Degradation Pathways, Troubleshooting Reference ID: PIP-STAB-2024

Introduction

Welcome to the Piperidine Stability Help Desk. If you are working with piperidine derivatives—common pharmacophores in drugs like fentanyl, paroxetine, and ritalin analogs—you are dealing with a secondary amine that is both a strong nucleophile (pKa ~11.2) and a sterically accessible base .

This combination makes piperidine compounds deceptively unstable in solution. They do not just "degrade"; they actively react with common laboratory solvents and atmospheric components. This guide addresses the three most common "mystery" failures reported by researchers: unexpected precipitation, solvent-induced alkylation, and oxidation artifacts.

Module 1: Troubleshooting Common Failures (Q&A)

Ticket #001: "I have a white precipitate in my non-polar solvent stock solution."

User Report:

"I dissolved my free base piperidine analog in toluene (or hexane/ether). It was clear yesterday, but today there is a white solid crashing out. NMR shows the solid is not my starting material."

Diagnosis: Atmospheric Carbamylation (CO₂ Sequestration) Piperidine is a potent CO₂ scrubber. In non-polar solvents, the neutral amine reacts with atmospheric CO₂ to form a carbamic acid intermediate. Because the solvent is non-polar, this intermediate immediately reacts with another equivalent of piperidine to form a salt: piperidinium piperidine-1-carboxylate .

  • The Mechanism:

    
    
    
    
    

Corrective Action:

  • Immediate Fix: The reaction is reversible. Acidifying the solution (e.g., adding HCl in ether) will decarboxylate the carbamate, releasing CO₂ and yielding the stable hydrochloride salt of your compound.

  • Prevention: Store free-base piperidine solutions under Argon or Nitrogen.[1] Do not use "aged" non-polar solvents without sparging them first.

Ticket #002: "I see a +12 or +14 mass shift after storing in Dichloromethane (DCM)."

User Report:

"I stored my sample in DCM at 4°C. After a week, LC-MS shows a new peak with a slightly higher retention time and a mass increase."

Diagnosis: Solvent-Induced Alkylation (The "Gem-Diamine" Effect) Researchers often assume DCM is inert. It is not. Piperidine is nucleophilic enough to displace the chloride in dichloromethane.

  • The Mechanism:

    • N-Chloromethylation: Piperidine attacks DCM to form an N-chloromethyl intermediate.

    • Aminal Formation: A second piperidine molecule attacks the intermediate, forming a methylene-bridged dimer (aminal) or a quaternary ammonium salt depending on stoichiometry.

    • Result: You are essentially cross-linking your drug molecules.

Corrective Action:

  • Protocol Change: NEVER store secondary amines in chlorinated solvents (DCM, Chloroform) for >12 hours.

  • Alternative: For storage, swap to Methanol (MeOH), Acetonitrile (ACN), or DMSO. If you must use DCM for extraction, rotary evaporate immediately.

Ticket #003: "My LC-MS shows a +16 Da peak. Is it an impurity or oxidation?"

User Report:

"I see a small peak M+16. Is this an N-oxide? My compound is stored in methanol."

Diagnosis: N-Oxidation (or Peroxide Contamination) The nitrogen lone pair is susceptible to oxidation by peroxides (often found in unstabilized ethers or old THF) or atmospheric oxygen over long periods.

  • The Mechanism: Radical oxidation or direct nucleophilic attack on peroxidic oxygen leads to the N-oxide .

  • False Positive Check: In Electrospray Ionization (ESI), N-oxides can sometimes reduce back to the parent amine in the source, making quantification difficult. Conversely, high source voltage can sometimes induce oxidation.

Corrective Action:

  • Validation: Treat a small aliquot with a reducing agent (e.g., Triphenylphosphine or Sodium Bisulfite). If the +16 peak disappears, it was the N-oxide.

  • Prevention: Use antioxidant-stabilized solvents (e.g., BHT-stabilized THF) or fresh anhydrous solvents.

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the decision matrix for identifying impurities based on the solvent system used.

PiperidineStability Piperidine Piperidine Compound (Secondary Amine) DCM Solvent: DCM/CHCl3 (Chlorinated) Piperidine->DCM Stored >12h Air Exposure: Air + Non-polar Solvent (Hexane/Toluene) Piperidine->Air CO2 Absorption Acetone Solvent: Acetone/Ketones Piperidine->Acetone Dissolved Oxidant Trace Peroxides (Old THF/Ether) Piperidine->Oxidant Radical Attack Alkylation N-Chloromethylation & Dimerization (Aminal Formation) DCM->Alkylation Nucleophilic Substitution Carbamate Insoluble Carbamate Salt (White Precipitate) Air->Carbamate Salt Formation Enamine Enamine Formation (Schiff Base Analog) Acetone->Enamine Dehydration (-H2O) NOxide N-Oxide (M+16) (Oxidative Degradation) Oxidant->NOxide Oxidation

Figure 1: Critical degradation pathways for piperidine derivatives in solution.

Module 3: Experimental Protocols

Protocol A: Solvent Compatibility Matrix

Use this table to select the correct solvent for storage vs. transient processing.

Solvent SystemCompatibilityRisk FactorRecommended Action
Methanol / Ethanol High LowIdeal for storage (protic solvents stabilize the amine via H-bonding).
DMSO / DMF High LowGood for libraries; ensure solvents are dry to prevent hydrolysis of other groups.
Dichloromethane (DCM) Severe Alkylation Process only. Evaporate < 4 hours. Never store.
Acetone / Ketones Severe Enamine Avoid completely. Forms enamines rapidly.
Ether / THF ⚠️ Moderate Peroxides Use fresh/inhibited solvents. Test for peroxides before use.
Chloroform (CDCl3) ⚠️ Moderate Acidity/Rxn CDCl3 is often acidic (HCl formation). Pass through basic alumina before NMR.
Protocol B: Forced Degradation (Oxidative Stress Test)

To validate if your specific piperidine drug candidate is sensitive to oxidation.

  • Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile/Water (1:1).

  • Stressing: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 24 hours.

  • Control: Prepare a parallel sample with water instead of

    
    .
    
  • Analysis: Inject both on LC-MS.

    • Pass: Purity of stressed sample > 95% relative to control.

    • Fail: Appearance of M+16 or M+32 peaks > 5%.

References

  • Reactivity of Amines with Chlorinated Solvents

    • Title: The reactivity of dichloromethane toward amines.[2]

    • Source:Acta Chemica Scandinavica B (1984).
    • Link:

  • Carbamate Formation (CO2 Reaction)

    • Title: Mechanistic Insights into Carbamate Formation from CO2 and Amines.[3]

    • Source:Journal of Physical Chemistry A (2020).
    • Link:

  • Oxidation of Cyclic Amines

    • Title: Oxidation of N-acyl-pyrrolidines and -piperidines with Iron(II)-hydrogen peroxide.[4]

    • Source:Journal of the Chemical Society, Perkin Transactions 1 (1987).
    • Link:

  • Enamine Formation (Ketone Reactivity)

    • Title: Enamines: Formation, properties, reactions, and mechanisms.[5]

    • Source:Master Organic Chemistry (2025).
    • Link:

Sources

Technical Support Center: Managing Hygroscopic Piperidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine hydrochloride salts are ubiquitous scaffolds in drug development (e.g., paroxetine, methylphenidate precursors). However, their secondary amine structure, combined with the ionic nature of the hydrochloride counter-ion, creates a high propensity for hydrogen bonding with atmospheric water. This leads to deliquescence —where the solid absorbs enough moisture to dissolve in its own sorbed water—resulting in weighing errors, hydrolysis-driven degradation, and downstream formulation failure.

This guide provides an autonomous, self-validating workflow to diagnose, recover, and maintain the integrity of these critical reagents.

Module 1: Diagnosis & Characterization

Is my sample compromised?

Q: The powder looks "sticky" or has formed a hard cake. Is it chemically degraded?

A: Not necessarily, but it is physically compromised. Mechanism: Piperidine HCl salts often undergo a glass transition or partial dissolution at relative humidities (RH) as low as 40-50%. The "stickiness" is surface adsorption; the "cake" is the result of moisture-induced sintering (particle bridging). Action: Perform a Visual & Solubility Check .

  • Dissolve a small aliquot in dry methanol. Turbidity suggests hydrolysis products (insoluble degradation markers) or carbonate formation.

  • If clear, the salt is likely chemically intact but hydrated. Proceed to Module 2 (Recovery) .

Q: How do I quantify the water content before using it in a stoichiometry-sensitive reaction?

A: Do not rely on "standard" weight. You must determine the effective molecular weight. Protocol: The Dual-Validation Method

  • Primary (Absolute): Karl Fischer (KF) Titration (Coulometric). This is the only way to distinguish surface water from lattice hydrates.

  • Secondary (Structural): 1H-NMR in DMSO-d6. Look for the water peak shift.

    • Note: A sharp water peak at 3.33 ppm (in DMSO) often indicates bulk water. A broadened peak shifting downfield (>3.5 ppm) suggests hydrogen-bonded water within the lattice or interaction with the ammonium proton.

Data Visualization: Hygroscopicity Classification

Based on equilibrium moisture uptake at 25°C/80% RH.

ClassificationWeight Gain (%)Handling Implication
Non-hygroscopic < 0.2%Standard benchtop weighing.
Slightly hygroscopic 0.2 – 2.0%Cap immediately after use.
Moderately hygroscopic 2.0 – 15.0%Piperidine HCl (Anhydrous) . Weigh quickly; use desiccator.
Deliquescent > 15% (Liquefies)Piperidine HCl (Hydrates) . Requires Glove Box or Schlenk techniques.

Module 2: Recovery & Drying Protocols

How do I fix a wet sample?

Q: Can I just put it in a vacuum oven at 100°C?

A: NO. Risk: High heat on wet hydrochloride salts can induce:

  • Hofmann Elimination: Rare for simple piperidines but possible with complex substituents.

  • HCl Loss: Water can facilitate the dissociation of HCl gas, leaving you with the free base (liquid) mixed with the salt.

  • Melting: Hydrated salts often have drastically lower melting points than their anhydrous counterparts. Heating a hydrate to the anhydrous melting point often results in a "melt-degradation" goo.

Protocol: The "Step-Up" Desiccation Cycle

Use this protocol to recover caked or sticky salts.

Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or KOH pellets as a trap. Vacuum Level: < 10 mbar.

  • Phase 1 (Surface Water): Set oven to 30°C . Apply vacuum.[1][2] Hold for 4 hours.

    • Why? Removes loosely adsorbed surface water without dissolving the crystal lattice.

  • Phase 2 (Lattice Water): Ramp temperature to 50-60°C . Hold for 12 hours.

    • Why? Provides energy to break H-bonds in monohydrates (e.g., 4-piperidone HCl monohydrate).

  • Phase 3 (Validation): Break vacuum with Dry Nitrogen or Argon (never ambient air).

  • Test: Immediately measure MP. A sharp MP indicates success. A broad range indicates residual solvent or degradation.

Module 3: Prevention & Handling

How do I weigh it without it gaining weight on the balance?

Q: My mass reading drifts upwards while weighing. How do I stop this?

A: You are observing real-time adsorption. You must isolate the environment.

Protocol: The Inert Weighing Technique (Non-Glovebox)

If a glovebox is unavailable, use the "Difference Weighing" method with a Schlenk flask.

  • Tare: Place a capped weighing bottle (or scintillation vial) with the salt inside the balance. Tare the balance.

  • Dispense: Remove the vial, uncap, pour/spatula the approximate amount into your reactor, recap immediately.

  • Measure: Place the re-capped vial back on the balance.

  • Calculate: The negative mass displayed is the exact amount added to your reactor.

    • Advantage:[3] The salt is never exposed to air while on the balance pan, eliminating the "drifting number" error.

Module 4: Advanced Workflow Visualization

The following diagram outlines the decision logic for handling piperidine hydrochlorides, integrating analysis (DVS) and recovery steps.

PiperidineHandling Start Start: Piperidine HCl Sample VisualCheck Visual Inspection: Flowing or Caked? Start->VisualCheck IsCaked Caked/Sticky VisualCheck->IsCaked Agglomerated IsFlowing Free Flowing VisualCheck->IsFlowing Looks Good Solubility Solubility Test (MeOH): Clear or Turbid? DryProtocol Apply 'Step-Up' Vacuum Desiccation (30°C -> 60°C) Solubility->DryProtocol Clear (Just Wet) Recrystallize Recrystallize: (EtOH/Et2O) Solubility->Recrystallize Turbid (Degraded) DVS Dynamic Vapor Sorption (DVS): Determine Critical RH% Weighing Inert Weighing Method (Difference Weighing) DVS->Weighing Define Handling Limits IsCaked->Solubility IsFlowing->DVS Characterize DryProtocol->Weighing Recrystallize->Weighing Storage Store: Tightly Sealed with Desiccant (P2O5) Weighing->Storage

Figure 1: Decision Matrix for diagnosing and processing hygroscopic piperidine salts.

References

  • Hygroscopicity Classific

    • Source: TA Instruments. "Characterizing the Effects of Moisture on Pharmaceutical Materials using Dynamic Vapor Sorption."

    • Relevance: Defines the standard for classifying hygroscopicity (Slightly vs. Deliquescent) and the methodology for DVS analysis.
  • Deliquescence in Pharmaceutical Salts

    • Source: Van Campen, L., et al. "Deliquescence of pharmaceutical systems." ResearchGate.[4]

    • Relevance: Explains the thermodynamic phase transition from solid to solution (deliquescence) critical for understanding piperidine HCl behavior.
  • Vacuum Drying Protocols & Equipment

    • Source: SH Scientific.[1] "Vacuum Drying Ovens: Principles and Applications."

    • Relevance: Provides engineering context for vacuum drying efficiency and temperature management to prevent degrad
  • Stability of Piperidine Deriv

    • Source: Biosynce. "Stability of Piperidine and Storage Conditions."
    • Relevance: Details the chemical susceptibility of the piperidine ring to hydrolysis and oxid
  • Salt Selection & Counter-ion Effects

    • Source: Stahl, P. H., & Wermuth, C. G.[5] (Eds.).[4][5][6][7][8][9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Cited via NIH/PMC context on Salt Selection).

    • Relevance: Foundational text on why HCl salts are chosen despite hygroscopicity and how to manage them.

Sources

Technical Guide: Optimizing Catalytic Reduction for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Catalysis Division Subject: Optimization and Troubleshooting of Pyridine-to-Piperidine Hydrogenation

Introduction: The Challenge of Heterocycles

Piperidine rings are ubiquitous pharmacophores, present in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Donepezil, Ritalin). While the hydrogenation of pyridine to piperidine appears deceptively simple (


), it presents distinct kinetic and thermodynamic challenges.

The primary hurdle is catalyst poisoning . The nitrogen lone pair in pyridine is a strong Lewis base that coordinates tightly to the active metal sites of heterogeneous catalysts, competitively inhibiting hydrogen adsorption. This guide provides the mechanistic insight and troubleshooting protocols necessary to overcome deactivation and control stereoselectivity.

Catalyst Selection & Activity Profile[1]

Choosing the correct metal is the first step in process design. Activity generally follows the order Rh > Pt > Pd > Ru for ring saturation under mild conditions.

Comparative Catalyst Performance Matrix
MetalSupportPrimary UtilityKey AdvantageMajor Limitation
Rhodium (Rh) Carbon / AluminaStereoselective synthesisHighest activity at low T/P; Excellent cis-selectivity.High cost; sensitive to steric bulk.
Platinum (Pt) Oxide (Adams') / CarbonGeneral purposeRobust in acidic media (PtO₂); Resistant to amine poisoning.Can cause hydrogenolysis of benzylic groups.
Palladium (Pd) CarbonActivated pyridinesLow cost; widely available.Prone to dehalogenation (strips Cl/Br); requires higher T/P.
Ruthenium (Ru) Carbon / AluminaHigh-pressure processesLowest cost; good for preventing ring opening.Low activity; requires drastic conditions (>100 bar, >100°C).

Mechanistic Insight: The "Self-Poisoning" Paradox

To troubleshoot low conversion, one must understand the surface chemistry. In neutral media, pyridine adsorbs perpendicular to the catalyst surface via the Nitrogen lone pair (


-adsorption), blocking the sites required for H₂ dissociation.

The Solution: Acid Activation. By conducting the reaction in acidic media (e.g., Acetic Acid, HCl/MeOH), the nitrogen is protonated. The resulting pyridinium ion cannot bind via the lone pair. Instead, it adsorbs flat via the


-system, allowing facile hydrogenation.
Visualization: Adsorption Modes & Activation

Pyridine_Hydrogenation_Mechanism Pyridine Pyridine (Neutral) LonePair N-Lone Pair Coordination Pyridine->LonePair Neutral Media Pyridinium Pyridinium Ion (Cationic) Pyridine->Pyridinium + Acid (H+) Poisoned Catalyst POISONED (Sigma-Adsorption) LonePair->Poisoned Blocks Active Sites Acid Acid Additive (H+) Acid->Pyridinium PiAdsorb Pi-System Adsorption Pyridinium->PiAdsorb Flat Geometry H2_Add H2 Addition (Syn-Facial) PiAdsorb->H2_Add Metal Surface Piperidine Piperidine Product H2_Add->Piperidine Reduction

Caption: Figure 1. Mechanism of catalyst poisoning in neutral media vs. activation via protonation in acidic media.

Stereocontrol: Cis vs. Trans

Drug development often requires specific diastereomers.

  • Kinetic Control (cis): Heterogeneous hydrogenation adds hydrogen from the catalyst surface to the "bottom" face of the ring. For 2- or 4-substituted pyridines, this predominantly yields the cis isomer.

    • Best Conditions: Rh/C, low temperature, acidic solvent.

  • Thermodynamic Control (trans): The trans isomer is often more stable but harder to access directly.

    • Strategy: Isomerize the cis-product post-reaction using strong base (e.g., t-BuOK) or high heat, provided the stereocenter is epimerizable.

Troubleshooting & FAQs

Q1: My reaction stalls at ~50-60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition (Self-Poisoning). The piperidine product is a stronger base (pKa ~11) than the starting pyridine (pKa ~5). As the reaction proceeds, the basic piperidine neutralizes the acid in the system (if limited acid was used) or competes for catalyst sites. The Fix:

  • Check pH: Ensure the reaction mixture remains acidic throughout. Use Glacial Acetic Acid as the solvent.[1][2][3]

  • Pressure: Increase H₂ pressure to 5–10 bar to outcompete the amine desorption equilibrium.

Q2: I am losing my halogen substituent (Cl, Br, I) during reduction.

Diagnosis: Hydrodehalogenation. Pd/C is notorious for oxidative addition into C-X bonds, replacing the halogen with hydrogen. The Fix:

  • Switch Metal: Use PtO₂ (Adams' Catalyst) or Rh/C . These are less prone to dehalogenation than Pd.

  • Acid Choice: Avoid H₂SO₄; use HBr or HCl corresponding to the halogen to shift the equilibrium (though this is corrosive).

  • Add Inhibitors: Add a trace amount of thiophene (careful: this slows hydrogenation) or use a "poisoned" catalyst variant.

Q3: I need the cis-2-substituted piperidine, but I'm getting a mixture.

Diagnosis: Isomerization or poor face selectivity. The Fix:

  • Use Rhodium: Switch to 5% Rh/C or Rh/Al₂O₃ .[4]

  • Lower Temperature: Run the reaction at ambient temperature (20–25°C). Higher temperatures favor desorption/readsorption events that scramble stereochemistry.

  • Solvent: Use Methanol + 1.1 eq HCl . This locks the conformation of the pyridinium salt.

Standard Operating Protocol (SOP)

Target: General Hydrogenation of Substituted Pyridine (10 mmol Scale)

  • Preparation:

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve Substituted Pyridine (10 mmol) in Glacial Acetic Acid (15 mL) .

    • Note: If the substrate is acid-sensitive, use MeOH with 1.1 eq of HCl.

  • Catalyst Addition:

    • Add PtO₂ (Adams' Catalyst) (5 wt% relative to substrate) OR 5% Rh/C (10 wt% relative to substrate).

    • Safety: Add catalyst under an inert blanket (Ar/N₂) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Agitate vigorously at Room Temperature (25°C) .

  • Monitoring:

    • Monitor H₂ uptake. Reaction is typically complete when uptake ceases (1–4 hours).

    • QC Check: Take an aliquot, neutralize with NaOH, extract into EtOAc, and check via GC-MS or NMR. Look for the disappearance of aromatic protons (7.0–8.5 ppm).

  • Workup:

    • Filter catalyst through a Celite pad (do not let dry completely to avoid fire hazard).

    • Concentrate filtrate.

    • Basify residue with aqueous NaOH (pH > 12) to liberate the free amine.

    • Extract with DCM or Ether.

Decision Logic for Process Optimization

Use this flow to determine the optimal starting point for your specific substrate.

Optimization_Logic Start Substrate Analysis Halogen Contains Halogen (Cl, Br, I)? Start->Halogen YesHalogen Yes Halogen->YesHalogen NoHalogen No Halogen->NoHalogen UsePt Use PtO2 or Rh/C (Avoid Pd) YesHalogen->UsePt Stereo Strict Cis-Stereocontrol Required? NoHalogen->Stereo YesStereo Yes Stereo->YesStereo NoStereo No / Cost Driven Stereo->NoStereo UseRh Use 5% Rh/C Solvent: MeOH/HCl Temp: <25°C YesStereo->UseRh UsePd Use 10% Pd/C Solvent: AcOH Temp: 50-60°C NoStereo->UsePd

Caption: Figure 2. Decision tree for catalyst and condition selection based on substrate functionality.

References

  • Mechanism of Pyridine Hydrogenation & Acid Activation Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, 1988. Context: Foundational review establishing the necessity of acid activation to prevent N-lone pair poisoning.

  • Stereoselective Hydrogenation (Rh vs. Pd) Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[5] Angewandte Chemie International Edition, 2004. Context: Definitive work on achieving high stereoselectivity (cis-isomers) using Rhodium-based systems.

  • Catalyst Deactivation and Poisoning Maxted, E. B.[4][6] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 1951.[4] Context: Classic text explaining the thermodynamics of nitrogen-metal coordination and self-poisoning.

  • Industrial Protocols for Piperidine Synthesis BenchChem Technical Notes. "Catalytic Hydrogenation of Pyridine to Piperidine." Context: Practical industrial protocols for high-pressure reactor setups. (General Reference)

  • Hydrodehalogenation Issues Rylander, P. N. "Hydrogenation Methods."[7][1][2][4][5][6][8][9][10][11][12] Academic Press, 1985. Context: Standard reference for troubleshooting side reactions like dehalogenation during aromatic reduction.

Sources

Validation & Comparative

Analytical Methods for Confirming (R)-Piperidine-2-carboxylic Acid Structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Piperidine-2-carboxylic acid (also known as (R)-Pipecolic acid or D-Pipecolic acid) is a non-proteinogenic amino acid serving as a critical chiral intermediate in the synthesis of local anesthetics (e.g., ropivacaine) and immunosuppressants.[1] Unlike primary amino acids, pipecolic acid contains a secondary amine within a piperidine ring, which presents unique analytical challenges—specifically, it resists staining with standard ninhydrin protocols and fails to separate on common crown-ether-based chiral columns designed for primary amines.

This guide evaluates three distinct analytical tiers for confirming the (R)-enantiomer:

  • Polarimetry: For rapid, gross confirmation of optical rotation direction.

  • Indirect Chiral HPLC (Marfey’s Method): The recommended "Gold Standard" for determining Enantiomeric Excess (ee%) due to its high sensitivity and compatibility with standard C18 columns.

  • Direct Chiral HPLC (Zwitterionic Phase): For high-throughput screening without derivatization.

Part 1: Analytical Methodologies & Comparative Analysis[2]

Method 1: Polarimetry (Specific Rotation)

Polarimetry provides a baseline confirmation of absolute configuration. It is non-destructive but lacks the resolution to quantify trace enantiomeric impurities (<1%).

  • Target Value:

    
     to 
    
    
    
    (
    
    
    , H₂O).
  • Critical Causality: The sign of rotation for pipecolic acid is highly pH-dependent. In water (zwitterionic form), the (R)-enantiomer is dextrorotatory (+). However, in strong acid (cationic form), the rotation value changes. Ensure the solvent is neutral water for consistent benchmarking against literature values.

  • Limitations: Chemical impurities (salts, precursors) can skew the rotation value, leading to false "chiral" readings.

Method 2: Indirect Chiral HPLC (Marfey’s Method)

The Senior Scientist's Choice: Because pipecolic acid lacks a strong UV chromophore and is a secondary amine, direct UV detection is poor. Derivatization with Marfey’s Reagent (FDAA) introduces a strong UV-absorbing group (340 nm) and converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column.

  • Mechanism: Nucleophilic aromatic substitution. The secondary amine of pipecolic acid attacks the fluorodinitrophenyl ring of FDAA.

  • Advantage: FDAA reacts quantitatively with secondary amines (unlike OPA reagents). The resulting diastereomers (L-FDAA-(R)-Pip and L-FDAA-(S)-Pip) have different physical properties and retention times.

Method 3: Direct Chiral HPLC (Zwitterionic Phases)

Standard crown-ether columns (e.g., Crownpak CR-I) rely on complexation with primary ammonium ions (


). Pipecolic acid, being a secondary amine, does not complex well with these phases. Therefore, Zwitterionic (ZWIX)  stationary phases are required.
  • Column: Chiralpak ZWIX(+) or ZWIX(-).[2][3]

  • Mechanism: Synergistic double ion-pairing between the zwitterionic selector and the amino acid zwitterion.

  • Benefit: High throughput; no sample preparation required.

Comparative Analysis Table
FeatureMethod 1: PolarimetryMethod 2: Marfey's Method (HPLC)Method 3: Direct HPLC (ZWIX)
Primary Utility Batch Identity ConfirmationPurity (ee%) & QuantificationHigh-Throughput Screening
Specificity Low (affected by all chiral impurities)High (separates enantiomers)High
LOD (Sensitivity) High (mg levels)Very Low (pmol levels)Moderate (requires UV/ELSD)
Throughput Fast (< 5 mins)Slow (Derivatization + 30 min run)Medium (15-20 min run)
Equipment PolarimeterStandard HPLC (C18 Column)HPLC + Specialized Chiral Column
Cost per Sample NegligibleModerate (Reagent cost)Low (after column purchase)

Part 2: Experimental Protocols

Protocol A: Marfey’s Derivatization (High Sensitivity)

Use this protocol for final product release or when detecting <0.5% (S)-enantiomer.

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% solution in acetone).

  • Buffer: 1 M NaHCO₃.

  • Quench: 1 M HCl.

Workflow:

  • Sample Prep: Dissolve 1 mg of (R)-Pipecolic acid sample in 100 µL H₂O.

  • Reaction: Add 50 µL 1 M NaHCO₃ and 100 µL FDAA solution.

  • Incubation: Heat at 40°C for 60 minutes. (The secondary amine reacts slower than primary amines; heat ensures completion).

  • Quench: Cool to room temp. Add 50 µL 1 M HCl to stop the reaction and protonate the carboxyl group (improves C18 retention).

  • Dilution: Dilute with 200 µL acetonitrile/water (50:50).

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[3][4][5][6]

    • Gradient: 10% B to 60% B over 40 mins.

    • Detection: UV at 340 nm.

    • Elution Order: Typically, the L-D diastereomer (L-FDAA-(R)-Pipecolic) elutes after the L-L diastereomer. Crucial: Run an authentic racemic standard to confirm retention times.

Protocol B: Direct Zwitterionic HPLC

Use this protocol for in-process monitoring.

System:

  • Column: Chiralpak ZWIX(+) (3mm x 150mm, 3 µm).

  • Mobile Phase: MeOH / ACN / H₂O (49:49:2 v/v/v) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: ZWIX columns require a specific acid/base ratio to maintain the zwitterionic selector's charge state.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: ELSD (Evaporative Light Scattering Detector) or UV at 210 nm (low sensitivity due to lack of chromophore).

Part 3: Visualization & Logic

Diagram 1: Analytical Decision Matrix

This decision tree guides the researcher to the correct method based on the stage of drug development.

DecisionMatrix Start Start: (R)-Pipecolic Acid Sample PurityCheck Is Chemical Purity > 95%? Start->PurityCheck Purify Purify (Crystallization/Silica) PurityCheck->Purify No Stage Development Stage? PurityCheck->Stage Yes Purify->PurityCheck Identity Identity Confirmation (Goods Inward) Stage->Identity Process In-Process Control (Reaction Monitoring) Stage->Process Release Final Product Release (Drug Substance) Stage->Release Polarimetry Method 1: Polarimetry ([α] = +26°) Identity->Polarimetry Rapid Check ZWIX Method 3: Direct HPLC (Chiralpak ZWIX) Process->ZWIX High Throughput Marfey Method 2: Marfey's Method (Derivatization + C18) Release->Marfey High Sensitivity (ee%)

Caption: Decision matrix for selecting the appropriate analytical technique based on sample purity and development phase.

Diagram 2: Marfey's Reaction Mechanism

Visualizing how the achiral enantiomers are converted into separable diastereomers.

MarfeysMechanism Substrate (R)-Pipecolic Acid (Secondary Amine) Complex Transition State (Nucleophilic Substitution) Substrate->Complex + NaHCO3 40°C Reagent FDAA (Marfey's Reagent) (L-Configuration) Reagent->Complex Product L-FDAA-(R)-Pipecolic Acid (Diastereomer 1) Complex->Product Major Product Impurity L-FDAA-(S)-Pipecolic Acid (Diastereomer 2) Complex->Impurity Trace (S) Impurity Separation C18 HPLC Separation (Different Hydrophobicity) Product->Separation Impurity->Separation

Caption: Reaction pathway showing the derivatization of pipecolic acid with FDAA to form separable diastereomers.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). (Crown ether columns are standard for primary amines, but ZWIX is preferred for secondary amino acids like pipecolic acid). Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Establishes FDAA as the standard for secondary amine resolution). Link

  • Sigma-Aldrich. Product Specification: (R)-(-)-Piperidine-2-carboxylic acid.[7] (Provides specific rotation reference values). Link

  • Ilisz, I., et al. (2012).[8] Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A. (Comparative review of ZWIX vs Crown ether phases). Link

Sources

Advanced Chiral HPLC Analysis of Piperidine-2-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Researchers, Analytical Scientists, Process Chemists

Executive Summary: The Stereochemical Challenge

Piperidine-2-carboxylic acid (pipecolic acid) is a critical non-proteinogenic amino acid, serving as a key intermediate in the synthesis of local anesthetics (e.g., ropivacaine, mepivacaine) and immunosuppressants (e.g., rapamycin). As a cyclic secondary amine with negligible UV absorbance, it presents a dual analytical challenge:

  • Detection : It lacks a chromophore for standard UV detection (210–280 nm).

  • Separation : Its secondary amine structure hinders interaction with traditional crown-ether-based chiral stationary phases (CSPs) designed for primary amines.

This guide evaluates three distinct methodologies to overcome these hurdles, prioritizing Zwitterionic Ion-Exchange as the modern "Gold Standard" for direct analysis and Marfey’s Derivatization as the robust "Workhorse" for UV-equipped laboratories.

Method 1: Direct Zwitterionic Ion-Exchange (The Gold Standard)

Best For: High-throughput screening, LC-MS workflows, and avoiding derivatization errors.

The Mechanism

Unlike traditional crown ether columns (e.g., Crownpak CR) which require a primary ammonium ion (


) for inclusion complexation, Zwitterionic CSPs (e.g., Chiralpak ZWIX) utilize a double ion-pairing mechanism. The stationary phase contains a cinchona alkaloid fused with a sulfonic acid group.[1] This creates a "chiral groove" that simultaneously interacts with the positively charged amine and negatively charged carboxylate of the pipecolic acid zwitterion.
Experimental Protocol

This protocol is self-validating through the use of "pseudo-enantiomeric" columns (ZWIX(+) and ZWIX(-)), which reverse elution order to confirm peak identity.

  • Column : Chiralpak ZWIX(+) or ZWIX(-) (

    
    ).[2]
    
  • Mobile Phase (MP) :

    • Bulk : Methanol (MeOH) / Acetonitrile (ACN) / Water (

      
      ).
      
    • Additives : 50 mM Formic Acid + 25 mM Diethylamine (DEA).[3][4]

    • Note for MS: Replace DEA with Ammonium Formate (25 mM) to prevent source contamination.

  • Flow Rate :

    
    .
    
  • Temperature :

    
     (Control is critical; lower T improves resolution).
    
  • Detection :

    • LC-MS/MS (Preferred): ESI Positive Mode (M+H

      
      ).
      
    • ELSD/CAD : For non-MS labs (requires volatile mobile phase).

Expert Insight: Why this works

The addition of water (2%) is counter-intuitive in normal phase but essential here. It ensures the solubility of the zwitterionic analyte and stabilizes the hydration shell of the stationary phase, preventing peak tailing common with dry organic solvents.

Method 2: Indirect Derivatization with Marfey’s Reagent (The UV Workhorse)

Best For: Laboratories limited to UV detection, trace analysis in biological matrices.

The Mechanism

Since pipecolic acid has no UV chromophore, we attach one. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Experimental Protocol

Step 1: Derivatization Reaction

  • Mix :

    
     Sample (50 mM) + 
    
    
    
    FDAA (1% in Acetone) +
    
    
    
    
    .
  • Incubate : Heat at

    
     for 60 minutes. (Secondary amines react slower than primary; do not shorten this time).
    
  • Quench : Add

    
    
    
    
    
    to stop the reaction and protonate the species.

Step 2: HPLC Separation

  • Column : C18 (e.g., Hypersil BDS,

    
    ).
    
  • Mobile Phase :

    • A : Water + 0.1% TFA.

    • B : Acetonitrile + 0.1% TFA.

    • Gradient : 10% B to 60% B over 30 minutes.

  • Detection : UV at 340 nm (Specific to the dinitrophenyl moiety, reducing background noise).

Expert Insight: The "L-L vs. D-L" Rule

Marfey’s reagent is chiral (L-form). It forms an L-L diastereomer with L-pipecolic acid and a D-L diastereomer with D-pipecolic acid. The D-L diastereomer typically elutes after the L-L form on C18 columns due to stronger hydrophobic interaction of the planar dinitrophenyl ring in that specific conformation.

Method 3: Ligand Exchange Chromatography (The Budget Alternative)

Best For: Routine QC with limited budget; robust for underivatized amino acids.

The Mechanism

This method uses a copper(II) complex in the mobile phase (e.g., Copper Sulfate + L-Phenylalanine). The copper ion forms a ternary complex bridge between the mobile ligand (L-Phe) and the analyte (Pipecolic acid). The stability difference between the [L-Phe-Cu-L-Pipe] and [L-Phe-Cu-D-Pipe] complexes drives separation.

  • Column : C18 (coated dynamically) or Chirex 3126.

  • Mobile Phase : 2 mM

    
     + 4 mM L-Phenylalanine in Water/MeOH (85:15).
    
  • Detection : UV at 254 nm (Detecting the Copper-Amino Acid complex).

  • Limitation : Incompatible with MS; copper precipitates can damage LC pumps if not flushed properly.

Comparative Analysis & Decision Matrix

Performance Data Comparison
FeatureDirect ZWIX (Method 1)Marfey's Derivatization (Method 2)Ligand Exchange (Method 3)
Analyte State Native (Underivatized)Derivatized (Diastereomer)Complexed (In-situ)
Separation Factor (

)
High (

)
Very High (

)
Moderate (

)
Detection Limit (LOD) Low (ng/mL with MS)Very Low (pg/mL with UV/MS)Moderate (

g/mL)
Prep Time

mins (Dilute & Shoot)

mins (React & Quench)

mins
Cost per Sample High (Column cost)Low (Reagent cost)Very Low
Robustness High (No reaction variability)Medium (Reaction efficiency varies)Medium (Temp sensitive)
Decision Workflow

The following diagram illustrates the logical selection process for the optimal method based on laboratory constraints and analytical goals.

G Start Start: Select Method for Pipecolic Acid Analysis Q_MS Is LC-MS available? Start->Q_MS Q_UV Is UV Sensitivity Critical (Trace Analysis)? Q_MS->Q_UV No (UV Only) Method_ZWIX METHOD 1: Direct ZWIX (High Throughput, MS-Compatible) Q_MS->Method_ZWIX Yes (Preferred) Q_Budget Budget Constraints? Q_UV->Q_Budget No (Standard QC) Method_Marfey METHOD 2: Marfey's Reagent (High Sensitivity UV, Stable) Q_UV->Method_Marfey Yes (Low concentration) Q_Budget->Method_Marfey Low Constraint Method_LEC METHOD 3: Ligand Exchange (Low Cost, UV 254nm) Q_Budget->Method_LEC High Constraint

Figure 1: Decision matrix for selecting the appropriate chiral analysis method.

References

  • Daicel Chiral Technologies. (n.d.).[3] Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

    • Source for ZWIX mobile phase conditions and mechanism.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

    • Authoritative review on FDAA derivatiz
  • Ilisz, I., et al. (2012). Direct separation of amino acid enantiomers on the new zwitterionic chiral stationary phases ZWIX(+) and ZWIX(-). Journal of Chromatography A, 1269, 94-102. Retrieved from [Link]

    • Primary literature validating ZWIX for pipecolic acid separ
  • Davankov, V. A. (2003). Enantioselective ligand exchange in modern separation techniques. Journal of Chromatography A, 1000(1-2), 891-915. Retrieved from [Link]

    • Foundational text on Ligand Exchange Chrom

Sources

Beyond Piperidine: High-Performance Alternatives for Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Peptide Chemists & Process Engineers

Introduction: The Case for Switching

For decades, 20% piperidine in DMF has been the "gold standard" for Fmoc removal in Solid-Phase Peptide Synthesis (SPPS).[1] However, the landscape is shifting due to three critical pressure points:

  • Regulatory Restrictions: Piperidine is a Table II Precursor (UN Convention against Illicit Traffic in Narcotic Drugs) due to its use in manufacturing PCP and fentanyl analogs. This imposes strict purchasing limits, logging requirements, and supply chain vulnerabilities.

  • Side Reactions: In sequences containing Aspartate (especially Asp-Gly, Asp-Asn, Asp-Ser), piperidine promotes aspartimide formation , a notorious side reaction that leads to difficult-to-separate byproducts.[2]

  • Green Chemistry: The drive to replace DMF (reprotoxic) with greener solvents (e.g., 2-MeTHF, EtOAc) often requires bases with different solubility or reactivity profiles.[3]

This guide evaluates the top three scientifically validated alternatives—4-Methylpiperidine , Piperazine , and DBU —providing the data and protocols necessary to implement them in your workflow.

Mechanistic Foundation

To select the right base, one must understand the deprotection mechanism. Fmoc removal is a base-induced


-elimination  (E1cB mechanism).
Diagram 1: Fmoc Deprotection Mechanism

The base (B) abstracts the acidic proton from the fluorenyl ring (C9), creating a reactive carbanion. This collapses to release the free amine and dibenzofulvene (DBF) . Crucially, the base must also act as a scavenger to trap the reactive DBF, preventing it from re-attaching to the peptide.

FmocMechanism FmocPeptide Fmoc-Peptide (Resin Bound) Transition Carbanion Intermediate FmocPeptide->Transition Proton Abstraction (C9) Base Base (Deprotection Agent) Base->Transition Adduct DBF-Base Adduct (Scavenged Byproduct) Base->Adduct Scavenging FreePeptide NH2-Peptide (Ready for Coupling) Transition->FreePeptide Beta-Elimination DBF Dibenzofulvene (DBF) Transition->DBF Releases DBF->Adduct Michael Addition (Trapping)

Caption: The dual role of the deprotection reagent: (1) Base for proton abstraction and (2) Nucleophile for scavenging dibenzofulvene.

Comparative Analysis of Alternatives

Option A: The "Drop-In" Replacement

Reagent: 4-Methylpiperidine (4MP)

  • Best For: Routine synthesis where you want to avoid regulatory paperwork without changing protocols.

  • Performance: 4MP is structurally nearly identical to piperidine.[4][5] Kinetic studies confirm it shares the same pKa (~11.2) and reaction rate.[1][3][5][6][7] It effectively scavenges DBF.

  • Regulatory Status: Non-regulated. No DEA/UN precursor tracking required.

  • Pros: 1:1 replacement; no protocol optimization needed.

  • Cons: Retains the toxicity and stench profile of piperidine.

Option B: The "Safer & Low-Aspartimide" Choice

Reagent: Piperazine [1][7]

  • Best For: Aspartimide-prone sequences (Asp-Gly, Asp-Asn) and safety-conscious labs.

  • Performance: Piperazine is a weaker base (pKa ~9.8). This makes it slower (requires longer reaction times or microwave heating) but significantly reduces base-catalyzed side reactions like aspartimide formation and racemization.

  • Solubility Note: Piperazine is a solid and has poor solubility in pure DMF. It is typically used with 10% Ethanol or in NMP.

  • Pros: Solid (safer handling), cheaper, reduces side reactions.

  • Cons: Slower kinetics; requires solvent modification (EtOH).[3]

Option C: The "Power User" Cocktail

Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + Piperazine

  • Best For: "Difficult" sequences (aggregated peptides) and high-throughput automated synthesis.

  • Performance: DBU is a non-nucleophilic superbase (pKa ~13.5).[8] It removes Fmoc extremely fast (<2 mins). However, because it is non-nucleophilic, it cannot scavenge DBF efficiently on its own. It must be paired with a scavenger (like piperazine).

  • Risk: High basicity increases aspartimide risk significantly.[8]

  • Pros: Extremely fast; breaks up aggregation.

  • Cons: High risk of side reactions; requires acidic buffering (e.g., 0.1M HOBt) for sensitive sequences.

Performance Comparison Data

The following table summarizes experimental data comparing 20% Piperidine against the primary alternatives.

FeaturePiperidine (Control)4-Methylpiperidine Piperazine DBU (2%) / Piperazine (5%)
Deprotection Time 5–10 min5–10 min (Identical)10–20 min (Slower)1–3 min (Very Fast)
pKa (approx) 11.111.29.813.5
Aspartimide Risk ModerateModerateLow High (unless buffered)
Scavenging Ability ExcellentExcellentGoodPoor (Requires additive)
Regulatory Status Controlled UnregulatedUnregulatedUnregulated
Physical State Liquid (Toxic/Stench)Liquid (Toxic/Stench)Solid (Safer)Liquid (Corrosive)

Experimental Protocols

Protocol 1: Standard 4-Methylpiperidine (Drop-In)

Use this for general peptide synthesis to replace piperidine immediately.

  • Preparation: Mix 20 mL of 4-Methylpiperidine with 80 mL of DMF (Dimethylformamide).

  • Workflow:

    • Wash: DMF (3 x 1 min).

    • Deprotection 1: Add 20% 4MP/DMF, shake for 3 minutes . Drain.

    • Deprotection 2: Add fresh 20% 4MP/DMF, shake for 7 minutes . Drain.

    • Wash: DMF (5 x 1 min).

  • Validation: Perform a Kaiser test (ninhydrin) or UV monitoring of the drain (301 nm) to confirm Fmoc removal.

Protocol 2: Low-Aspartimide Piperazine Cocktail

Use this for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.

  • Preparation: Dissolve 10g Piperazine in a mixture of 90 mL DMF and 10 mL Ethanol . (Ethanol aids solubility).[9]

    • Optional: For extremely sensitive sequences, add 0.1 M HOBt to this solution to suppress side reactions further.

  • Workflow:

    • Deprotection 1: Add reagent, shake for 5 minutes . Drain.

    • Deprotection 2: Add fresh reagent, shake for 15 minutes . Drain.

    • Note: If using microwave synthesis, times can be reduced to 3 minutes at 75°C.

Protocol 3: High-Speed DBU/Piperazine

Use for long, hydrophobic, or aggregated peptides.

  • Preparation: Mix 2 mL DBU and 5 mL Piperazine (pre-dissolved) in 93 mL DMF .

  • Workflow:

    • Deprotection: Add reagent, shake for 2 x 2 minutes .

    • Warning: Do not exceed 5 minutes total exposure time to avoid racemization of Cys/His residues.

Decision Matrix: Choosing the Right Base

Use this logic flow to determine the optimal reagent for your specific peptide sequence.

DecisionTree Start Start: Analyze Peptide Sequence AspCheck Contains Asp-Gly, Asp-Asn, or Asp-Ser? Start->AspCheck RegCheck Is Piperidine Restricted/Unavailable? AspCheck->RegCheck No UsePiperazine USE PIPERAZINE (10%) + 0.1M HOBt (Prevents Aspartimide) AspCheck->UsePiperazine Yes (High Risk) AggCheck Is Sequence >30 AA or Highly Aggregated? RegCheck->AggCheck Yes (Restricted) UsePip USE PIPERIDINE (20%) (If permitted & standard) RegCheck->UsePip No (Available) Use4MP USE 4-METHYLPIPERIDINE (20%) (Standard Drop-in) AggCheck->Use4MP No (Standard Seq) UseDBU USE DBU (2%) + PIPERAZINE (High Speed/Power) AggCheck->UseDBU Yes (Difficult Seq)

Caption: Selection logic based on sequence difficulty and regulatory constraints.

References

  • Hachmann, J., & Lebl, M. (2006).[3] Alternative to Piperidine in Fmoc Solid-Phase Synthesis.[1][3][4][5][7][10][11][12] Journal of Combinatorial Chemistry.[3][4] Link

  • Ralhan, K., et al. (2015).[3][4] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[1][3][4][7] RSC Advances.[3] Link

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine.[1][4] Letters in Peptide Science.[4] Link

  • Luna, O., et al. (2016). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.[1][2][3][4][7][10][13] Green Chemistry.[3][4][10][14][15] Link

  • Vergel Galeano, C. F., et al. (2017).[4] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent.[4][5][11] Journal of the Mexican Chemical Society. Link

Sources

Efficacy Comparison of Piperidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Domains: Neurodegeneration (AChE) & Immunology (JAK Kinases)

Executive Summary: The Privileged Piperidine Scaffold

The piperidine heterocycle (hexahydropyridine) is a cornerstone pharmacophore in modern drug discovery, present in over 12 FDA-approved blockbusters. Its ubiquity stems from its conformational flexibility (chair/boat isomers) and its ability to modulate physicochemical properties (logP, pKa ~11).

This guide objectively compares the efficacy of piperidine-based inhibitors across two distinct enzyme classes: Acetylcholinesterase (AChE) and Janus Kinases (JAKs) . We analyze the performance of the standard-of-care (Donepezil, Tofacitinib) against emerging structural derivatives, supported by experimental protocols and mechanistic logic.

Case Study A: Acetylcholinesterase (AChE) Inhibitors

Therapeutic Context: Alzheimer’s Disease (AD).[1][2][3][4] Mechanism: Dual-site binding. The piperidine nitrogen (protonated at physiological pH) engages the Catalytic Anionic Site (CAS) via cation-


 interactions with Trp86, while the benzyl/aryl moiety targets the Peripheral Anionic Site (PAS) .
Comparative Efficacy Data

The following table synthesizes IC


 data comparing the industry standard (Donepezil) against next-generation piperidine hybrids.
Compound ClassSpecific VariantIC

(hAChE)
Selectivity (AChE/BuChE)Mechanistic Advantage
Benzylpiperidine (Standard) Donepezil 14 nM >1000-foldDual binding (CAS + PAS); High brain penetration.
Indanone-Piperidine Hybrid Compound 2d8 nM High5,6-dimethoxy indanone ring enhances

-stacking at PAS.
Benzylpyridinium Salt Compound 116b110 nMLowMimics piperidine charge but lacks conformational adaptability.
Phthalimide-Piperidine Compound 4b16,420 nMModerateBulky phthalimide group causes steric clash in the gorge.

Analysis:

  • Superiority of Indanone Hybrids: Compound 2d outperforms Donepezil (8 nM vs 14 nM) due to the electron-donating methoxy groups on the indanone ring, which strengthen the interaction with Trp286 at the PAS.

  • The "Salt" Limitation: Benzylpyridinium salts (116b), while easier to synthesize, show a 10-fold drop in potency. The permanent positive charge improves CAS binding but hinders blood-brain barrier (BBB) permeability compared to the tertiary amine of piperidine.

Mechanistic Visualization

The following diagram illustrates the dual-site binding mode critical for high-efficacy inhibition.

AChE_Binding_Mechanism Inhibitor Piperidine Inhibitor (Donepezil/2d) Gorge Active Site Gorge (20 Å deep) Inhibitor->Gorge Enters CAS Catalytic Anionic Site (Trp86, Glu202) Effect Inhibition of ACh Hydrolysis CAS->Effect Blocks Catalytic Triad PAS Peripheral Anionic Site (Trp286, Tyr72) PAS->Effect Steric Blockade Gorge->CAS Piperidine N+ (Cation-Pi Interaction) Gorge->PAS Indanone/Benzyl Moiety (Pi-Pi Stacking)

Figure 1: Dual-site binding mechanism of piperidine-based inhibitors within the AChE gorge.

Experimental Protocol: Optimized Ellman’s Assay

To validate the efficacy data above, use this self-validating protocol. Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form yellow TNB (absorbance max 412 nm).

Reagents & Setup
  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical: pH < 7.5 reduces DTNB reactivity).

  • Substrate: 0.5 mM Acetylthiocholine iodide (ATCh).

  • Chromogen: 0.3 mM DTNB.

  • Enzyme: Human Recombinant AChE (0.05 U/mL final).

Step-by-Step Workflow
  • Blanking: Prepare a "Substrate Blank" (Buffer + DTNB + ATCh) to correct for non-enzymatic hydrolysis.

  • Inhibitor Incubation:

    • Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (various concentrations).

    • Control: Use 20 µL Buffer instead of Inhibitor for 100% Activity.

    • Incubate: 15 minutes at 25°C (Allows equilibrium binding).

  • Reaction Initiation: Add 20 µL of DTNB/ATCh mixture.

  • Kinetic Measurement: Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

  • Calculation:

    
    
    

Ellman_Assay_Workflow Start Start Assay Incubation Incubate Enzyme + Inhibitor (15 min @ 25°C) Start->Incubation Add_Substrate Add ATCh + DTNB Incubation->Add_Substrate Reaction Enzymatic Hydrolysis ATCh -> Thiocholine Add_Substrate->Reaction Color_Gen Colorimetric Reaction Thiocholine + DTNB -> TNB (Yellow) Reaction->Color_Gen Read Measure Absorbance (412 nm, Kinetic Mode) Color_Gen->Read

Figure 2: Workflow for the Ellman's Assay to determine AChE inhibition efficacy.[5]

Case Study B: Janus Kinase (JAK) Inhibitors

Therapeutic Context: Rheumatoid Arthritis, Autoimmune Disorders. Mechanism: ATP-Competitive Inhibition. The piperidine ring in Tofacitinib is solvent-exposed but critical for solubility and pharmacokinetic profile, while the pyrrolopyrimidine core anchors to the hinge region.

Comparative Profile: Tofacitinib vs. Analogs

Tofacitinib is a Type I inhibitor.[6] The piperidine moiety is functionalized with a methyl group and a cyanoacetamide tail.

FeatureTofacitinib (Piperidine-based)Ruxolitinib (Cyclopentane-based)Structural Insight
JAK Selectivity JAK3 > JAK1 >> JAK2JAK1/JAK2Piperidine orientation favors JAK3's specific Cys residue.
Binding Mode Hinge Binder (Glu903/Leu905)Hinge BinderPiperidine ring improves solubility compared to cyclopentane.
Metabolic Stability ModerateHighPiperidine N-oxidation is a metabolic soft spot.
Pathway Interference

Inhibition of JAK prevents the phosphorylation of STAT proteins, halting the transcription of inflammatory cytokines.

JAK_STAT_Pathway Cytokine Cytokine (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Auto-phosphorylation) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Tofa Tofacitinib (Inhibitor) Tofa->JAK Inhibits (ATP Competition) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates

Figure 3: Mechanism of action for Tofacitinib within the JAK-STAT signaling pathway.

Strategic Recommendations

  • For Neuro Drug Design:

    • Prioritize Indanone-Piperidines: The data supports replacing the benzyl group of Donepezil with a dimethoxy-indanone moiety (Compound 2d) to gain sub-10 nM potency.[7]

    • Avoid Quaternary Salts: While potent in vitro, benzylpyridinium salts fail in vivo due to poor BBB penetration.

  • For Kinase Inhibitor Design:

    • Solvent Exposure: Use the piperidine ring to project solubilizing groups (like the cyanoacetamide in Tofacitinib) out of the ATP pocket towards the solvent front. This improves oral bioavailability without disrupting the hinge binding.

References

  • Comparison of Donepezil Derivatives: Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride. Frontiers in Chemistry.

  • Indanone-Piperidine Potency: Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy. ACS Chemical Neuroscience.

  • Tofacitinib Binding Mechanism: Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega.[8]

  • Ellman's Assay Protocol: AChE activity assay by Ellman method. ResearchGate Protocol.

  • Piperidine Scaffold Review: Piperidine-containing drugs and recently studied analogs. PubMed.

Sources

Comparative Guide: Mass Spectrometry Analysis of N-Protected Piperidine Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-protected piperidine acids (e.g., N-Boc-piperidine-4-carboxylic acid) are critical chiral building blocks in peptide synthesis and peptidomimetic drug design. However, their analysis presents a distinct "false negative" risk.[1]

Standard generic methods often fail because the labile N-protecting group (Boc, Fmoc) undergoes rapid in-source fragmentation in positive electrospray ionization (ESI+), leading to a disconnect between the parent mass and the observed spectrum. This guide compares the standard Positive Mode ESI against the superior Negative Mode ESI and APCI alternatives, providing a validated protocol to ensure data integrity.

Part 1: The Analytical Challenge

The core difficulty lies in the chemical conflict between the protecting group and the ionization method .

  • The Piperidine Ring: A secondary amine, usually highly basic.

  • The Protecting Group (e.g., Boc): Reduces basicity and is thermally/acid labile.

  • The Carboxylic Acid: Acidic, ionizable in high pH.

In a standard high-throughput screening (HTS) environment using generic acidic mobile phases (0.1% Formic Acid) and ESI+, the protonated molecule


 is often unstable. The detector sees the de-protected fragment, leading researchers to incorrectly assume their synthesis failed or the starting material is impure.

Part 2: Comparative Analysis of Ionization Modes

The following table contrasts the three primary approaches for analyzing N-Boc-piperidine-4-carboxylic acid (MW ~229 Da).

Table 1: Ionization Source Performance Comparison
FeatureMethod A: ESI (Positive) Method B: APCI (Positive) Method C: ESI (Negative)
Primary Ion Observed

(Fragment)

(Fragment)

(Parent)
Adduct Formation High (

,

)
LowLow
Sensitivity High (for the fragment)MediumHigh (for the parent)
Thermal Degradation Moderate (Source dependent)High (Corona discharge heat) Low
Mobile Phase Req. Acidic (Formic/TFA)Acidic/NeutralBasic (Ammonium Acetate)
Verdict Risky (False negatives common)Not Recommended (Too harsh)Recommended (Gold Standard)
Detailed Analysis
1. The Failure of Positive Mode (ESI+)

In ESI+, the tert-butyloxycarbonyl (Boc) group is acid-labile. Even without collision energy (in the source), the excess protons from the mobile phase catalyze the cleavage of the tert-butyl group.

  • Observation: You expect

    
     230. You see 
    
    
    
    130 (Piperidine acid) or
    
    
    174 (loss of t-butyl).
  • Consequence: The "Sodium Adduct Trap."[1] Often, the only intact signal is

    
     (
    
    
    
    252). While stable, sodium adducts do not fragment well in MS/MS, making structural confirmation difficult [1].
2. The Stability of Negative Mode (ESI-)

By switching to a basic mobile phase (pH > 7), we deprotonate the carboxylic acid (


).
  • Mechanism: The N-Boc group remains unprotonated and stable.

  • Result: A clean, intense peak at

    
     228.
    
  • Selectivity: Few matrix interferences ionize in negative mode compared to positive mode, increasing the signal-to-noise ratio (S/N) for the target acid [2].

Part 3: Mechanism of Failure & Success

To understand why the protocol below is necessary, we must visualize the competing pathways.

Diagram 1: Fragmentation & Ionization Pathways

G cluster_pos ESI Positive Mode (Acidic pH) cluster_neg ESI Negative Mode (Basic pH) Parent N-Boc-Piperidine Acid (MW 229) Protonated [M+H]+ (m/z 230) Parent->Protonated + H+ Deprotonated [M-H]- (m/z 228) Parent->Deprotonated - H+ (pH 8) Fragment Loss of Boc [M+H-100]+ (m/z 130) Protonated->Fragment In-Source Decay Adduct Sodium Adduct [M+Na]+ (m/z 252) Protonated->Adduct + Na+ Stable Stable Detection Quantifiable Deprotonated->Stable MS1 Scan

Caption: Comparative ionization pathways. Note the instability in Positive Mode leading to fragmentation, contrasted with the direct stability in Negative Mode.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a "polarity switching" step to confirm identity using both the stable anion and the characteristic fragment cation.

Chromatographic Conditions (UHPLC)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Why: C18 provides sufficient retention for the hydrophobic Boc group, separating it from polar salts.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8 - 7.0).

    • Critical: Do not use Formic Acid. The ammonium buffer supports negative ionization while providing a source of protons/ammonium for positive mode confirmation if needed.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (Triple Quad or Q-TOF)
  • Scan Type: Polarity Switching (Pos/Neg).[1]

  • Source Temp: 300°C (Lower than standard 350°C to minimize thermal degradation).

  • Capillary Voltage:

    • Positive: 3500 V

    • Negative: 2500 V (Negative mode often requires lower voltage to prevent discharge).

  • Cone Voltage / Fragmentor: Set low (e.g., 10-20 V) to preserve the parent ion.

Step-by-Step Workflow

Workflow Start Sample Prep (Dissolve in 50:50 MeOH:H2O) LC LC Separation (Ammonium Acetate Buffer) Start->LC Split Polarity Switching Source LC->Split NegMode Negative Mode (-) Target: [M-H]- (228) Split->NegMode Scan 1 PosMode Positive Mode (+) Target: [M+Na]+ (252) Fragment: 130 Split->PosMode Scan 2 Decision Data Correlation NegMode->Decision PosMode->Decision Result Confirmed ID Decision->Result Match Parent (Neg) + Fragment (Pos)

Caption: Dual-polarity workflow ensures detection of the parent mass (Negative) while using fragmentation patterns (Positive) for structural confirmation.

Part 5: Troubleshooting & Optimization

Issue: "I only see the mass of the de-protected amine."
  • Cause: In-source fragmentation (ISF) is too high.

  • Fix:

    • Switch to Negative Mode immediately.[1]

    • If restricted to Positive Mode, lower the Fragmentor/Cone Voltage by 50%.

    • Lower the Desolvation Temperature .

Issue: "Low Sensitivity in Negative Mode."
  • Cause: Mobile phase pH is too low (acidic).

  • Fix: Ensure you are using Ammonium Acetate or Ammonium Bicarbonate . Do not use Formic Acid or TFA in negative mode for this application; it suppresses ionization of the carboxylic acid [3].

Issue: "Signal is split between Na, K, and H adducts."
  • Cause: Glassware contamination or high salt content.[1]

  • Fix: Use plastic vials (polypropylene) instead of glass to reduce sodium leaching. Switch to APCI if the compound is thermally stable enough (rare for Boc), as APCI rarely forms sodium adducts [4].

References

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Technical Support. 2

  • Piraud, M., et al. (2003).[3] ESI-MS/MS analysis of underivatised amino acids: fragmentation study in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry. 3

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. 4

  • AxisPharm. Electrospray and APCI Mass Analysis Comparison. 5

Sources

Comparative review of synthetic routes to (R)-2-(aminomethyl)-1-N-Boc-piperidine

[1][2]

Executive Summary

Product: (R)-2-(aminomethyl)-1-N-Boc-piperidine CAS: 683233-14-9 (HCl salt), 144222-22-0 (Racemic/General) Significance: A critical chiral diamine scaffold used in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1][2] The (R)-enantiomer often confers superior binding affinity compared to the (S)-isomer or racemate.[1]

This guide objectively compares the three dominant synthetic methodologies available to researchers. While catalytic asymmetric hydrogenation represents the frontier of atom economy, the Chiral Pool approach (via Pipecolic Acid) remains the "Gold Standard" for laboratory-scale reliability due to its high enantiomeric excess (ee >99%) and predictable scalability. The Classical Resolution route is presented as the cost-effective alternative for multi-kilogram campaigns.[1]

Comparative Analysis of Synthetic Routes

FeatureRoute A: Chiral Pool (Pipecolic Acid)Route B: Classical ResolutionRoute C: Asymmetric Hydrogenation
Starting Material (R)-Pipecolic Acid (High Cost)2-Cyanopyridine (Low Cost)2-Aminomethylpyridine (Low Cost)
Step Count 4-5 Linear Steps3 Steps + Recrystallization2 Steps
Enantiomeric Excess Excellent (>99%)Variable (90-98% requires rework)Good (90-95% catalyst dependent)
Scalability High (Linear scale-up)Very High (Industrial standard)Moderate (High pressure/Catalyst cost)
Key Risk Reduction safety (LAH/BH3)Yield loss (Max 50% without recycling)Catalyst poisoning/Leaching
Overall Rating Recommended for R&D/Pilot Recommended for Manufacturing Emerging Technology

Route 1: The "Gold Standard" – Chiral Pool Synthesis

Source: (R)-Pipecolic Acid Mechanism: Amide Formation followed by Reduction.[1]

This route is preferred for medicinal chemistry applications where enantiopurity is non-negotiable.[1] By starting with the naturally occurring chiral center of (R)-Pipecolic acid, the stereochemistry is "locked in" from the start, provided racemization is avoided during the activation steps.

Detailed Workflow
  • N-Protection: (R)-Pipecolic acid is protected with Boc₂O.[1][3]

  • Amide Activation: The carboxylic acid is converted to a primary amide. This is the critical step; using a mixed anhydride method (Isobutyl chloroformate) at low temperature (-15°C) minimizes racemization compared to thermal dehydration.[1]

  • Reduction: The primary amide is reduced to the primary amine. Borane-Dimethyl Sulfide (

    
    ) is preferred over Lithium Aluminum Hydride (LAH) as it is chemoselective and less likely to strip the Boc group under controlled conditions, though LAH can be used if the Boc group is re-applied or if low temperature is strictly maintained.
    
Graphviz Pathway (Route 1)[1]

PipecolicRouteStart(R)-Pipecolic AcidStep1N-Boc Protection(Boc2O, NaOH)Start->Step1Inter1(R)-N-Boc-Pipecolic AcidStep1->Inter1Step2Mixed Anhydride Activation(IBCF, NMM, NH3)Inter1->Step2-15°C to prevent racemizationInter2(R)-N-Boc-PipecolamideStep2->Inter2Step3Amide Reduction(BH3·DMS or LAH)Inter2->Step3Critical StepProduct(R)-2-(aminomethyl)-1-N-Boc-piperidineStep3->Product

Figure 1: Step-wise synthesis from (R)-Pipecolic Acid. The red node indicates the high-risk reduction step.[1]

Route 2: The "Industrial Workhorse" – Classical Resolution

Source: 2-Cyanopyridine or 2-(Aminomethyl)pyridine Mechanism: Heterogeneous Hydrogenation + Diastereomeric Salt Formation.[1]

For multi-kilogram synthesis, the cost of (R)-Pipecolic acid becomes prohibitive. This route utilizes cheap pyridine derivatives.[1] The pyridine ring is fully hydrogenated to the piperidine (yielding a racemate), which is then resolved using a chiral acid.

Key Optimization: The Resolving Agent

While various acids exist, Di-benzoyl-L-tartaric acid (L-DBTA) has shown the highest efficiency for resolving 2-substituted piperidines.[1]

  • Process: The racemate is mixed with 0.5 - 1.0 equivalents of L-DBTA in methanol or ethanol.[1]

  • Result: The (R)-amine forms a less soluble diastereomeric salt which crystallizes out.[1] The (S)-amine remains in the mother liquor.

Graphviz Pathway (Route 2)

ResolutionRouteStart2-CyanopyridineHydroHydrogenation(H2, PtO2 or Rh/C)Start->HydroRacemateRacemic 2-(aminomethyl)piperidineHydro->RacemateResolveResolution(L-Dibenzoyl Tartaric Acid)Racemate->ResolveCrystals(R)-Amine · L-DBTA Salt(Precipitate)Resolve->CrystalsSelective CrystallizationLiquor(S)-Amine · L-DBTA Salt(Solution)Resolve->LiquorFreeBaseFree Basing(NaOH)Crystals->FreeBaseProtectBoc ProtectionFreeBase->ProtectProduct(R)-2-(aminomethyl)-1-N-Boc-piperidineProtect->Product

Figure 2: Industrial resolution workflow.[1] The yellow node represents the racemic intermediate requiring separation.

Experimental Protocol: Route 1 (Preferred)

Objective: Synthesis of (R)-2-(aminomethyl)-1-N-Boc-piperidine from (R)-N-Boc-pipecolic acid.

Step 1: Preparation of (R)-N-Boc-Pipecolamide[1]
  • Dissolution: Dissolve (R)-N-Boc-pipecolic acid (10.0 g, 43.6 mmol) in dry THF (100 mL) under nitrogen.

  • Activation: Cool to -15°C (ice/salt bath). Add N-methylmorpholine (NMM, 1.1 eq).[1]

  • Anhydride Formation: Dropwise add isobutyl chloroformate (1.1 eq).[1] Stir for 15 minutes. Note: Maintain temp < -10°C to prevent racemization.

  • Ammonolysis: Bubble ammonia gas (

    
    ) into the solution for 30 minutes OR add a solution of 0.5M ammonia in dioxane (excess).
    
  • Work-up: Allow to warm to RT. Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.[4] Dry over Na2SO4 and concentrate.

    • Checkpoint: Solid white product expected.[1] Yield ~90%.[1]

Step 2: Reduction to Amine

Safety Alert: Borane reagents generate hydrogen gas.[1] Perform in a well-ventilated fume hood.

  • Setup: Dissolve the amide (5.0 g) in dry THF (50 mL).

  • Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (

    
    , 2M in THF, 3.0 eq) dropwise.
    
  • Reflux: Heat to reflux for 3-4 hours. Monitor by TLC (disappearance of amide).[1]

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane.

  • Work-up: Concentrate the solvent. The residue is often a boron-amine complex.[1] Reflux in Ethanol with a catalytic amount of iodine or HCl (careful with Boc stability) to break the complex.

  • Purification: Neutralize, extract into DCM. Purify via column chromatography (DCM/MeOH/NH4OH).

References

  • Synthesis from Pipecolic Acid Derivatives

    • Methodology: Detailed protocols for converting N-Boc amino acids to amino-alcohols and diamines.
    • Source:[1]

  • Resolution of Piperidine Derivatives

    • Methodology: Use of tartaric acid derivatives for resolving racemic piperidines.[1]

    • Source:

  • Asymmetric Hydrogenation Approaches

    • Methodology: Catalytic hydrogenation of pyridine salts.[1]

    • Source:[1]

  • Safety & Handling (SDS)

    • Data: GHS Classification and handling of tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate.[1]

    • Source:

Validation of Enantiopurity for Chiral Piperidine Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Stakes

Piperidine scaffolds are ubiquitous in modern pharmacopeia (e.g., paroxetine, methylphenidate, tofacitinib). However, the basic secondary amine functionality presents a unique analytical challenge: severe peak tailing due to silanol interactions and low stereochemical stability in certain environments.

Validating the enantiopurity of these compounds is not merely a box-checking exercise; it is a safety mandate. A 99.0% enantiomeric excess (ee) might be acceptable for early discovery, but late-stage development requires >99.9% certainty. This guide objectively compares the two dominant validation methodologies—Chiral Chromatography (HPLC/SFC) and NMR Spectroscopy —providing optimized protocols that address the specific chemical behavior of the piperidine ring.

Methodology Landscape: Comparative Analysis

The following table synthesizes performance metrics based on current industrial standards.

FeatureChiral HPLC (Normal Phase) Chiral SFC (Supercritical Fluid) NMR (Mosher's Acid Derivatization)
Primary Utility QC Release, Impurity ProfilingHigh-Throughput Screening, PrepAbsolute Config. Assignment, Quick Purity Check
Sensitivity (LOQ) High (< 0.05% impurity)Moderate to High (< 0.1% impurity)Low (~1-2% impurity limit)
Analysis Time 20–40 mins5–10 mins (3-5x faster)> 1 hour (synthesis + acquisition)
Solvent Consumption High (Hexane/IPA)Low (CO₂/MeOH)Low (Deuterated solvents)
Piperidine Specifics Requires basic additives (DEA) to prevent tailing.Excellent for basic amines; CO₂ acts as mild acid.Requires derivatization of the amine.
Cost per Sample ModerateLow (after capital investment)High (Reagents + NMR time)

Strategic Method Selection

Before initiating benchwork, use this logic flow to select the appropriate validation tool.

MethodSelection Start Start: Chiral Piperidine Sample IsReferenceAvailable Is Enantiopure Reference Available? Start->IsReferenceAvailable Purpose Primary Goal? IsReferenceAvailable->Purpose Yes NMR Method: NMR w/ Mosher's Acid (Config. Assignment) IsReferenceAvailable->NMR No (Need Absolute Config) HPLC Method: Chiral HPLC/SFC (Quantification) Purpose->HPLC Purity Validation (>99.5%) Purpose->NMR Rough Estimate (<98%) HPLC_Details Critical: Use Polysaccharide Column + 0.1% Diethylamine (DEA) HPLC->HPLC_Details Piperidine Specifics

Figure 1: Decision matrix for selecting enantiopurity validation methods based on sample constraints and data requirements.

Deep Dive: Chiral HPLC/SFC Protocol

The Gold Standard for Quantification

For piperidines, the interaction between the basic nitrogen and the residual silanol groups on the silica support causes peak broadening. This must be suppressed to achieve baseline resolution.

The "Memory Effect" Warning

Crucial Insight: Basic additives like diethylamine (DEA) adsorb strongly to the stationary phase. Once a column is used with a basic additive, it often retains a "memory" of that state.[1]

  • Best Practice: Dedicate specific columns (e.g., a "Basic Chiralpak AD-H") solely for amine analysis. Do not switch back and forth between acidic (TFA) and basic (DEA) mobile phases on the same column.

Optimized Experimental Protocol (HPLC)[2]

Objective: Achieve baseline separation (Resolution


) of piperidine enantiomers.

Materials:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).

  • Additive: Diethylamine (DEA) or Butylamine.

Step-by-Step Workflow:

  • System Preparation:

    • Flush the HPLC system with 100% IPA to remove any previous aqueous buffers.

    • Pre-conditioning: Equilibrate the column with Mobile Phase containing 0.1% DEA for at least 60 minutes. This saturates the active silanol sites.

  • Mobile Phase Formulation:

    • Standard Screen: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

    • Note: The 0.1% DEA is critical. Without it, the piperidine peak will tail, potentially masking the minor enantiomer.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase (without DEA) at 0.5 mg/mL.

    • Self-Validation Step: Inject a racemic mixture first to establish the separation window. If

      
      , switch to an immobilized column (e.g., Chiralpak IC) and try Dichloromethane/Methanol mixtures.
      
  • Data Acquisition:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210–230 nm (Piperidines have weak UV absorbance; maximize signal-to-noise).

  • Calculation:

    
    
    Where 
    
    
    
    is the area under the peak.

Alternative Approach: NMR Spectroscopy

The Solution for Absolute Configuration

When no reference standard exists, or when the compound lacks a chromophore for UV detection, NMR using Chiral Derivatizing Agents (CDAs) is the method of choice.

Mechanism: Mosher's Acid

Reaction of the chiral secondary amine (piperidine) with enantiopure


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl, Mosher's Acid Chloride) creates diastereomeric amides. These diastereomers exhibit distinct chemical shifts in

H and

F NMR.
Experimental Protocol

Objective: Determine ee and absolute configuration via


F NMR.

Step-by-Step Workflow:

  • Derivatization:

    • In a small vial, mix:

      • 10 mg Chiral Piperidine sample.

      • 1.5 equivalents (R)-(-)-MTPA-Cl.

      • 2.0 equivalents Triethylamine (TEA) or Pyridine (as base scavenger).

      • 0.5 mL dry Dichloromethane (DCM).

    • Stir at room temperature for 1 hour. Monitor via TLC.

  • Workup (Miniaturized):

    • Quench with 0.5 mL saturated NaHCO₃.

    • Extract the organic layer and pass through a small plug of anhydrous Na₂SO₄ directly into an NMR tube.

    • Evaporate solvent and reconstitute in CDCl₃.

  • Analysis (

    
    F NMR): 
    
    • Acquire

      
      F NMR (proton-decoupled).
      
    • The -CF₃ group on the Mosher moiety is highly sensitive to the chiral environment.

    • Result: You will see two singlets (one for the R,R diastereomer, one for the R,S).

    • Integrate the peaks to calculate ee.

  • Configuration Assignment:

    • Use the Mosher Model : Analyze the

      
       (
      
      
      
      H shifts) to deduce the spatial arrangement of substituents, thereby assigning the absolute configuration (R or S) of the piperidine carbon.

Validation Framework (ICH Q2)

To ensure the method is "Trustworthy" (the T in E-E-A-T), it must be validated against ICH Q2(R2) guidelines.

ValidationWorkflow cluster_0 Critical Acceptance Criteria Specificity Specificity (Racemate Resolution) LOD_LOQ Sensitivity (LOD/LOQ) Specificity->LOD_LOQ Linearity Linearity (0.1% - 120% level) LOD_LOQ->Linearity Robustness Robustness (Flow/Temp/Additive) Linearity->Robustness Criteria Resolution > 2.0 Recovery 98-102% %RSD < 2.0% Robustness->Criteria

Figure 2: Validation workflow aligning with ICH Q2(R2) requirements for chiral purity assays.

Key Validation Parameters for Piperidines:

  • Specificity: Must demonstrate no interference from synthesis precursors.

  • Linearity: Critical for the minor enantiomer. The method must be linear at low concentrations (e.g., 0.05% to 1.0% of target).

  • Robustness: Small changes in DEA concentration (e.g., 0.08% vs 0.12%) should not destroy resolution.

References

  • Stringham, R. W., et al. (2004).[1] "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality, 16(8), 493-498. Link

  • Bolchi, C., et al. (2018).[2] "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition..." Amino Acids, 50(12), 1759-1767.[2] Link

  • Chimalakonda, K. R., et al. (2012).[3][4] "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." American Journal of Analytical Chemistry, 3, 478-483.[3][4] Link

  • BenchChem. (2025). "Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds." Link

  • Sigma-Aldrich. "Chiral HPLC Columns: Mobile Phase Modifiers & Additives." Technical Guide. Link

Sources

Technical Guide: 4-Methylpiperidine as a Substitute for Piperidine in SPPS

[1]

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the deprotection of the N-α-Fmoc group is traditionally achieved using Piperidine .[1][2] However, the classification of piperidine as a DEA List I Chemical (due to its use as a precursor for fentanyl and phencyclidine) has created significant regulatory and supply chain bottlenecks.

4-Methylpiperidine (4-MP) has emerged as the premier "drop-in" replacement. It offers a nearly identical pKa (~11.[3]2) and reaction profile while bypassing the regulatory restrictions associated with piperidine. This guide evaluates 4-MP’s performance, kinetics, and side-reaction profile, providing a validated protocol for its implementation in high-throughput and research-scale peptide synthesis.

Regulatory & Supply Chain Context (The "Why")

The primary driver for switching to 4-MP is logistical, not chemical. Understanding the regulatory landscape is essential for project planning.

FeaturePiperidine4-Methylpiperidine (4-MP)
DEA Status (USA) List I Chemical (Controlled)Non-Regulated
Supply Chain Restricted; requires end-user verificationOpen; standard chemical procurement
Documentation Extensive record-keeping requiredStandard GLP/GMP logging
Cost Volatile (due to compliance costs)Stable / Comparable

Strategic Insight: While 4-MP is chemically similar, it is not a controlled drug precursor.[4] This allows for bulk storage and streamlined purchasing without the need for secure cages or DEA audits.

Chemical & Kinetic Comparison

To validate 4-MP as a substitute, we must compare its ability to drive the E1cB (Elimination Unimolecular conjugate Base) mechanism required for Fmoc removal.

Physicochemical Properties[2][6][7]
PropertyPiperidine4-MethylpiperidineImpact on SPPS
Structure Cyclic secondary amineMethylated cyclic secondary amine4-MP has slight steric bulk at C4.
pKa (Conj. Acid) 11.22~11.23Identical basicity ensures similar deprotonation capability.
Boiling Point 106 °C124 °C4-MP is less volatile, reducing vapor pressure in automated synthesizers.
Density 0.862 g/mL0.838 g/mLMinor adjustment required for liquid handling robots.
Reaction Mechanism

Both bases function via the same mechanism. The base abstracts the acidic proton from the fluorenyl ring (C9), leading to β-elimination of dibenzofulvene (DBF).

FmocMechanismcluster_0Kinetic NoteFmocFmoc-Peptide-ResinIntermediateCarbanion IntermediateFmoc->IntermediateProton Abstraction(Base: 4-MP or Pip)ProductsFree Amine-Resin+ Dibenzofulvene (DBF)Intermediate->Productsβ-Elimination(Fast)AdductDBF-Base Adduct(Scavenged)Products->AdductMichael Addition(Scavenging DBF)Note4-MP exhibits identical E1cB mechanism.Steric bulk at C4 does NOT hinderproton abstraction at C9.

Figure 1: The mechanism of Fmoc removal is conserved between Piperidine and 4-MP.

Experimental Performance & Protocols

Deprotection Efficiency

Experimental data indicates that 4-MP is a fully equivalent deprotection reagent for standard sequences.

  • Standard Peptides (<20 AA): No statistically significant difference in purity or yield.

  • Difficult Sequences: In sequences prone to aggregation (beta-sheet formation), 4-MP performs comparably to piperidine.

  • Kinetics: While pKa is similar, some studies suggest 4-MP can be slightly slower in specific solvents (e.g., EtOAc), but in DMF (the standard SPPS solvent), the kinetics are effectively identical.

Validated Protocol: Standard Fmoc Removal

This protocol is designed for batch or automated synthesis using 4-MP.

Reagents:

  • Deprotection Cocktail: 20% (v/v) 4-Methylpiperidine in DMF.[5]

  • Optional (for difficult sequences): Add 0.1 M OxymaPure to suppress racemization (see Section 5).

Workflow:

  • Drain reaction vessel.

  • Wash: DMF (3 x 1 min).

  • Deprotection 1 (Initial): Add 20% 4-MP/DMF. Agitate for 3 minutes . Drain.

    • Purpose: Removes bulk Fmoc and scavenges generated dibenzofulvene.

  • Deprotection 2 (Completion): Add 20% 4-MP/DMF. Agitate for 12 minutes . Drain.

    • Purpose: Drives reaction to completion (>99%).

  • Wash: DMF (5 x 1 min) to remove all traces of base.

  • QC Check: UV monitoring of the drain (monitoring DBF adduct at 301 nm) or Chloranil test.

Side Reaction Profile: Aspartimide Formation[2][9][10][11][12]

A critical concern in SPPS is Aspartimide formation , particularly in Asp-Gly, Asp-Asn, or Asp-Ser sequences. This occurs when the base catalyzes the attack of the backbone nitrogen on the aspartic acid side chain ester.

Comparison Data
  • Piperidine: High risk of aspartimide formation due to strong basicity and small steric profile.

  • 4-Methylpiperidine:

    • Theory: The methyl group at C4 adds steric bulk, which should theoretically reduce the base's ability to catalyze the specific intramolecular cyclization required for aspartimide formation.

    • Reality: Experimental data shows 4-MP is comparable to piperidine regarding aspartimide risk. It is not a cure-all.

    • Mitigation: If aspartimide is a major concern for a specific sequence, switching to 4-MP alone is insufficient. You must use Fmoc-Asp(OMpe)-OH (bulky side chain protection) or add 0.1 M Formic Acid or OxymaPure to the deprotection cocktail.

DecisionTreeStartSelect Deprotection StrategySeqCheckDoes sequence containAsp-Gly, Asp-Asn, or Asp-Ser?Start->SeqCheckStandardStandard SequenceSeqCheck->StandardNoDifficultAspartimide ProneSeqCheck->DifficultYesActionStdUse 20% 4-MP in DMF(Standard Protocol)Standard->ActionStdActionDiffUse 20% 4-MP + 0.1M OxymaPureORUse Fmoc-Asp(OMpe)-OHDifficult->ActionDiff

Figure 2: Decision matrix for handling aspartimide-prone sequences with 4-MP.

Safety & Handling

Do not mistake "unregulated" for "safe." 4-MP shares the hazardous properties of its parent compound.

  • Flammability: 4-MP is a flammable liquid (Flash point ~24°C).

  • Corrosivity: Causes severe skin burns and eye damage.

  • Toxicity: While some studies suggest slightly lower acute toxicity than piperidine, it must be handled in a fume hood with full PPE (gloves, goggles, lab coat).

  • Disposal: Dispose of as halogen-free organic solvent waste (amine-containing).

Conclusion

4-Methylpiperidine is a validated, high-performance substitute for piperidine in Fmoc SPPS. It offers:

  • Regulatory Freedom: Eliminates DEA List I compliance burdens.

  • Chemical Equivalence: Identical pKa and reaction mechanism ensure no loss in deprotection efficiency for standard peptides.

  • Cost Stability: Avoids the price volatility of controlled substances.

Recommendation: Laboratories currently using piperidine should transition to 4-Methylpiperidine for all routine synthesis. For sequences highly prone to aspartimide formation, 4-MP should be used in conjunction with standard mitigation strategies (OxymaPure additives or bulky protecting groups), just as one would with piperidine.

References

  • Evaluation of 4-methylpiperidine as a substitute for piperidine in Fmoc solid phase peptide synthesis. Source: SciELO / J. Mex. Chem. Soc. [Link][6][7]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Source: ACS Publications (Journal of Combinatorial Chemistry) [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: MDPI (Molecules) [Link]

  • Designation of 4-Piperidone as a List I Chemical (Context on Piperidine Regulation). Source: Federal Register / DEA [Link]

Comparative Guide: Dudley Reagents for Carboxylic Acid Protection

[1]

Executive Summary: The "Neutrality" Gap

In complex total synthesis and drug development, the protection of carboxylic acids is a pivotal checkpoint. Traditional methods often force a compromise: Fischer esterification requires harsh acidity and heat; Steglich coupling (DCC/DMAP) operates under milder conditions but generates difficult-to-remove urea byproducts; Diazomethane is chemically ideal but operationally hazardous (explosive/toxic).

Dudley Reagents (specifically Bn-OPT and its variants like PMB-OPT ) bridge this gap. They offer a thermal, neutral alkylation platform that is chemically stable, non-explosive, and operationally simple. This guide provides a technical comparison of these reagents against classical methods, supported by mechanistic insights and experimental protocols.

The Chemical Problem & The Dudley Solution

The Mechanism: Signal-to-Noise Ratio

The core innovation of the Dudley reagent is its ability to decouple the activation step from the protection step. Unlike acid chlorides (which are highly reactive electrophiles susceptible to hydrolysis), Bn-OPT is a stable salt.

Upon heating, the reagent undergoes a thermal decomposition (

Key Advantage: The byproduct, 1-methyl-2-pyridone , is non-nucleophilic and water-soluble, making purification trivial (often just an aqueous wash).

Diagram 1: Mechanistic Pathway (Bn-OPT)

The following diagram illustrates the thermal activation and "self-scavenging" nature of the reaction.

DudleyMechanismReagentDudley Reagent(Bn-OPT)HeatThermal Activation(>83°C)Reagent->HeatInterReactive Ion Pair[Bn+ ... OPT-]Heat->InterDecompositionProductBenzyl Ester(R-COOBn)Inter->ProductByproduct1-Methyl-2-pyridone(Wash away)Inter->ByproductLeaving GroupSubstrateCarboxylic Acid(R-COOH)BaseBase(Et3N)Substrate->BaseDeprotonationBase->InterCarboxylate Attack

Caption: Thermal decomposition of Bn-OPT releases a reactive benzyl cation equivalent, intercepted by the carboxylate.[1] The pyridone byproduct is inert.

Comparative Analysis: Dudley vs. Classical Methods

The following table contrasts the Dudley Reagent (Bn-OPT) with standard industry alternatives for benzylation/esterification.

FeatureDudley Reagent (Bn-OPT) Fischer Esterification Steglich (DCC/DMAP) Diazomethane
pH Conditions Neutral / Mildly Basic Strongly AcidicNeutral / BasicNeutral
Reversibility Irreversible Reversible (Equilibrium)IrreversibleIrreversible
Byproducts Pyridone (Water soluble)WaterDicyclohexylurea (Insoluble solid)

gas
Atom Economy Moderate (Loss of pyridone)HighLow (Large coupling agent)High
Safety Profile Stable Solid Corrosive AcidSensitizer (DCC)Explosive/Toxic
Acid Sensitivity Excellent Tolerance Poor ToleranceGood ToleranceExcellent Tolerance
Steric Bulk High (Thermal drive)LowModerateHigh
Analysis of Variants: Bn-OPT vs. PMB-OPT vs. tBu-OPT

While Bn-OPT (Benzyl protection) is the flagship, the chemistry extends to other protecting groups.

  • Bn-OPT (Benzyl):

    • Status: Commercially available, bench-stable solid.[2][3]

    • Use: Standard protection of acids/alcohols.

    • Performance: High yields (>90%) for hindered acids.

  • PMB-OPT (p-Methoxybenzyl):

    • Status: Often prepared in situ or stored cold.

    • Use: Oxidatively cleavable protecting group.

    • Nuance: The PMB carbocation is more stable, making the reagent more reactive but potentially less shelf-stable than Bn-OPT.

  • tBu-OPT (tert-Butyl):

    • Status:Best generated in situ.

    • Use: Acid-labile protection.

    • Protocol Difference: Direct use of the pre-formed salt is often "inadequate" due to slow reactivity or decomposition. The optimized protocol involves mixing 2-tert-butoxypyridine with methyl triflate (MeOTf) in the presence of the substrate to generate the active salt transiently.

Experimental Protocols

Protocol A: Standard Benzylation of Carboxylic Acids (Bn-OPT)

Based on Tummatorn, Albiniak, & Dudley, J. Org. Chem. 2007.[4][5]

Objective: Protect a carboxylic acid as a benzyl ester without acidic catalysts.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Bn-OPT (2-benzyloxy-1-methylpyridinium triflate) (2.0 equiv)

  • Base: Triethylamine (

    
    ) (2.0 equiv) - Note: 
    
    
    acts as a proton scavenger and facilitates carboxylate formation.
  • Solvent: Trifluorotoluene (

    
    ) or Toluene (
    
    
    ).

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid in

    
    .
    
  • Addition: Add

    
     followed by solid Bn-OPT.
    
  • Reaction: Cap the flask (or attach a reflux condenser under

    
    ) and heat to 83°C  (oil bath).
    
  • Monitoring: Stir for 3–12 hours. The suspension typically becomes a clear solution as the reagent is consumed and the pyridone forms.

  • Workup: Cool to room temperature. Dilute with

    
     or EtOAc. Wash with water (
    
    
    ) and brine (
    
    
    ) to remove the pyridinium salts and pyridone byproduct.
  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography is usually sufficient, though often not strictly necessary due to the cleanliness of the reaction.
    
Protocol B: In Situ PMB Protection

Based on Albiniak & Dudley, Tetrahedron Lett. 2007.[4]

Objective: Install a PMB group on an acid/alcohol.

Reagents:

  • Precursor: 2-(4-methoxybenzyloxy)-pyridine (2.0 equiv)

  • Activator: Methyl Triflate (MeOTf) (2.0 equiv)[6]

  • Scavenger: MgO (Magnesium Oxide) (2.0 equiv) - Used primarily for alcohols; for acids,

    
     or 
    
    
    is preferred.

Step-by-Step:

  • Dissolve substrate and 2-(4-methoxybenzyloxy)-pyridine in toluene.

  • Add the base (

    
     for alcohols, 
    
    
    for acids).
  • Add MeOTf slowly at room temperature. (This methylates the pyridine nitrogen, creating the active "OPT" salt in situ).

  • Heat to 60–80°C.

  • Standard aqueous workup removes the generated pyridone and triflate salts.

Decision Framework: When to use Dudley Reagents?

Use the following logic flow to determine if Bn-OPT is the correct tool for your synthesis.

Diagram 2: Selection Workflow

SelectionTreeStartStart: Carboxylic Acid ProtectionAcidSensitiveIs substrate Acid Sensitive?(e.g., Acetals, Epoxides)Start->AcidSensitiveBaseSensitiveIs substrate Base Sensitive?(e.g., Fmoc, Esters)AcidSensitive->BaseSensitiveYesScaleScale > 100g?AcidSensitive->ScaleNoUseDudleyUse Dudley Reagent (Bn-OPT)(Neutral, High Yield, Easy Workup)BaseSensitive->UseDudleyYes (Neutral pH)UseDiazoUse TMS-Diazomethane(Risk Assessment Required)BaseSensitive->UseDiazoNo (Can tolerate basic)UseFischerUse Fischer Esterification(Cheap, Scalable)Scale->UseFischerYesUseSteglichUse Steglich (DCC)(Mild, but urea cleanup)Scale->UseSteglichNoUseDiazo->UseDudleySafety Concern?

Caption: Decision matrix for selecting esterification methods. Dudley reagents are optimal for acid/base sensitive substrates where safety and purification are priorities.

References

  • Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923–3927. Link

  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate.[5] The Journal of Organic Chemistry, 72(23), 8962–8964. Link

  • Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of PMB ethers using an acid-stable, pre-activated reagent. Tetrahedron Letters, 48(45), 8097–8100. Link[4]

  • Dudley, G. B. (2008). 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate.[4] Encyclopedia of Reagents for Organic Synthesis. Link[4]

Evaluating different reducing agents for piperidone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Selective Reduction Strategies for 4-Piperidone Scaffolds

Executive Summary: The Chemoselectivity Challenge

The 4-piperidone pharmacophore is a cornerstone of medicinal chemistry, serving as the structural core for fentanyl derivatives, antihistamines, and CCR5 antagonists.[1] However, its synthesis presents a distinct chemoselectivity challenge: preventing over-reduction. [1]

While fully reducing pyridines to piperidines is trivial, stopping at the ketone oxidation state (4-piperidone) requires precise control.[1] The most reliable synthetic route involves the selective 1,4-reduction of 2,3-dihydro-4-pyridinones (often derived from the Danishefsky’s diene aza-Diels-Alder reaction).

This guide evaluates three distinct reduction methodologies to achieve this transformation:

  • Steric Control: Bulky Hydride Donors (L-Selectride).

  • Surface Catalysis: Heterogeneous Hydrogenation (Pd/C).

  • Biomimetic Transfer: Hantzsch Ester Mediated Reduction.

Mechanistic Pathways & Selectivity

To achieve high yields of 4-piperidone, the reducing agent must favor conjugate addition (1,4-reduction) over direct carbonyl addition (1,2-reduction) .[1]

  • Path A (Desired): Hydride attacks the

    
    -carbon, reducing the alkene to form an enolate, which protonates to the ketone.[1]
    
  • Path B (Undesired): Hydride attacks the carbonyl carbon, forming the allylic alcohol.[1]

  • Path C (Over-reduction): The resulting ketone is further reduced to the piperidinol.

PiperidoneReduction Start N-Protected 2,3-Dihydro-4-pyridinone Enolate Enolate Intermediate Start->Enolate 1,4-Reduction (Conjugate Addition) Alcohol Allylic Alcohol (Impurity) Start->Alcohol 1,2-Reduction (Direct Attack) Product 4-Piperidone (Target) Enolate->Product Protonation OverRed 4-Piperidinol (Over-reduction) Product->OverRed Excess Reductant

Figure 1: Mechanistic divergence in dihydropyridinone reduction. Path A (Green) is the target pathway.[1]

Deep Dive: Comparative Evaluation

Method A: Bulky Hydride Donor (L-Selectride)

Best For: Complex substrates requiring high stereocontrol and absolute chemoselectivity.

Lithium tri-sec-butylborohydride (L-Selectride) is a sterically demanding hydride. Due to the bulk of the sec-butyl groups, it is kinetically prevented from attacking the carbonyl carbon directly. Instead, it exclusively performs conjugate addition at the less hindered


-position of the enone system [1].
  • Pros:

    • >98% Chemoselectivity: Virtually no 1,2-reduction observed.[1]

    • Stereocontrol: Excellent for setting stereocenters at the C2/C6 positions during reduction [2].

  • Cons:

    • Atom Economy: Generates significant organoboron waste.

    • Cost: Reagent is expensive for multi-kilogram scale-up.

Method B: Catalytic Hydrogenation (Pd/C)

Best For: Industrial scale-up and simple substrates.

Heterogeneous hydrogenation using Palladium on Carbon (Pd/C) is the standard for removing Cbz protecting groups and reducing alkenes. However, in conjugated systems, Pd/C can facilitate the reduction of the ketone to the alcohol if the reaction is not strictly monitored [3].[1]

  • Pros:

    • Clean Workup: Simple filtration removes the catalyst.

    • Scalability: Ideal for flow chemistry (e.g., H-Cube reactors) [4].[1]

  • Cons:

    • Over-Reduction Risk: Requires precise control of H2 equivalents or pressure to prevent piperidinol formation.

    • Isomerization: Can sometimes cause double-bond migration before reduction.

Method C: Biomimetic Transfer (Hantzsch Ester)

Best For: Metal-free, mild conditions ("Green Chemistry").[1]

Using a Hantzsch ester (HE) as a hydride source mimics biological NADH reduction.[1] When coupled with an organocatalyst, HE selectively reduces the electron-deficient alkene of the enone without touching the carbonyl or other sensitive functional groups [5].

  • Pros:

    • Mild Conditions: Room temperature, no high-pressure gas.

    • Tolerance: Compatible with nitro, nitrile, and ester groups that might reduce under hydrogenation.[1]

  • Cons:

    • Kinetics: Slower reaction times compared to metal hydrides.

    • Purification: Removal of the pyridine byproduct can be tedious.

Performance Comparison Data

FeatureL-Selectride Pd/C Hydrogenation Hantzsch Ester
Primary Mechanism Nucleophilic 1,4-Hydride AttackSurface Adsorption / SaturationHydride Transfer
Yield (Isolated) 92 - 96% 80 - 88%75 - 85%
Selectivity (Ketone:Alcohol) >99:1 ~85:15 (variable)>95:5
Stereoselectivity High (Steric control)Low to ModerateHigh (Catalyst dependent)
Temp. Requirement -78°C (Cryogenic)25°C (Ambient)25 - 40°C
Scalability Low (Batch only)High (Batch or Flow) Moderate

Validated Experimental Protocols

Protocol A: High-Selectivity Reduction using L-Selectride

Adapted from NIH and Organic Chemistry Portal methodologies [1, 2].

Reagents:

  • Substrate:

    
    -Cbz-2,3-dihydro-4-pyridinone (1.0 equiv)[1]
    
  • Reagent: L-Selectride (1.0 M in THF, 1.2 equiv)[1]

  • Solvent: Anhydrous THF

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.1 M concentration) and cool to -78°C (dry ice/acetone bath). Critical: Temperature control is essential for selectivity.

  • Addition: Add L-Selectride dropwise over 20 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (the enone spot should disappear; do not warm up until complete).

  • Quench: Carefully add saturated aqueous NH4Cl at -78°C.

  • Oxidative Workup: To remove organoboron byproducts, add 10% NaOH followed by 30% H2O2 (dropwise) at 0°C. Stir for 30 mins.

  • Extraction: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Scalable Hydrogenation (Pd/C)

Adapted from ThalesNano and standard hydrogenation procedures [3, 4].[1]

Reagents:

  • Substrate:

    
    -Benzyl-2,3-dihydro-4-pyridinone
    
  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)[1]

  • Hydrogen Source: H2 balloon (1 atm)

Workflow:

  • Preparation: Dissolve substrate in EtOAc (0.2 M). Note: EtOAc is preferred over MeOH to suppress ketal formation or over-reduction.

  • Catalyst Addition: Add 10% Pd/C carefully (pyrophoric risk: keep wet with solvent).

  • Purge: Evacuate the flask and backfill with Argon (3x), then switch to Hydrogen balloon.

  • Monitoring: Stir vigorously at Room Temperature. Check TLC every 15 minutes.

    • Stop point: As soon as the starting material is consumed, stop the reaction.[1] Prolonged exposure leads to the alcohol.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with EtOAc.

  • Concentration: Evaporate solvent to yield the crude 4-piperidone.

References

  • L-Selectride (Lithium tri-sec-butylborohydride). Wikipedia / Organic Chemistry Portal. [Link]

  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction. National Institutes of Health (NIH). [Link][1]

  • Scope of the reaction of N-Cbz-2,3-dihydro-4-pyridinone. ResearchGate. [Link]

  • Evaluation of 4-phenyl-dihydropyridine as a reducing agent. ResearchGate. [Link]

Sources

Safety Operating Guide

(R)-Piperidine-2-carboxylic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist.

Introduction: Lifecycle Management of Chiral Reagents

In drug discovery, (R)-Piperidine-2-carboxylic acid hydrochloride (also known as (R)-Pipecolic acid HCl) is a critical chiral building block.[1][2] While often perceived as a benign amino acid derivative, its disposal requires precise chemical judgment.[1] As a hydrochloride salt of a non-proteinogenic amino acid, it possesses dual reactivity—acidic potential from the HCl moiety and zwitterionic behavior from the amino acid core.[1]

Improper disposal is not merely a regulatory violation; it is a safety hazard. Mixing this compound with strong oxidizers or inappropriate basic waste streams can generate toxic chloramines or trigger exothermic neutralizations. This guide defines a self-validating protocol for the safe segregation and disposal of this compound, ensuring compliance with RCRA standards and laboratory best practices.

Part 1: Technical Assessment & Hazard Identification

Before initiating disposal, you must validate the material's physical and chemical state.[1] This assessment dictates the downstream waste stream.

Table 1: Chemical Waste Profile
ParameterSpecificationDisposal Implication
Compound Name This compoundLabeling: Must use full chemical name (No abbreviations).
CAS Number 25137-00-2 (or 3105-95-1 for free acid)Tracking: Required for waste manifests.[1]
Physical State White Crystalline SolidStream: Solid Organic Waste (Non-Halogenated).[1]
Acidity (pKa) ~2.2 (COOH), ~11 (NH2)Incompatibility: Do not mix with Cyanide or Sulfide waste (Acid generates toxic gas).[1]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)[1][3]PPE: Nitrile gloves and safety glasses required during handling.[1]
Water Solubility HighRisk: Do NOT dispose of down the drain.[1][2] High mobility in water systems.

Part 2: Strategic Segregation (The "Why")

Effective disposal relies on segregation logic. You must understand why we separate this specific chemical.

  • The Hydrochloride Factor:

    • Mechanism: This compound is an HCl salt. Upon dissolution in water, it dissociates to release chloride ions and protons, lowering the pH.[1]

    • Risk: If disposed of in a "Basic Organic" waste container (e.g., containing triethylamine or sodium methoxide), an immediate acid-base neutralization will occur.[1] In a closed waste drum, the resulting exotherm can pressurize the vessel or cause solvent splashing.[1]

    • Rule: Always segregate into Solid Organic or Acidic Liquid streams.

  • The Chloramine Risk:

    • Mechanism: Secondary amines (like the piperidine ring) can react with hypochlorites (bleach) or strong oxidizers to form N-chloro compounds.[1]

    • Risk: N-chloropiperidines are unstable and potentially explosive.[1][4]

    • Rule: NEVER mix this waste with oxidizing cleaning agents or bleach solutions.

Part 3: Operational Disposal Protocol

Follow these workflows based on the physical state of the waste.

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)[1]
  • Primary Stream: Solid Hazardous Waste (Non-Halogenated).

  • Methodology:

    • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

    • Double Containment: Do not pour loose powder directly into a large drum. Keep the material in its original glass vial if possible. If not, transfer to a sealable polyethylene bag.

    • Labeling: Apply a hazardous waste label.

      • Constituents: "this compound, 100%".[1][2]

      • Hazard Checkbox: "Irritant" and "Corrosive" (due to acidic nature).[1]

    • Transfer: Place the sealed bag/vial into the Solid Waste Drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Primary Stream: Liquid Organic Waste (Acidic/Neutral).

  • Methodology:

    • pH Check: Before pouring into a waste carboy, check the pH of your reaction mixture.

    • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) matches the carboy category (Halogenated vs. Non-Halogenated).[1]

      • Note: Even though the compound contains Chloride (HCl), it is often accepted in "Non-Halogenated" streams if the solvent volume is vastly superior, but check your specific facility guidelines .[1] If dissolved in DCM, it MUST go to Halogenated waste.[1]

    • Quenching (If reactive reagents present): If the mixture contains unreacted thionyl chloride or acid chlorides used to derivatize the pipecolic acid, quench slowly with methanol/bicarbonate before adding to the waste container to prevent drum pressurization.

    • Transfer: Use a funnel to pour into the "Organic Acids/Neutrals" carboy. Do not pour into "Organic Bases."

Scenario C: Contaminated Debris
  • Items: Weigh boats, gloves, paper towels.[1]

  • Stream: Chemically Contaminated Debris (Dry Solid Waste).[1]

  • Protocol: Double-bag in clear heavy-duty plastic bags. Tie securely. Label as "Debris contaminated with (R)-Pipecolic acid HCl."[1]

Part 4: Visual Workflow (Decision Tree)

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: (R)-Pipecolic Acid HCl StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Debris StateCheck->Solid Solid Liquid Reaction Solution StateCheck->Liquid Liquid SolidAction Double Bag or Keep in Original Vial Solid->SolidAction SegregationWarning CRITICAL: Do NOT mix with Basic Waste or Oxidizers Liquid->SegregationWarning SolidLabel Label: Solid Organic Waste (Irritant) SolidAction->SolidLabel Final EHS Pickup & High-Temp Incineration SolidLabel->Final LiquidCheck Check Solvent Type Halo Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, Water) LiquidCheck->NonHalo LiquidActionH Stream: Halogenated Liquid Halo->LiquidActionH LiquidActionNH Stream: Non-Halogenated Liquid NonHalo->LiquidActionNH SegregationWarning->LiquidCheck LiquidActionH->Final LiquidActionNH->Final

Figure 1: Decision logic for the safe segregation and disposal of this compound.

Part 5: Regulatory Framework (RCRA & EPA)[1]

To maintain "Authoritative Grounding," we must map this protocol to federal regulations.

  • Waste Classification:

    • Under the US EPA Resource Conservation and Recovery Act (RCRA), this specific compound is not P-listed (acutely hazardous) or U-listed (toxic) by name [1].[1]

    • However, because it is a chemical reagent, it must be evaluated for Characteristics .[1] If mixed with flammable solvents (alcohol/acetone), it becomes D001 (Ignitable) .[1]

    • If disposed of as an aqueous solution with pH < 2 (due to the HCl salt), it becomes D002 (Corrosive) [2].[1]

  • The "Derived-From" Rule:

    • Any residue from the cleanup of a spill of this material must be treated as hazardous waste if the spilled material itself exhibited hazardous characteristics [3].

  • Final Fate:

    • The ultimate disposal method for this organic salt is High-Temperature Incineration equipped with a scrubber to neutralize the HCl gas generated during combustion [4].[1]

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Code of Federal Regulations. 40 CFR § 261.22 - Characteristic of corrosivity.[1] Electronic Code of Federal Regulations. Retrieved from [Link][1][5][6][7][8][9][10]

  • US Environmental Protection Agency (EPA). Hazardous Waste Recycling and the "Derived-From" Rule.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling (R)-Piperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety & Operational Summary

Substance: (R)-Piperidine-2-carboxylic acid hydrochloride (also known as (R)-Pipecolic acid HCl). CAS: 25137-01-3 (General reference for (R)-isomer HCl). Physical State: White to off-white crystalline powder. Critical Property: Hygroscopic . The hydrochloride salt moiety makes this compound prone to absorbing atmospheric moisture, which can lead to clumping and, critically, the formation of acidic surface films that increase skin/eye irritation risks.

Immediate Action Directive:

  • Primary Hazard: Dust inhalation and contact dermatitis (Acidic hydrolysis on moist surfaces).

  • Engineering Control: All open-container handling must occur inside a certified Chemical Fume Hood.

  • PPE Baseline: Nitrile gloves (minimum 0.11 mm), safety glasses with side shields (or goggles if powder is fine), and a lab coat.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I emphasize that "standard" safety protocols often fail because they ignore the chemical mechanism of the hazard. For (R)-Pipecolic acid HCl, the risk is not just toxicity, but acidity .

When this hydrochloride salt contacts mucous membranes (eyes, lungs) or sweaty skin, it hydrolyzes to release protons (


), effectively creating a localized acidic environment. This transforms a simple "irritant" into a potential cause of chemical burns if left untreated.

GHS Classification Table

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1]H335

Note: While often labeled "Irritant," the HCl counterion warrants treating eye exposure as a critical event.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The following selection criteria are based on chemical compatibility and mechanical durability required for handling crystalline salts.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (0.11 mm / 4-5 mil minimum thickness)Why: Nitrile offers excellent resistance to organic acids and salts. Latex is discouraged due to potential allergenicity and lower puncture resistance against sharp crystals. Protocol: Change gloves immediately if they become wet or after 60 minutes of continuous handling to prevent perspiration build-up which can trap dust against the skin.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN166)Why: Standard glasses are sufficient only if working in a fume hood with the sash at the proper height. Escalation: Use Chemical Goggles if working with large quantities (>10g) where dust clouds are probable.
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)Why: The primary barrier must be engineering controls (airflow). Use a respirator only if weighing outside a hood (not recommended) or during spill cleanup.
Body Protection Lab Coat (Cotton/Polyester Blend)Why: Must be buttoned to the neck. Synthetic blends are preferred for chemical resistance, but cotton is acceptable for this non-flammable solid.

Operational Protocol: Safe Handling & Weighing

This workflow is designed to minimize static charge and moisture absorption, ensuring both safety and experimental reproducibility.

Phase A: Preparation
  • Environment Check: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Static Control: Crystalline amino acid salts are prone to static. Place an ionizing bar or anti-static gun near the balance if available.

  • Equipment: Pre-weigh spatulas and weighing boats. Avoid using paper weigh sheets; use antistatic plastic boats to prevent powder retention.

Phase B: The Weighing Procedure
  • Don PPE: Put on nitrile gloves and inspect for micro-tears (inflate slightly with air to check).

  • Transfer: Open the source container inside the hood.

  • Aliquot:

    • Technique: Do not pour.[1][3][4] Use a clean spatula to transfer the solid.

    • Why: Pouring generates dust. Spatula transfer allows controlled placement.

  • Closure: Immediately recap the source container.

    • Why: The hygroscopic HCl salt will absorb water from the air, altering the molecular weight and potentially degrading the sample.

  • Decontamination: Wipe the exterior of the source container and the balance area with a damp paper towel (water/ethanol) before removing hands from the hood.

Phase C: Dissolution (If applicable)
  • Solvent Choice: Water, Methanol, or dilute acid.

  • Exotherm Check: Dissolving HCl salts can be slightly exothermic. Add solvent to the solid slowly.

Emergency & Disposal Plan

Accidental Release (Spills)
  • Evacuate: If a large dust cloud is formed, leave the immediate area for 5 minutes to allow settling.

  • PPE Upgrade: Wear N95 respirator and double gloves.

  • Neutralization:

    • Cover the spill with a weak base (e.g., Sodium Bicarbonate or Calcium Carbonate).

    • Why: This neutralizes the potential acidity of the HCl salt.

  • Collection: Sweep up carefully (do not dry sweep vigorously). Use a damp paper towel to pick up fine residue.

Waste Disposal
  • Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - Organic Acid Salt."

  • Liquid Waste: If dissolved, dispose of in "Organic Solvent" or "Aqueous Acidic" waste streams depending on the solvent used.

  • Do Not: Do not flush down the drain. The nitrogen content contributes to eutrophication, and the acidity damages plumbing.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision-making process for handling (R)-Pipecolic acid HCl, integrating safety checks with operational steps.

G Start START: Handling (R)-Pipecolic Acid HCl RiskAssess Risk Assessment: Is the substance dry/powder? Start->RiskAssess HoodCheck Engineering Control: Is Fume Hood Available? RiskAssess->HoodCheck Yes PPE_Standard Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat HoodCheck->PPE_Standard Yes PPE_Escalated Escalated PPE: Add N95 Mask + Goggles HoodCheck->PPE_Escalated No (Not Recommended) Action_Weigh Action: Weighing/Transfer (Minimize Static) PPE_Standard->Action_Weigh PPE_Escalated->Action_Weigh Spill Event: Spillage? Action_Weigh->Spill Cleanup Cleanup: Neutralize (NaHCO3) -> Wet Wipe Spill->Cleanup Yes Disposal Disposal: Hazardous Solid Waste Spill->Disposal No Cleanup->Disposal

Caption: Operational flow for safety decision-making. Blue indicates assessment, Green indicates safe standard operation, Red indicates escalation or hazard events.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pipecolic acid.[5] National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-Piperidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.